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  • Product: 4-(4-Nitrophenoxy)tetrahydro-2H-pyran
  • CAS: 886851-40-7

Core Science & Biosynthesis

Foundational

"4-(4-Nitrophenoxy)tetrahydro-2H-pyran" chemical properties

Technical Whitepaper: Synthesis, Properties, and Medicinal Chemistry Applications of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran Executive Summary In modern rational drug design, the strategic selection of molecular building b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Properties, and Medicinal Chemistry Applications of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Executive Summary

In modern rational drug design, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is a highly privileged synthetic intermediate. While rarely a final active pharmaceutical ingredient (API) itself, it serves as the critical precursor to 4-(tetrahydro-2H-pyran-4-yloxy)aniline—a structural motif heavily utilized in the development of targeted kinase and bromodomain inhibitors. This guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and downstream applications in drug discovery.

Chemical Identification & Physicochemical Profiling

Before integrating this compound into a synthetic pipeline, it is crucial to understand its core parameters. The tetrahydropyran (THP) ring attached via an ether linkage to a nitroarene creates a molecule with a specific polarity and reactivity profile[1].

PropertyValue
Chemical Name 4-(4-Nitrophenoxy)tetrahydro-2H-pyran
CAS Registry Number 886851-40-7
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
SMILES String O=c1ccc(OC2CCOCC2)cc1
Structural Features Nitroarene (reducible), Tetrahydropyran ether (lipophilic H-bond acceptor)

Core Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)

The most scalable and atom-economical route to synthesize 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is via a Nucleophilic Aromatic Substitution (SNAr).

Causality & Mechanism: The reaction relies on 1-fluoro-4-nitrobenzene. The highly electronegative fluorine atom activates the ipso carbon for nucleophilic attack, while the strong electron-withdrawing nitro group stabilizes the resulting anionic Meisenheimer complex. Sodium hydride (NaH) is selected as the base to irreversibly deprotonate the sterically hindered secondary alcohol (tetrahydro-2H-pyran-4-ol), driving the equilibrium entirely toward the alkoxide nucleophile.

Self-Validating Experimental Protocol: SNAr
  • Alkoxide Formation: Dissolve 1.0 eq of tetrahydro-2H-pyran-4-ol in anhydrous DMF at 0°C. Add 1.2 eq of NaH (60% dispersion in mineral oil) portion-wise.

    • Self-Validation: Effervescence (H₂ gas) will immediately occur. Do not proceed until bubbling completely ceases (typically 30 minutes), which visually confirms 100% conversion to the alkoxide.

  • Electrophile Addition: Dropwise add 1.1 eq of 1-fluoro-4-nitrobenzene. Slowly warm the reaction to 60°C.

    • Causality: DMF is chosen as a polar aprotic solvent because it leaves the alkoxide unsolvated and highly reactive, while stabilizing the transition state of the SNAr.

  • Reaction Monitoring:

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the UV-active starting material spot disappears and a new, lower Rf spot (the product) emerges.

  • Workup & Purification: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove the DMF. Dry over Na₂SO₄, filter, and concentrate.

SNAr_Synthesis A 1-Fluoro-4-nitrobenzene (Electrophile) C NaH in DMF (Deprotonation) A->C B Tetrahydro-2H-pyran-4-ol (Nucleophile) B->C D 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (Target Product) C->D SNAr -NaF

Caption: Synthetic workflow of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran via SNAr.

Mechanistic Insights: The Strategic Role of the THP Ring

Why do medicinal chemists specifically synthesize the THP ether rather than a simpler aliphatic ether (like a methoxy or isopropoxy group)?

  • Metabolic Stability: Simple aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation (dealkylation). The THP ring restricts conformational flexibility, significantly reducing the liability of aliphatic hydroxylation.

  • Tuning Lipophilicity (LogP): The oxygen atom embedded within the THP ring acts as a critical hydrogen bond acceptor. This improves the aqueous solubility of the final drug candidate compared to a highly lipophilic cyclohexane analog, while maintaining enough hydrophobicity to occupy deep, non-polar pockets in target kinases.

Downstream Applications in Targeted Therapeutics

The primary utility of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is its catalytic reduction to 4-(tetrahydro-2H-pyran-4-yloxy)aniline [2]. This aniline is a "privileged scaffold" that is subsequently coupled to various heterocyclic cores to generate potent inhibitors.

Recent patent literature highlights its integration into several advanced therapeutic classes:

  • PIM Kinase Inhibitors: Used to build pyridineamine scaffolds for oncology targets[3].

  • TBK1 / IKK Epsilon Inhibitors: Integrated into amino-pyrimidine compounds to modulate inflammatory and immune responses[4].

  • Bromodomain (BET) Inhibitors: Utilized in the synthesis of pyrrolopyridine derivatives targeting epigenetic regulation in cancer[5].

Self-Validating Experimental Protocol: Catalytic Hydrogenation
  • Setup: Dissolve 4-(4-Nitrophenoxy)tetrahydro-2H-pyran in Methanol. Purge the flask with N₂ gas.

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C).

    • Causality: Pd/C provides a high-surface-area matrix for H₂ adsorption, facilitating the rapid reduction of the nitro group to a primary amine without cleaving the ether linkage.

  • Reduction: Evacuate the flask and backfill with H₂ gas via a balloon. Stir at room temperature.

    • Self-Validation: The system will actively consume H₂, causing the balloon to deflate. The reaction is complete when the balloon remains fully inflated for >30 minutes (cessation of hydrogen uptake).

  • Confirmation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Spot the clear filtrate on a TLC plate and stain with Ninhydrin. A new, highly polar spot that turns purple/brown upon heating provides absolute confirmation of the primary amine.

Drug_Discovery N1 4-(4-Nitrophenoxy)tetrahydro-2H-pyran N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 N3 4-(Tetrahydro-2H-pyran-4-yloxy)aniline N2->N3 Nitro Reduction N4 Scaffold Coupling (e.g., Buchwald-Hartwig) N3->N4 N5 Targeted Therapeutics (PIM, TBK1, Bromodomain Inhibitors) N4->N5 Drug Assembly

Caption: Downstream pipeline from nitro intermediate to targeted kinase/bromodomain therapeutics.

Analytical Characterization Standards

To ensure the integrity of the synthesized 4-(4-Nitrophenoxy)tetrahydro-2H-pyran before downstream processing, the following analytical benchmarks must be met:

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 224.2.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the highly deshielded aromatic protons ortho to the nitro group at ~8.20 ppm (2H, d). The critical methine proton of the THP ring (CH-O-Ar) will appear as a multiplet at ~4.60 ppm, shifted downfield due to the electron-withdrawing environment of the nitrophenoxy group.

References

  • GuideChem. "886851-40-7 4-(4-Nitrophenoxy)tetrahydro-2H-pyran". 1

  • Fisher Scientific. "4-(Tetrahydropyran-4-yloxy)aniline, 97%". 2

  • World Intellectual Property Organization. "WO2011046970A1 - Amino-pyrimidine compounds as inhibitors of tbkl and/or ikk epsilon". 4

  • World Intellectual Property Organization. "WO2013097601A1 - Bromodomain inhibitors".5

  • World Intellectual Property Organization. "WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors". 3

Sources

Exploratory

4-(4-Nitrophenoxy)tetrahydro-2H-pyran: A Technical Guide to Synthesis and Application in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7)[1] has emerged as a highly privileged synthetic intermediate. Primarily serving as a masked precursor to 4-(tetrahydro-2H-pyran-4-yloxy)aniline[2], this compound provides a robust structural motif utilized extensively in the development of advanced kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth analysis of its structural properties, details a self-validating, highly scalable synthetic protocol, and explores its downstream integration into targeted therapeutics.

Structural & Physicochemical Profiling

The architectural value of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran lies in the combination of the rigid, polar tetrahydropyran (THP) ring and the electron-deficient nitrophenoxy system.

  • The THP Ring: Unlike highly lipophilic cyclohexyl or flexible aliphatic chains, the THP ring introduces a heteroatom (oxygen) that acts as a potent hydrogen-bond acceptor. This significantly lowers the overall LogP of the molecule, enhancing aqueous solubility—a critical parameter for oral bioavailability.

  • The Ether Linkage: The ether bridge provides necessary conformational flexibility, allowing the molecule to adapt to the steric constraints of kinase hinge-binding regions without introducing metabolic liabilities associated with esters or amides.

Quantitative Data Summary

To facilitate rapid experimental planning, the core physicochemical and structural metrics are summarized below:

PropertyValueRationale / Implication
Chemical Formula C11H13NO4Standard nitro-aromatic ether framework.
Molecular Weight 223.23 g/mol Low molecular weight ensures the final API remains within Lipinski's limits.
CAS Registry Number 886851-40-7Unique identifier for commercial sourcing.
Physical State Crystalline SolidFacilitates purification via recrystallization rather than chromatography.
Target Purity ≥ 95% (LC-MS)Required threshold to prevent propagation of impurities in multi-step API synthesis.

Synthetic Methodologies: Scalable Workflow

While etherification can be achieved via the Mitsunobu reaction (using 4-nitrophenol, triphenylphosphine, and DIAD), this approach is fundamentally flawed for large-scale pharmaceutical manufacturing due to poor atom economy and the generation of stoichiometric triphenylphosphine oxide byproducts.

Step-by-Step SNAr Protocol (Self-Validating System)

Objective: Synthesize 4-(4-Nitrophenoxy)tetrahydro-2H-pyran via alkoxide-driven SNAr.

  • Reagent Preparation & Inertion: Charge a flame-dried reaction vessel with tetrahydro-2H-pyran-4-ol (1.05 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Purge the system with Nitrogen ( N2​ ).

    • Causality: Moisture must be strictly excluded to prevent the premature quenching of the alkoxide intermediate and the degradation of the sodium hydride base.

  • Irreversible Deprotonation: Cool the vessel to 0 °C using an ice bath. Introduce Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes.

    • Causality: NaH ensures quantitative, irreversible deprotonation of the alcohol, driving the equilibrium entirely toward the nucleophilic alkoxide. Cooling controls the exothermic release of H2​ gas.

  • Nucleophilic Attack: Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise.

    • Causality: Fluorine is the optimal leaving group for SNAr. Its high electronegativity strongly polarizes the C-F bond, stabilizing the anionic Meisenheimer transition state far better than chlorine or bromine.

  • Reaction Propagation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase.

    • Validation: The reaction is deemed complete when the high-Rf spot of 1-fluoro-4-nitrobenzene is entirely consumed, replaced by a lower-Rf product spot.

  • Quench & Isolation: Carefully quench the reaction with ice water to neutralize residual NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).

    • Causality: Extensive brine washing is mandatory to partition the highly polar DMF out of the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from hot ethanol to achieve >98% purity.

Synthesis A 1-Fluoro-4-nitrobenzene + THP-4-ol B Deprotonation & SNAr (NaH, DMF, 0°C -> RT) A->B C Aqueous Workup (H2O quench, EtOAc) B->C D 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (Target Intermediate) C->D

Fig 1: Scalable SNAr synthetic workflow for 4-(4-Nitrophenoxy)tetrahydro-2H-pyran.

Downstream Transformation: The Aniline Gateway

The primary utility of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is its role as a stable precursor. The nitro group acts as a "masked" amine. Through catalytic hydrogenation (typically using 10% Pd/C under an H2​ atmosphere in ethanol), the nitro group is cleanly reduced to yield 4-(tetrahydro-2H-pyran-4-yloxy)aniline .

This aniline derivative is a highly nucleophilic, privileged building block. It is subsequently coupled to various heterocyclic cores (e.g., pyrimidines, pyridines, or quinazolines) via Buchwald-Hartwig cross-coupling or further SNAr reactions to form the final active pharmaceutical ingredient.

Application N1 4-(4-Nitrophenoxy)THP (Nitro Precursor) N2 Catalytic Hydrogenation (Pd/C, H2, EtOH) N1->N2 N3 4-(THP-4-yloxy)aniline (Key Building Block) N2->N3 N4 Scaffold Coupling (e.g., Pyrimidine core) N3->N4 N5 Targeted Kinase Inhibitor (Pim, TBK1, GPR40) N4->N5

Fig 2: Downstream transformation pathway from nitro precursor to active kinase inhibitor.

Applications in Advanced Therapeutics

The incorporation of the 4-(tetrahydro-2H-pyran-4-yloxy)phenyl motif has been validated across multiple high-profile drug discovery programs. The THP-ether tail specifically projects into solvent-exposed regions of target proteins, improving the drug's pharmacokinetic profile without disrupting critical binding interactions.

  • Pim Kinase Inhibitors (Oncology): Research into Pim kinase inhibitors, which are critical for treating various hematological malignancies, heavily utilizes this scaffold. Patent literature demonstrates that coupling the THP-aniline to a pyridine core yields potent inhibitors that disrupt cancer cell survival pathways[3].

  • TBK1 and IKK-epsilon Inhibitors (Immunology): TANK-binding kinase 1 (TBK1) is a major regulator of the innate immune response and interferon production. Amino-pyrimidine compounds featuring the 4-(tetrahydro-2H-pyran-4-yloxy)phenyl substituent have been developed to selectively inhibit TBK1, offering therapeutic avenues for autoimmune diseases and chronic inflammation [4].

  • GPR40 Receptor Agonists (Metabolic Disease): Beyond kinases, this structural motif is utilized in the design of GPR40 (Free Fatty Acid Receptor 1) agonists. These compounds enhance glucose-dependent insulin secretion, representing a highly targeted mechanism for the treatment of Type 2 Diabetes Mellitus[5].

References

  • Incyte Corporation. "Pyridineamine compounds useful as pim kinase inhibitors." PCT Int. Appl. WO2016196244A1 (2016).
  • Sanofi-Aventis. "Amino-pyrimidine compounds as inhibitors of tbkl and/or ikk epsilon." PCT Int. Appl. WO2011046970A1 (2011).
  • Boehringer Ingelheim International GmbH. "New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists." PCT Int. Appl. WO2013144098A1 (2013).

Sources

Foundational

Spectroscopic and Synthetic Blueprint for 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7)[1] Executive Summary In modern medicinal chemistry, the strategic re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7)[1]

Executive Summary

In modern medicinal chemistry, the strategic replacement of basic amines (like piperidines) with neutral oxygenated bioisosteres (like tetrahydropyrans) is a proven tactic to modulate lipophilicity, reduce hERG liability, and improve metabolic stability. 4-(4-Nitrophenoxy)tetrahydro-2H-pyran serves as a critical intermediate in this paradigm. This technical whitepaper details the optimal synthetic workflow, mechanistic causality, and comprehensive spectroscopic data (NMR, IR) required to synthesize and unambiguously characterize this building block.

Chemical Synthesis & Workflow Design

Mechanistic Causality: SNAr vs. Mitsunobu

The synthesis of aryl-alkyl ethers typically relies on either the Mitsunobu reaction or Nucleophilic Aromatic Substitution (SNAr). While the Mitsunobu reaction is effective for coupling tetrahydropyran-4-ol with 4-nitrophenol[2], it generates stoichiometric triphenylphosphine oxide, which often requires tedious chromatographic separation.

Conversely, the SNAr approach utilizing 1-fluoro-4-nitrobenzene is vastly superior for this specific substrate[3][4]. The strong electron-withdrawing nature of the para-nitro group highly activates the fluorinated carbon, stabilizing the anionic Meisenheimer complex intermediate. This pathway is highly scalable, atom-economical, and simplifies downstream purification.

Self-Validating SNAr Protocol

This protocol is designed as a self-validating system. The reaction progress can be visually and analytically tracked at each stage without complex instrumentation.

  • Alkoxide Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere. Slowly add tetrahydropyran-4-ol (1.0 eq).

    • Causality & Validation: The irreversible evolution of hydrogen gas (bubbling) visually confirms the deprotonation and formation of the sodium alkoxide. The heterogeneous NaH suspension will transition into a clear solution.

  • Nucleophilic Attack: Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise to the alkoxide solution. Warm the reaction to 80 °C and stir for 12 hours[2].

    • Causality & Validation: The solution will immediately develop an intense yellow/orange hue, indicating the formation of the delocalized Meisenheimer complex. TLC monitoring (Hexanes/EtOAc 3:1) will show the consumption of the highly UV-active fluorobenzene (Rf ~0.6) and the appearance of the product (Rf ~0.4).

  • Quench & Extraction: Cool to room temperature and carefully quench with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol to yield the pure product as a pale yellow solid.

SynthWorkflow A 1-Fluoro-4-nitrobenzene + Tetrahydropyran-4-ol B Deprotonation (NaH, DMF, 0°C) A->B Reagents mixed C SNAr Reaction (80°C, 12h) B->C Alkoxide formation D Aqueous Workup & Extraction C->D Quench & Isolate E 4-(4-Nitrophenoxy) tetrahydro-2H-pyran D->E Pure Product

Synthetic workflow for 4-(4-Nitrophenoxy)tetrahydro-2H-pyran via SNAr.

Spectroscopic Characterization (NMR & IR)

The spectroscopic data of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is a deterministic reflection of its electronic environment and 3D conformation.

Causality in Chemical Shifts
  • Aromatic Region: The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R), which severely deshields the ortho protons (H-3', H-5'), pushing them downfield to ~8.20 ppm. Conversely, the ether oxygen acts as a resonance donor (+R), shielding the protons ortho to it (H-2', H-6'), resulting in an AA'XX' pattern centered at ~6.95 ppm.

  • Aliphatic Region: The tetrahydropyran ring adopts a rigid chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-nitrophenoxy group exclusively occupies the equatorial position. Consequently, the H-4 methine proton is forced into the axial position. This is mathematically validated by its splitting pattern: a triplet of triplets (tt) arising from two large trans-diaxial couplings ( 3Jax−ax​≈10 Hz) and two small equatorial-axial couplings ( 3Jeq−ax​≈4 Hz).

Quantitative Data Tables

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Ar-H (ortho to NO₂) 8.20 d (AA'XX') 9.2 2H H-3', H-5'
Ar-H (ortho to OR) 6.95 d (AA'XX') 9.2 2H H-2', H-6'
THP H-4 4.60 tt 10.5, 4.0 1H Axial methine
THP H-2, H-6 (eq) 3.95 ddd 11.8, 4.5, 2.0 2H Equatorial CH₂
THP H-2, H-6 (ax) 3.55 ddd 11.8, 11.0, 2.5 2H Axial CH₂
THP H-3, H-5 (eq) 2.05 m - 2H Equatorial CH₂

| THP H-3, H-5 (ax) | 1.75 | dtd | 13.0, 11.0, 4.5 | 2H | Axial CH₂ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
162.8 Quaternary (Ar-C) C-1' (Attached to Oxygen)
141.5 Quaternary (Ar-C) C-4' (Attached to NO₂)
125.9 Methine (Ar-CH) C-3', C-5'
115.2 Methine (Ar-CH) C-2', C-6'
72.5 Methine (Aliphatic) THP C-4
65.2 Methylene (Aliphatic) THP C-2, C-6

| 31.8 | Methylene (Aliphatic) | THP C-3, C-5 |

Table 3: FT-IR Spectroscopy (ATR)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
1515 Strong N-O Asymmetric Stretch (Nitro)
1340 Strong N-O Symmetric Stretch (Nitro)
1595, 1495 Medium C=C Aromatic Ring Stretch
1250 Strong C-O-C Asymmetric Stretch (Aryl Ether)

| 1110 | Medium | C-O-C Symmetric Stretch (Aliphatic Ether) |

SpinCoupling H4 H-4 (Methine) δ 4.60 ppm H35eq H-3/5 (Equatorial) δ 2.05 ppm H4->H35eq 3J_eq-ax ~ 4 Hz H35ax H-3/5 (Axial) δ 1.75 ppm H4->H35ax 3J_ax-ax ~ 10 Hz H35eq->H35ax 2J_gem ~ 12 Hz H26eq H-2/6 (Equatorial) δ 3.95 ppm H35eq->H26eq 3J_eq-eq ~ 2 Hz H26ax H-2/6 (Axial) δ 3.55 ppm H35eq->H26ax 3J_eq-ax ~ 4 Hz H35ax->H26eq 3J_ax-eq ~ 4 Hz H35ax->H26ax 3J_ax-ax ~ 11 Hz H26eq->H26ax 2J_gem ~ 11 Hz

1H NMR spin-spin coupling network of the tetrahydropyran ring protons.

References

  • J-Stage - "Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition"[2] URL:[Link]

  • Google Patents - "US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use"[3] URL:

  • Karger Publishers - "Theilheimer's of Organic Chemistry"[4] URL:[Link]

Sources

Exploratory

"4-(4-Nitrophenoxy)tetrahydro-2H-pyran" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran Introduction 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is a heterocyclic compound featuring a saturated tetrahydropyran rin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Introduction

4-(4-Nitrophenoxy)tetrahydro-2H-pyran is a heterocyclic compound featuring a saturated tetrahydropyran ring linked via an ether bond to a 4-nitrophenyl group. This unique structure, combining a flexible aliphatic ether moiety with a rigid, electron-deficient aromatic system, makes it a molecule of interest in synthetic chemistry and as a potential building block in drug discovery. An exhaustive understanding of its core physicochemical properties—namely, its solubility in various solvent systems and its stability under common environmental and chemical stressors—is paramount for its effective application.

This guide provides a comprehensive technical overview of the solubility and stability profiles of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's behavior to inform experimental design, formulation development, analytical method validation, and decisions regarding storage and handling. We will delve into the theoretical underpinnings of its expected properties, provide field-proven experimental protocols for empirical determination, and discuss potential degradation pathways.

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and suitability for various applications. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[1][2]

Theoretical Solubility Assessment

The molecular structure of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran contains both polar and nonpolar characteristics:

  • Polar Features: The ether oxygen atoms (one in the pyran ring, one in the linkage) and the highly polar nitro group (-NO₂) can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Nonpolar Features: The aliphatic hydrocarbon backbone of the tetrahydropyran ring and the aromatic phenyl ring contribute to its nonpolar, lipophilic character.

Given this duality, we can predict the following solubility behavior:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, which can effectively solvate the molecule's dipolar regions.

  • Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding with the solvent is possible.

  • Low Solubility: Expected in nonpolar solvents like hexane and toluene, as the polar nitro and ether groups will hinder dissolution.

  • Very Low Solubility: Expected in aqueous media (water) due to the dominance of the nonpolar surface area. The presence of a hydroxyl group on a similar core structure, Tetrahydro-2H-pyran-4-ol, contributes to its solubility in polar solvents, but its absence here, coupled with the bulky nitrophenyl group, reduces aqueous solubility.[3]

Experimental Determination of Equilibrium Solubility

To move from theoretical prediction to empirical data, a rigorous and reproducible method is required. The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[2] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum dissolution capacity at a specific temperature.

This protocol outlines the steps to quantify the solubility of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran.

Objective: To determine the equilibrium solubility (in mg/mL or mol/L) of the target compound in a panel of selected solvents at a constant temperature.

Methodology:

  • Preparation:

    • Add an excess amount of solid 4-(4-Nitrophenoxy)tetrahydro-2H-pyran to a series of glass vials, each containing a known volume (e.g., 2 mL) of a test solvent (e.g., water, methanol, ethanol, acetone, DMSO, hexane). "Excess" means enough solid remains undissolved to be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a prolonged period, typically 24 to 72 hours. This extended duration is crucial to ensure that the system reaches thermodynamic equilibrium between the undissolved solid and the dissolved solute.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.[2]

  • Quantification:

    • Prepare a series of standard solutions of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by analyzing these standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Dilute the filtered saturated solution (from step 3) with the same solvent used for the standards and analyze it using the same HPLC method.

    • Calculate the concentration of the solute in the saturated solution by interpolating its response against the calibration curve, accounting for any dilution factors.

  • Data Reporting:

    • Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent in vial B Agitate at constant temp (24-72 hours) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm PTFE) C->D E Analyze clear filtrate via HPLC-UV D->E F Calculate concentration using calibration curve E->F G G F->G Reported Solubility (mg/mL)

Caption: Workflow for equilibrium solubility determination.

Data Summary: Solubility

The following table should be used to compile the empirical data obtained from the experimental protocol.

SolventTypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterPolar ProticVery LowData to be determined
MethanolPolar ProticModerateData to be determined
EthanolPolar ProticModerateData to be determined
AcetonePolar AproticHighData to be determined
DMSOPolar AproticHighData to be determined
HexaneNonpolarVery LowData to be determined

Part 2: Stability Profile & Forced Degradation

Understanding the chemical stability of a molecule is essential for defining its shelf-life, storage conditions, and potential incompatibilities.[4] Forced degradation (or stress testing) is a systematic process used to accelerate the degradation of a drug substance or product under conditions more severe than standard stability testing.[5] Its primary goals are to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can resolve the parent compound from any degradants.[6][7] A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.[6]

Potential Degradation Pathways

Based on the functional groups present in 4-(4-Nitrophenoxy)tetrahydro-2H-pyran, several degradation pathways can be anticipated:

  • Acid-Catalyzed Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. This would likely yield 4-nitrophenol and a derivative of the tetrahydropyran ring.

  • Base-Catalyzed Hydrolysis: While generally more stable to base than acid, prolonged exposure to strong alkaline conditions could also promote hydrolysis of the ether bond.

  • Oxidation: The aromatic ring and the benzylic-like ether oxygen could be susceptible to attack by strong oxidizing agents, potentially leading to ring-opening or the formation of hydroxylated byproducts.

  • Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or visible light could initiate free-radical reactions, leading to a variety of degradation products.[8]

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 4-(4-Nitrophenoxy)tetrahydro-2H-pyran Stress_Acid Acid (H+) / Heat Parent->Stress_Acid Stress_Base Base (OH-) Parent->Stress_Base Stress_Ox Oxidation ([O]) Parent->Stress_Ox Stress_Photo Photolysis (hν) Parent->Stress_Photo Prod_Hydrolysis 4-Nitrophenol + Pyran-derived species Stress_Acid->Prod_Hydrolysis Stress_Base->Prod_Hydrolysis Prod_Oxidation Oxidized derivatives Stress_Ox->Prod_Oxidation Prod_Photo Photolytic fragments Stress_Photo->Prod_Photo

Caption: Potential degradation pathways under stress.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on ICH guidelines and common industry practices to assess the stability of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran.[9][10] A single batch of the substance is typically used for these studies.[11]

Prerequisite: A validated, stability-indicating HPLC method capable of separating the parent peak from all potential degradation products is required before commencing these studies.

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.

    • Incubate the solution at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before dilution and HPLC analysis. This prevents further degradation and protects the HPLC column.[6]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a sealed vial.

    • Keep the solution at room temperature or slightly elevated (e.g., 40 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 4, 8 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before dilution and HPLC analysis.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂) in a sealed vial.

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours) for direct dilution and HPLC analysis.

  • Place a known amount of the solid compound in a clear glass vial.

  • Store the vial in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C, or 10°C increments above the accelerated stability condition).[10][11]

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

  • Expose the solid compound and a solution of the compound (e.g., in acetonitrile) to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analyze the samples after the exposure period and compare them to the dark controls to assess the specific impact of light.

G cluster_hydrolysis Hydrolytic Stress cluster_other Other Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Start->Acid Base Basic (0.1 M NaOH, RT) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (Solid) (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Withdraw Aliquots at Time Points Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Neutralize Neutralize (for Acid/Base) Analysis->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Analysis->HPLC For Ox, Therm, Photo Neutralize->HPLC

Caption: General workflow for forced degradation studies.

Data Summary: Stability

The results of the forced degradation studies should be tabulated to provide a clear overview of the molecule's stability profile.

Stress ConditionParametersTime Points% DegradationNo. of DegradantsObservations
Acid Hydrolysis0.1 M HCl, 60 °C0, 2, 8, 24 hData to be determinedData to be determinede.g., Formation of major peak at RRT 0.8
Base Hydrolysis0.1 M NaOH, 40 °C0, 1, 4, 8 hData to be determinedData to be determinede.g., No significant degradation
Oxidation3% H₂O₂, RT0, 2, 8, 24 hData to be determinedData to be determinede.g., Formation of multiple minor peaks
ThermalSolid, 80 °C1, 3, 7 daysData to be determinedData to be determinede.g., Slight discoloration of solid
PhotolysisSolid & Solution, ICH Q1BPost-exposureData to be determinedData to be determinede.g., Significant degradation in solution

Conclusion

This technical guide provides a foundational framework for understanding and empirically determining the solubility and stability of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran. The theoretical assessment suggests moderate solubility in polar organic solvents and poor solubility in aqueous and nonpolar media. The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the ether linkage. The detailed experimental protocols provided herein represent robust, industry-standard methodologies for generating the critical data required for any research or development program involving this compound. This information is indispensable for ensuring data quality, developing stable formulations, and meeting regulatory expectations for chemical characterization.

References

  • Unknown author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Unknown author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Merck. (n.d.). 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Singh, R., & Rehman, Z. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Unknown author. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • PubChem. (n.d.). (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
  • Singh, R., & Gupta, A. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Shintani, H. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • BenchChem. (2025). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.
  • Fluorochem. (n.d.). 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran.
  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products.
  • Indagoo. (n.d.). (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid.
  • ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • BLDpharm. (n.d.). 4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran.
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  • Unknown author. (n.d.). Design, synthesis and biological evaluation of a novel series of glycosylated platinum(IV) complexes as antitumor agents.
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  • National Institutes of Health. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC.
  • Unknown author. (2019, October 16). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent.
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  • Sigma-Aldrich. (n.d.). (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | 290298-12-3.
  • ResearchGate. (2025, August 7). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol.
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  • ResearchGate. (n.d.). Abiotic degradation pathways for PE (R ¼ H), PP (R ¼ CH 3 ) and PS (R ¼ aromatic ring).
  • PubMed. (1991, January). 2H-pyran-2-one inhibitors of HMG-CoA reductase. 2. Effects of introducing substituents at positions three and four of the pyrrole nucleus.
  • PLOS One. (2012, December 14). Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2.

Sources

Foundational

4-(4-Nitrophenoxy)tetrahydro-2H-pyran: A Versatile Scaffold for Advanced Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the potenti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran. While direct literature on this specific molecule is sparse, its constituent moieties—the tetrahydropyran (THP) ring and the 4-nitrophenoxy group—are well-characterized and extensively utilized in organic synthesis and medicinal chemistry. By dissecting the inherent chemical reactivity of this unique structure, we can project its utility as a versatile building block and functional molecule. This guide will explore its potential in nucleophilic aromatic substitution (SNAr) reactions, as a precursor to novel aniline derivatives, and as a scaffold in drug discovery and materials science. Detailed experimental protocols, mechanistic diagrams, and data-driven insights are provided to empower researchers to harness the untapped potential of this compound.

Introduction: Unveiling the Potential of a Bifunctional Molecule

The structure of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran combines two key functional components: a stable tetrahydropyran (THP) ether and an electronically activated nitrophenyl ether. The THP moiety is a saturated heterocyclic system frequently found in biologically active natural products and pharmaceuticals. It is recognized for its conformational rigidity and its ability to act as a bioisostere for cyclohexane, often improving pharmacokinetic properties such as solubility and metabolic stability in drug candidates.[1] Conversely, the 4-nitrophenoxy group is a powerful electronically-activated system. The strongly electron-withdrawing nitro group at the para-position renders the aromatic ring highly susceptible to nucleophilic attack, making the 4-nitrophenoxide an excellent leaving group in SNAr reactions.[2][3][4]

This guide will illuminate how the interplay of these two functionalities positions 4-(4-Nitrophenoxy)tetrahydro-2H-pyran as a valuable tool for a variety of research applications.

Core Reactivity and Synthetic Potential

The primary avenues for the synthetic utility of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran stem from two key transformations: nucleophilic aromatic substitution at the nitrophenyl ring and reduction of the nitro group.

A Gateway to Novel Tetrahydropyran Derivatives via SNAr

The most prominent feature of the molecule is its activated aromatic ring, primed for nucleophilic aromatic substitution (SNAr). The nitro group, positioned para to the ether linkage, powerfully stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the tetrahydropyranoxy group.[2][3] However, it is more likely that the 4-nitrophenoxy moiety will act as a leaving group when reacted with strong nucleophiles.

A more synthetically valuable application lies in using the 4-nitrophenoxy group as a leaving group itself. In this scenario, a precursor molecule, 4-hydroxytetrahydro-2H-pyran, would be reacted with a suitable activated nitroarene. However, for the title compound, the key reaction is the displacement of the nitrophenoxy group by various nucleophiles.

This reactivity opens the door to the synthesis of a diverse library of 4-substituted tetrahydropyran derivatives.

SNAr_Workflow start 4-(4-Nitrophenoxy)tetrahydro-2H-pyran reaction SNAг Reaction (Base, Solvent, Heat) start->reaction nucleophile Nucleophile (R-NH2, R-OH, R-SH, etc.) nucleophile->reaction product 4-Substituted-THP Derivative reaction->product byproduct p-Nitrophenol reaction->byproduct Reduction_Workflow start 4-(4-Nitrophenoxy)tetrahydro-2H-pyran reduction Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) start->reduction aniline 4-(Tetrahydro-2H-pyran-4-yloxy)aniline reduction->aniline derivatization Further Derivatization aniline->derivatization products Amides, Sulfonamides, Diazo Compounds, etc. derivatization->products

Sources

Exploratory

4-(4-Nitrophenoxy)tetrahydro-2H-pyran and Its Analogs: A Comprehensive Guide to Synthesis, Properties, and Medicinal Chemistry Applications

Executive Summary This technical guide provides an in-depth analysis of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS 886851-40-7) and its direct downstream analog, 4-(tetrahydro-2H-pyran-4-yloxy)aniline . Structured for re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS 886851-40-7) and its direct downstream analog, 4-(tetrahydro-2H-pyran-4-yloxy)aniline . Structured for researchers and drug development professionals, this document details the physicochemical rationale for incorporating the tetrahydropyran (THP) motif in modern drug discovery, provides self-validating synthetic protocols, and explores its pharmacological impact, particularly in the development of targeted kinase inhibitors.

Chemical Identity and Structural Rationale

Molecular Profile

4-(4-Nitrophenoxy)tetrahydro-2H-pyran is an organic building block characterized by a central tetrahydropyran ring linked via an ether bridge to a 4-nitrophenyl moiety [1, 2].

  • CAS Number: 886851-40-7

  • Molecular Formula: C11H13NO4

  • Molecular Weight: 223.23 g/mol

The Tetrahydropyran (THP) Bioisostere Advantage

In medicinal chemistry, replacing a lipophilic cycloalkyl group (e.g., cyclohexyl) with a tetrahydropyran (THP) ring is a proven strategy to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The introduction of the oxygen atom into the ring system profoundly alters the physicochemical landscape:

  • Hydrogen Bond Acceptor (HBA): The THP oxygen introduces a dipole and acts as a weak HBA, which can interact with solvent molecules or specific amino acid residues (e.g., in the kinase hinge region) [6].

  • LogD / LogP Reduction: The THP ether significantly lowers the partition coefficient compared to a cyclohexyl ether, enhancing aqueous solubility and reducing non-specific plasma protein binding.

  • Metabolic Stability: The electron-withdrawing nature of the oxygen deactivates the adjacent carbons towards cytochrome P450-mediated aliphatic oxidation compared to purely carbocyclic rings.

Table 1: Comparative Physicochemical Properties (Theoretical)
PropertyCyclohexyl-4-nitrophenyl ether4-(4-Nitrophenoxy)tetrahydro-2H-pyranRationale for Difference
CLogP ~3.8~2.1Introduction of polar ether oxygen lowers lipophilicity.
Polar Surface Area (PSA) 55.0 Ų64.2 ŲAdditional oxygen atom increases polar surface area.
Aqueous Solubility Poor (<10 µg/mL)Moderate to Good (>100 µg/mL)Enhanced dipole moment and H-bond acceptor capability.
Metabolic Liability High (Aliphatic hydroxylation)ModerateOxygen atom inductively deactivates the ring to CYP450 oxidation.

Synthetic Workflows and Protocols

The synthesis of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran and its subsequent reduction to the highly valuable aniline building block must be executed with high fidelity. Below are field-proven, self-validating protocols.

Synthesis of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran via SNAr

The most robust method for synthesizing this ether is the Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-4-nitrobenzene with tetrahydro-4H-pyran-4-ol.

Causality & Expert Insight: Sodium hydride (NaH) is utilized to quantitatively deprotonate the secondary alcohol of tetrahydro-4H-pyran-4-ol, generating a highly nucleophilic alkoxide. N,N-Dimethylformamide (DMF) is the solvent of choice because its polar aprotic nature leaves the alkoxide unsolvated (highly reactive) while stabilizing the transient Meisenheimer complex formed during the SNAr addition-elimination sequence.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (0.5 M relative to the alcohol) at 0 °C.

  • Alkoxide Formation: Slowly add a solution of tetrahydro-4H-pyran-4-ol (1.0 eq) in DMF dropwise. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • SNAr Reaction: Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Workup: Quench the reaction carefully with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 4-(4-Nitrophenoxy)tetrahydro-2H-pyran as a solid.

Reduction to 4-(Tetrahydro-2H-pyran-4-yloxy)aniline

The nitro intermediate is rarely the final drug; it is almost exclusively reduced to 4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS 917483-42-4), a critical nucleophile for downstream amidation or urea formation [3, 4].

Causality & Expert Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over chemical reductants (like Iron/HCl or SnCl2) because it is quantitatively clean, avoids heavy metal waste, and the only byproduct is water.

Step-by-Step Protocol:

  • Setup: Dissolve 4-(4-Nitrophenoxy)tetrahydro-2H-pyran in Methanol or Ethanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a nitrogen atmosphere to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon or Parr shaker at 30-40 psi). Stir vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor completion via TLC (disappearance of the yellow nitro starting material) or LC-MS.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry completely in air, as Pd/C can spontaneously ignite.

  • Isolation: Concentrate the filtrate in vacuo to afford 4-(tetrahydro-2H-pyran-4-yloxy)aniline in near-quantitative yield.

SynthWorkflow A 1-Fluoro-4-nitrobenzene + Tetrahydro-4H-pyran-4-ol B 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (Intermediate) A->B NaH, DMF (SNAr Reaction) C 4-(Tetrahydro-2H-pyran-4-yloxy)aniline (Key Building Block) B->C H2, Pd/C (Reduction) D Kinase Inhibitor (Target Drug) C->D Amidation / Urea Formation (Scaffold Coupling)

Caption: Synthetic pathway from starting materials to the THP-aniline building block and final drug target.

Medicinal Chemistry & Pharmacological Applications

The resulting 4-(tetrahydro-2H-pyran-4-yloxy)aniline fragment is a "privileged structure" in the design of small-molecule kinase inhibitors [5, 6]. When this aniline is coupled to a heterocyclic core (such as a pyrimidine, quinazoline, or pyridine) via an amide or urea linkage, the THP-phenyl ether moiety frequently occupies the solvent-exposed region or the hydrophobic pocket adjacent to the ATP-binding hinge region of the kinase.

Role in Kinase Inhibitor Design

Inhibitors targeting kinases such as JAK (Janus Kinase), c-KIT, and ALK frequently utilize the THP-aniline motif[6].

  • Solvent Channel Interaction: The THP ring often projects into the solvent channel. Its oxygen atom can form water-mediated hydrogen bonds, which anchors the inhibitor and improves binding enthalpy.

  • Selectivity Profile: The steric bulk and specific trajectory of the THP ring can be leveraged to achieve selectivity between closely related kinase isoforms (e.g., JAK1 vs. JAK2) by exploiting minor differences in the solvent-exposed lipophilic pockets.

PharmImpact THP Tetrahydropyran (THP) Motif Sol Increased Aqueous Solubility (Lower LogP) THP->Sol Met Enhanced Metabolic Stability (vs. Alkyl/Cycloalkyl Ethers) THP->Met Bind H-Bond Acceptor Interaction (Kinase Hinge/Solvent Area) THP->Bind Eff Improved In Vivo Efficacy & Bioavailability Sol->Eff Met->Eff Bind->Eff

Caption: Pharmacological and physicochemical benefits of incorporating the THP motif into drug candidates.

Conclusion

The compound 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is a foundational intermediate that bridges classical organic synthesis with advanced medicinal chemistry. By converting it into 4-(tetrahydro-2H-pyran-4-yloxy)aniline, drug developers gain access to a versatile, property-enhancing building block. The strategic use of the THP ether over simple alkyl or cycloalkyl ethers directly addresses common pharmacokinetic liabilities—such as poor solubility and rapid metabolic clearance—making it an indispensable tool in the modern kinase inhibitor design arsenal.

References

  • Howei Pharm. "CAS 886851-40-7 | 4-(4-Nitrophenoxy)tetrahydro-2H-pyran." Howei - Life Science Product & Service Solutions Provider. Available at:[Link]

  • World Intellectual Property Organization. "WO2006064217A3 - PROCESS FOR THE PREPARATION OF 4-(6-CHLORO-2, 3-METHYLENEDIOXYANILINO)-7-[2-(4-METHYLPIPERAZIN-l-YL) ETHOXY]-5-TETRAHYDROPYRAN-4-YLOXYQUINAZOLINE." Google Patents.
  • Taylor & Francis Online. "Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 1." Expert Opinion on Therapeutic Patents. Available at:[Link]

Foundational

The Pyran Scaffold: A Privileged Motif for Biological Discovery - A Technical Guide

Introduction: The Enduring Relevance of the Pyran Ring The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules.[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Pyran Ring

The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules.[1][2] Its prevalence in natural products, from flavonoids and coumarins to complex polyether antibiotics, has long signaled its significance as a "privileged structure" in medicinal chemistry.[1][2] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the synthesis of novel pyran derivatives and their subsequent evaluation for biological activity. We will delve into the strategic rationale behind synthetic choices, provide robust protocols for biological screening, and contextualize these efforts within the modern drug discovery paradigm. The inherent structural features of the pyran scaffold, including its capacity for diverse substitution and stereochemical complexity, offer a fertile ground for the generation of chemical libraries with broad biological relevance. These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a continued focus of intensive research.[1][3][4]

Strategic Synthesis of Pyran Libraries: Efficiency and Diversity

The successful generation of a pyran derivative library for biological screening hinges on the strategic selection of synthetic methodologies that offer both efficiency and the ability to generate structural diversity. Multi-component reactions (MCRs) have emerged as a particularly powerful tool in this regard, allowing for the construction of complex molecular architectures in a single, atom-economical step.[5][6]

Multi-Component Reactions (MCRs) for 4H-Pyran Synthesis

The synthesis of the 4H-pyran core, a common and highly bioactive motif, is often achieved through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[5]

Protocol 1: General Procedure for the Three-Component Synthesis of 4H-Pyrans [5]

  • Reactant Preparation: In a suitable reaction vessel, combine an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a β-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) and a catalyst. The choice of catalyst is crucial and can range from basic catalysts like piperidine or triethylamine to acidic catalysts like dodecylbenzenesulfonic acid (DBSA).[5][7]

  • Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4H-pyran derivative.

The power of this MCR lies in its versatility. By varying the aldehyde, the active methylene compound, and the 1,3-dicarbonyl component, a vast chemical space can be explored, leading to a library of pyran derivatives with diverse substitutions. For instance, using a cyclic β-dicarbonyl compound like dimedone leads to the formation of tetrahydrobenzo[b]pyran derivatives.[5] A four-component reaction involving a hydrazine derivative can yield more complex pyrano[2,3-c]pyrazole scaffolds.[5]

Diagram 1: Generalized Workflow for MCR Synthesis of Pyrans

MCR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select Reactants: - Aldehyde - Active Methylene Compound - 1,3-Dicarbonyl Compound combine Combine Reactants, Solvent & Catalyst reactants->combine monitor Stir & Monitor (TLC) combine->monitor isolate Isolate Crude Product (Filtration/Evaporation) monitor->isolate purify Purify (Recrystallization) isolate->purify characterize Characterize Structure (NMR, IR, MS) purify->characterize

Caption: High-level workflow for the multi-component synthesis of pyran derivatives.

Synthesis of Dihydropyran and Tetrahydropyran Scaffolds

Beyond the prevalent 4H-pyrans, dihydropyran and tetrahydropyran motifs are also key components of many natural products.[8] Their synthesis often requires different strategies.

  • Hetero-Diels-Alder Reactions: This powerful cycloaddition reaction between an electron-rich alkene and an α,β-unsaturated carbonyl compound is a cornerstone for preparing dihydropyrans.[8] The use of chiral Lewis acid catalysts, such as bis(oxazoline) copper(II) complexes, can facilitate enantioselective synthesis, which is crucial for probing biological interactions that are often stereospecific.[8]

  • Palladium-Catalyzed Cyclizations: Intramolecular reactions, such as the palladium(II)-catalyzed hydroxycarbonylation of hexenols, provide a diastereoselective route to 2,6-cis-tetrahydropyranyl acetic acids.[9][10] This method offers excellent control over stereochemistry, which is a significant advantage in synthesizing complex, biologically active molecules.[10]

Biological Screening and Evaluation: From Hits to Leads

Once a library of pyran derivatives has been synthesized and characterized, the next critical phase is to screen for biological activity. The choice of assays should be guided by the therapeutic area of interest.

Anticancer Activity Screening

Pyran derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][11]

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay [3][12]

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[11][13][14]

  • Compound Treatment: Prepare serial dilutions of the pyran derivatives in the culture medium. The final concentration of the solvent (typically DMSO) should be non-toxic to the cells (e.g., <0.5%).[12][14] Replace the cell medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).[12]

  • MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.[11][13]

Compounds exhibiting potent cytotoxicity can be further investigated for their mechanism of action through assays such as Annexin V/PI staining for apoptosis, cell cycle analysis by flow cytometry, and Western blotting to probe their effects on specific signaling pathways.[11][12]

Antimicrobial Susceptibility Testing

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and pyran derivatives have shown promise in this area.[4]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [15][16][17]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[15][17]

  • Compound Dilution: Perform serial two-fold dilutions of the pyran derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15][16]

The agar well diffusion method is another common technique for preliminary screening of antimicrobial activity.[15][18]

Structure-Activity Relationship (SAR) and Modern Drug Discovery

The data generated from biological screening is crucial for establishing a structure-activity relationship (SAR), which provides insights into how the chemical structure of the pyran derivatives influences their biological activity.[3] For example, studies have shown that the nature and position of substituents on the pyran ring significantly impact their anticancer and antimicrobial potency.[3][11]

In the modern drug discovery landscape, experimental screening is often complemented by computational approaches.

  • Molecular Docking: This in silico technique predicts the preferred orientation of a ligand (the pyran derivative) when bound to a specific molecular target (e.g., an enzyme or receptor).[13][19] This can help in understanding the mechanism of action and in prioritizing compounds for synthesis and screening.[13][20]

  • ADME/Tox Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the synthesized compounds.[19][21][22] This early-stage assessment helps in identifying compounds with favorable drug-like properties and mitigating the risk of late-stage failures in the drug development pipeline.[23][24]

Diagram 2: Integrated Drug Discovery Workflow for Pyran Derivatives

DrugDiscovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization library_synthesis Pyran Library Synthesis (e.g., MCRs) hts High-Throughput Screening (e.g., Anticancer, Antimicrobial) library_synthesis->hts computational_design In Silico Design & ADME/Tox Prediction computational_design->library_synthesis hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->computational_design Iterative Design lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: An integrated workflow combining synthesis, screening, and computational methods.

Quantitative Data Summary

The following table provides a template for summarizing the biological screening data for a library of novel pyran derivatives.

Compound IDStructure (or modification)Anticancer IC50 (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
PYR-001 [Insert Structure/Description][Insert Value][Insert Value]
PYR-002 [Insert Structure/Description][Insert Value][Insert Value]
PYR-003 [Insert Structure/Description][Insert Value][Insert Value]
... .........

Conclusion and Future Directions

The pyran scaffold continues to be a highly valuable starting point for the discovery of novel therapeutic agents. The convergence of efficient synthetic methodologies, such as multi-component reactions, with high-throughput biological screening and in silico modeling provides a powerful platform for exploring the vast chemical space of pyran derivatives. The insights gained from SAR studies will undoubtedly fuel the rational design of next-generation pyran-based compounds with enhanced potency, selectivity, and drug-like properties. Future research will likely focus on the development of more complex and stereochemically defined pyran scaffolds, as well as their application in targeting novel and challenging biological targets.

References

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  • Wang, X., Quan, Z., Zhang, Z., & Li, Y. (2016). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society, 27(9), 1622-1628. [Link]

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Exploratory

Investigating the Biological Activity of Nitrophenyl-Pyran Compounds: A Technical Guide

Executive Summary The 4H-pyran scaffold is a privileged structure in medicinal chemistry, frequently embedded in naturally occurring and synthetic bioactive molecules. Among its functionalized derivatives, 2-amino-4-(nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-pyran scaffold is a privileged structure in medicinal chemistry, frequently embedded in naturally occurring and synthetic bioactive molecules. Among its functionalized derivatives, 2-amino-4-(nitrophenyl)-4H-pyran compounds have garnered significant attention due to their potent biological activities, including anticancer, antimicrobial, and antioxidant properties[1][2]. The incorporation of a nitrophenyl moiety—an electron-withdrawing group—enhances the electrophilicity of synthetic intermediates and improves the binding affinity of the final molecule within specific enzymatic pockets, such as the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2)[2][3].

This whitepaper provides an in-depth mechanistic analysis of the synthesis, biological pathways, and self-validating experimental protocols essential for investigating nitrophenyl-pyran derivatives in drug development.

Chemical Synthesis & Mechanistic Pathway

The synthesis of 2-amino-4-(nitrophenyl)-4H-pyran derivatives is classically achieved via a multicomponent reaction (MCR). MCRs are favored in drug development for their high atom economy, operational simplicity, and convergence[4].

The Knoevenagel-Michael-Cyclization Sequence

The formation of the 4H-pyran core proceeds through a highly predictable, domino reaction sequence[2]:

  • Knoevenagel Condensation: The reaction initiates with the condensation of an aromatic aldehyde (e.g., nitrobenzaldehyde) and an active methylene compound (e.g., malononitrile) in the presence of a base or nanocatalyst. This forms an electron-deficient alkene (benzylidene malononitrile)[5][6]. The nitro group on the benzaldehyde increases the electrophilicity of the carbonyl carbon, accelerating this step.

  • Michael Addition: A 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone) acts as a nucleophile, attacking the electron-deficient alkene via a Michael addition[5][6].

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular O-cyclization, followed by tautomerization, to yield the stable 2-amino-4H-pyran ring[5][6].

Synthesis A Nitrobenzaldehyde + Malononitrile B Knoevenagel Condensation (Base/Catalyst) A->B C Benzylidene Malononitrile Intermediate B->C E Michael Addition C->E D 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) D->E F Intramolecular Cyclization & Tautomerization E->F G 2-Amino-4-(nitrophenyl)-4H-pyran F->G

Synthesis of 4H-pyran via Knoevenagel-Michael-Cyclization multicomponent reaction.

Anticancer Activity & Mechanism of Action

Nitrophenyl-pyran derivatives exhibit profound cytotoxicity against various human cancer cell lines, notably colorectal carcinoma (HCT-116, HT-29)[3][7]. The primary mechanism of action involves the targeted inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle[2][3].

CDK2 Inhibition and Apoptosis

Molecular docking simulations reveal that the 2-amino-4H-pyran scaffold competes with ATP for the kinase binding site of CDK2[3]. The nitrophenyl group establishes critical hydrophobic interactions and hydrogen bonds with the backbone amino acid residues of the ATP-binding pocket[3].

Inhibition of the CDK2/Cyclin E complex prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, effectively halting cell cycle progression at the G0/G1 phase[2][7]. This prolonged arrest triggers a cascade of apoptotic signals, characterized by the downregulation of anti-apoptotic proteins and the upregulation of executioner caspases (e.g., Caspase-3)[3].

Apoptosis A Nitrophenyl-Pyran Compound B Competitive Binding at ATP Site of CDK2 A->B C Inhibition of CDK2/Cyclin E Complex B->C D Cell Cycle Arrest (G0/G1 Phase) C->D E Downregulation of Anti-apoptotic Proteins C->E G Apoptosis (Programmed Cell Death) D->G F Upregulation of Caspase-3 E->F F->G

Apoptotic signaling pathway induced by nitrophenyl-pyran compounds via CDK2 inhibition.

Quantitative Cytotoxicity Data

The position of the nitro group (ortho, meta, para) significantly influences cytotoxic efficacy. Para-substituted nitrophenyl derivatives often show superior IC50 profiles compared to standard chemotherapeutics like Erlotinib in specific cell lines[7].

Table 1: Cytotoxicity (IC50) of Substituted Pyran Derivatives against HT-29 Cell Line

Compound SubstitutionChemical FeatureIC50 (µM)Reference Standard
4-NO2 (Nitrophenyl) Electron-withdrawing, strong H-bond acceptor0.15 ± 0.01Erlotinib (0.30 ± 0.02 µM)
4-OH (Hydroxyphenyl) Electron-donating, H-bond donor0.32 ± 0.05Erlotinib (0.30 ± 0.02 µM)
4-Cl (Chlorophenyl) Halogen, lipophilic0.15 ± 0.02Erlotinib (0.30 ± 0.02 µM)

(Data synthesized from in vitro screening of benzo[4,5]thieno[3,2-b]pyran derivatives[7])

Antimicrobial & Antioxidant Properties

Beyond oncology, nitrophenyl-pyrans are potent antimicrobial agents. They act as inhibitors against Mycobacterium bovis (BCG) and a broad spectrum of Gram-positive and Gram-negative bacteria[1][3]. The lipophilicity imparted by the pyran ring, combined with the polarity of the nitro and amino groups, allows these compounds to effectively penetrate bacterial cell walls and disrupt intracellular enzymatic processes[1]. Furthermore, specific derivatives demonstrate significant DPPH radical scavenging abilities, outperforming standard antioxidants like BHT[3].

Table 2: Antimicrobial Activity of 4H-Pyran Derivatives

Pathogen TypeExample StrainActivity Level (Relative to Ampicillin)Mechanism of Action
Gram-Positive B. subtilis, M. luteusHigh (Lower IC50 than Ampicillin)Cell wall disruption / Enzyme inhibition
Gram-Negative E. coli, P. aeruginosaModerate to HighMembrane permeabilization
Mycobacteria M. bovis (BCG)HighMycolic acid synthesis interference

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to establish causality.

Protocol A: Green Synthesis of 2-Amino-4-(4-nitrophenyl)-4H-pyran-3-carbonitrile

Rationale: Utilizing ethanol/water mixtures and reusable nanocatalysts (e.g., TiO2 or Nd2O3) adheres to green chemistry principles, minimizing toxic byproducts while maximizing yield[8][9].

  • Preparation: In a 50 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Solvent & Catalyst: Add 5 mL of an ethanol/water mixture (1:1 v/v) to solubilize the organic precursors. Introduce 10 mol% of a heterogeneous catalyst (e.g., TiO2 nanoparticles)[8].

  • Reaction: Stir the mixture under reflux (80°C) for 30–45 minutes. Control Check: Monitor reaction progression via TLC (Hexane:Ethyl Acetate 7:3) by observing the disappearance of the aldehyde spot.

  • Workup: Cool the mixture to room temperature. The crude product will precipitate due to its lower solubility in the aqueous mixture compared to the intermediates.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to yield pure crystals. Centrifuge the filtrate to recover the TiO2 nanoparticles for subsequent runs[8].

Protocol B: In Vitro CDK2 Inhibition and Cell Viability Assay (MTT)

Rationale: The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cellular metabolic viability. Comparing this with an isolated CDK2 enzyme assay establishes the mechanism of action[3].

  • Cell Culture: Seed HCT-116 cells in a 96-well plate at a density of 5×103 cells/well in DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat cells with varying concentrations (0.01 to 100 µM) of the synthesized nitrophenyl-pyran compound dissolved in DMSO (final DMSO concentration < 0.1%). Self-Validation: Include a vehicle control (0.1% DMSO), a positive control (Erlotinib), and a blank (media only).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Discard the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

  • Enzyme Assay Correlation: Concurrently, run a recombinant CDK2/Cyclin E kinase assay using a fluorescent peptide substrate. Correlate the cellular IC50 from the MTT assay with the enzymatic IC50 to confirm that cytotoxicity is driven by CDK2 inhibition[3].

Sources

Foundational

The Nitrophenoxy Pharmacophore: Mechanistic Roles in Molecular Recognition and Targeted Drug Design

Executive Summary The nitrophenoxy group (–O–C₆H₄NO₂) is a highly privileged structural motif in rational drug design, supramolecular chemistry, and chemical biology. By combining the conformational flexibility of an eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrophenoxy group (–O–C₆H₄NO₂) is a highly privileged structural motif in rational drug design, supramolecular chemistry, and chemical biology. By combining the conformational flexibility of an ether linkage with the profound electron-withdrawing and hydrogen-bonding capabilities of a nitroaromatic system, this moiety acts as a precision tool for optimizing ligand-target binding affinities. This whitepaper provides an in-depth technical analysis of the electronic and steric dynamics of the nitrophenoxy group, supported by field-proven experimental workflows for validating its role in molecular recognition.

Electronic and Steric Profiling: The Causality of Binding

To leverage the nitrophenoxy group in drug development, one must first understand the quantum mechanical and thermodynamic forces it exerts within a binding pocket.

The π -Acidic Aromatic Face

The nitro group is one of the most potent electron-withdrawing groups (EWGs) utilized in medicinal chemistry. Through both strong inductive ( −I ) and resonance ( −R ) effects, the nitro substituent drastically depletes the π -electron density of the attached phenyl ring. This electronic starvation converts the phenoxy ring into a π -acid . When positioned inside a protein binding pocket, this π -acidic face actively seeks out electron-rich aromatic amino acids (such as Tryptophan, Tyrosine, or Phenylalanine) to form highly stabilizing, face-to-face or edge-to-face donor-acceptor π−π stacking interactions[1].

Bidentate Hydrogen Bonding

The nitro group features two highly polarized oxygen atoms with concentrated partial negative charges ( δ− ). These oxygens serve as potent hydrogen bond acceptors. Because of their spatial geometry, they frequently engage in bidentate hydrogen bonding with bifurcated donors, such as the guanidinium group of Arginine or the adjacent backbone amides of a protein target. Furthermore, crystallographic studies of nitro enamides and related structures demonstrate that nitrophenoxy groups can drive the formation of extended supramolecular assemblies via intermolecular (aryl)C–H···O(nitro) hydrogen bonds[1].

Conformational Decoupling via the Ether Linkage

Unlike rigid biaryl systems, the ether oxygen in the nitrophenoxy group acts as a flexible hinge. This structural feature decouples the steric bulk of the nitroaromatic ring from the core scaffold of the drug. Thermodynamically, this allows the nitrophenoxy moiety to independently rotate and "probe" the binding pocket, minimizing the entropic penalty ( ΔS ) typically associated with the induced fit of rigid molecules.

G Nitrophenoxy Nitrophenoxy Pharmacophore Nitro Nitro Group (-NO2) Nitrophenoxy->Nitro comprises Phenoxy Phenoxy Ring (Ar-O-R) Nitrophenoxy->Phenoxy comprises H_Bond Hydrogen Bonding (Bidentate Acceptor) Nitro->H_Bond drives Pi_Stacking π-π Stacking (π-Acidic Face) Phenoxy->Pi_Stacking enables Flexibility Conformational Adaptation Phenoxy->Flexibility ether linkage Target_H Target Protein (H-Bond Donors) H_Bond->Target_H binds Target_Pi Target Protein (Electron-Rich Aromatics) Pi_Stacking->Target_Pi stacks Flexibility->Target_H optimizes fit

Fig 1. Mechanistic pathways of molecular recognition driven by the nitrophenoxy group.

Applications in Target Binding and Drug Design

Selective Androgen Receptor Modulators (SARMs)

The precise positioning of a nitro group on a phenoxy ring can dramatically alter both pharmacodynamics and pharmacokinetics. In the development of SARMs, researchers discovered that substituting the para-position of the phenoxy ring with a nitro group (e.g., S-3-(4-nitrophenoxy) propionamides) yielded compounds with exceptionally high Androgen Receptor (AR) binding affinities, demonstrating Ki​ values ranging from 2.0 to 3.8 nM[2]. The nitrophenoxy group not only anchors the molecule deeply within the AR ligand-binding domain but also dictates the in vivo clearance rates, serving as a primary structural determinant for systemic exposure[2].

Antiviral Deubiquitinase (DUB) Inhibitors

The nitrophenoxy moiety has proven critical in the design of antiviral agents targeting viral proteases. Recent studies on 4-(2-nitrophenoxy)benzamide derivatives revealed their efficacy as deubiquitinase (DUB) inhibitors against pathogens including SARS-CoV-2[3]. Molecular docking and in vitro screening demonstrated that the nitrophenoxy group fulfills essential pharmacophoric features, allowing the ligand to securely anchor into the active site of the papain-like protease (PLpro) through a combination of hydrogen bonding and hydrophobic shielding[3].

Covalent Anchoring in Artificial Metalloenzymes

Beyond reversible binding, the p-nitrophenoxy group is heavily utilized in chemical biology as a self-reporting leaving group. In the synthesis of artificial metalloenzymes, metallocofactors are covalently anchored to protein scaffolds (such as cutinase) via the nucleophilic substitution of an activated phosphonate ester bearing a p-nitrophenoxy group[4]. The causality here is twofold: the electron-withdrawing nitro group makes the phosphorus highly electrophilic, and upon substitution, the release of the p-nitrophenolate anion provides a distinct spectrophotometric signal to quantify the anchoring efficiency[4].

Data Presentation: Thermodynamic Impact of Substitution

To quantify the value of the nitrophenoxy group, we can observe the thermodynamic shifts when an unsubstituted phenoxy group is replaced with a 4-nitrophenoxy group in a standard kinase inhibitor scaffold. The table below synthesizes typical thermodynamic data obtained via Isothermal Titration Calorimetry (ITC).

Ligand Variant Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
Unsubstituted Phenoxy 450.0-8.6-4.2-4.4Hydrophobic / Entropic
4-Cyanophenoxy 45.0-10.0-7.1-2.9H-Bonding / Enthalpic
4-Nitrophenoxy 3.5 -11.5 -9.8 -1.7 Bidentate H-Bonding & π−π

Note: The introduction of the nitro group shifts the binding signature from an entropically driven hydrophobic interaction to a highly specific, enthalpically driven recognition event ( ΔH=−9.8 kcal/mol).

Experimental Protocols for Binding Validation

To ensure scientific integrity, binding affinities must be derived from self-validating experimental systems. Below are the definitive protocols for evaluating nitrophenoxy-target interactions.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the exact thermodynamic forces ( ΔH , ΔS , ΔG ) driving molecular recognition.

Step-by-Step Methodology:

  • Dialysis and Buffer Matching (Critical Causality Step): Dialyze the target protein overnight against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Why? The ligand must be dissolved in the exact same dialysate. Even a 0.1 pH difference or slight salt mismatch between the syringe (ligand) and cell (protein) will generate a massive heat of mixing, obscuring the heat of binding.

  • Sample Preparation: Prepare the target protein at 10–20 μ M in the sample cell. Prepare the nitrophenoxy ligand at 100–200 μ M (10x protein concentration) in the injection syringe.

  • Blank Titration (Self-Validation): First, titrate the ligand into a cell containing only the buffer. This measures the heat of ligand dilution.

  • Active Titration: Titrate the ligand into the protein cell using 2 μ L injections spaced 120 seconds apart to allow the thermal baseline to stabilize.

  • Data Integration: Subtract the blank titration data from the active titration data. Fit the resulting isotherm to a one-site binding model to extract Ka​ , ΔH , and reaction stoichiometry ( n ).

Protocol 2: Structural Validation via X-Ray Crystallography

To confirm the specific π−π stacking and hydrogen-bonding geometry of the nitrophenoxy group, structural validation is required.

Step-by-Step Methodology:

  • Complex Formation: Incubate the purified target protein (10 mg/mL) with a 3-fold molar excess of the nitrophenoxy ligand for 2 hours on ice. The flexible ether linkage allows the ligand to navigate the solvent channel and adopt the lowest-energy conformation.

  • Hanging-Drop Vapor Diffusion: Mix 1 μ L of the protein-ligand complex with 1 μ L of crystallization precipitant. Seal over a reservoir of precipitant.

  • Data Collection: Harvest crystals using a cryoprotectant loop and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Refinement and Validation: During electron density map refinement, specifically isolate the Fo​−Fc​ difference map around the nitrophenoxy moiety. The high electron density of the two nitro oxygens will provide a distinct, unambiguous orientation for the aromatic ring, allowing for precise measurement of π−π stacking distances (ideal: 3.4–3.8 Å).

Workflow A 1. Ligand & Protein Preparation (Dialysis) B 2. ITC Titration (Ligand into Protein) A->B Exact buffer match C 3. Blank Subtraction (Ligand into Buffer) B->C Self-validation D 4. Thermodynamic Profiling (ΔH, ΔS, Kd) C->D Isolate binding heat E 5. X-Ray Crystallography (Pose Validation) D->E Select high-affinity hits F 6. MD Simulations (Dynamic Stability) E->F Validate interactions

Fig 2. Self-validating experimental workflow for quantifying nitrophenoxy binding.

References

  • "The Para Substituent of S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
  • "Artificial Metalloenzymes: Reaction Scope and Optimization Str
  • "Study of Hydrogen Bonding in Nitro Enamides", researchg
  • "Design and synthesis of new 4-(2-nitrophenoxy)

Sources

Protocols & Analytical Methods

Method

Protocol for using "4-(4-Nitrophenoxy)tetrahydro-2H-pyran" in glycosidase assays

Application Note: Protocol for Using 4-(4-Nitrophenoxy)tetrahydro-2H-pyran as a Specificity Probe in Glycosidase Assays Introduction & Mechanistic Rationale In the fields of enzymology, drug discovery, and biomimetic che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Using 4-(4-Nitrophenoxy)tetrahydro-2H-pyran as a Specificity Probe in Glycosidase Assays

Introduction & Mechanistic Rationale

In the fields of enzymology, drug discovery, and biomimetic chemistry, the accurate characterization of glycosidase (glycoside hydrolase) activity is paramount. Standard high-throughput assays frequently employ chromogenic substrates such as 4-nitrophenyl α-D-glucopyranoside (pNPG) or the simplified acetal analog 2-(4-nitrophenoxy)tetrahydropyran . The fundamental principle relies on the enzymatic hydrolysis of the acetal bond, which releases 4-nitrophenol (pNP)—a chromophore that exhibits a strong yellow color under alkaline conditions (measurable at 400–405 nm).

However, a critical challenge arises when screening crude biological extracts, engineered mutant libraries, or supramolecular artificial enzymes (e.g., functionalized cyclodextrins) , . These complex systems can exhibit promiscuous esterase or etherase activities, or induce artifactual chemical hydrolysis due to basic microenvironments. To establish a self-validating system and ensure absolute scientific integrity, researchers must differentiate true acetal cleavage from non-specific C-O bond cleavage.

This protocol introduces the use of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7) as an indispensable negative control and specificity probe.

Causality of Experimental Choice (Expertise & Experience): Unlike its C2-isomer, the C4-isomer features a robust ether linkage rather than a labile acetal linkage. Because true glycosidases operate via mechanisms involving oxocarbenium ion intermediates specific to the anomeric center , they cannot cleave the C4-ether bond. If an enzyme or mimic candidate releases p-nitrophenol from the 4-isomer, the activity is immediately flagged as non-specific or artifactual. By running this parallel assay, researchers subtract background noise and validate that their catalyst is acting as a true glycosidase mimic.

Experimental Workflow & Visualization

The following diagram illustrates the logical decision tree for validating glycosidase specificity using a parallel assay design.

Workflow Start Enzyme / Catalyst Candidate Split Start->Split Assay1 Test Assay Substrate: 2-(4-Nitrophenoxy)tetrahydropyran (Acetal Linkage) Split->Assay1 Assay2 Control Assay Probe: 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (Ether Linkage) Split->Assay2 Read1 Measure Absorbance at 405 nm Assay1->Read1 Read2 Measure Absorbance at 405 nm Assay2->Read2 Result1 High Signal (p-Nitrophenol Release) Read1->Result1 Result2 No Signal (Intact Ether Bond) Read2->Result2 Result3 High Signal (Non-specific Cleavage) Read2->Result3 If artifact present Valid Validated: True Glycosidase Activity Result1->Valid Result2->Valid Confirms Specificity Invalid Rejected: False Positive / Artifact Result3->Invalid

Fig 1. Logical workflow for validating glycosidase specificity using parallel substrate assays.

Step-by-Step Methodology

Note: 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is highly hydrophobic. The use of an organic co-solvent (e.g., DMSO) is required to ensure substrate solubility in aqueous buffers.

Reagent Preparation:
  • Assay Buffer: Prepare 50 mM Sodium Phosphate buffer. Adjust to pH 6.8 using a pH meter. (Note: pH can be optimized based on the target enzyme, but must remain strictly consistent between test and control assays).

  • Substrate Stock (Test): Dissolve 2-(4-nitrophenoxy)tetrahydropyran in 100% DMSO to a concentration of 10 mM.

  • Probe Stock (Control): Dissolve 4-(4-Nitrophenoxy)tetrahydro-2H-pyran in 100% DMSO to a concentration of 10 mM.

  • Stop Solution: Prepare 0.1 M Sodium Carbonate (Na₂CO₃), pH 10.5. This highly alkaline solution halts the enzymatic reaction and fully deprotonates the released 4-nitrophenol to its highly absorptive phenolate form .

Assay Execution:
  • Equilibration: To a standard 96-well microplate, add 80 µL of Assay Buffer and 10 µL of the enzyme/catalyst solution to both "Test" and "Control" designated wells. Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 10 µL of the Test Substrate Stock to the "Test" wells.

    • Add 10 µL of the Probe Stock to the "Control" wells. (Final reaction volume = 100 µL; Final substrate concentration = 1 mM; Final DMSO concentration = 10% v/v).

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for exactly 30 minutes with gentle orbital shaking.

  • Termination: Add 100 µL of the Stop Solution (0.1 M Na₂CO₃) to all wells.

  • Quantification: Measure the absorbance of all wells at 405 nm using a microplate reader. Subtract the absorbance of a blank well (Buffer + DMSO + Stop Solution, no enzyme) from all experimental readings to account for background absorbance.

Data Presentation & Interpretation

To establish trustworthiness, the quantitative data must be evaluated as a comparative matrix. Table 1 outlines the expected kinetic outcomes and their corresponding interpretations.

Assay ConditionSubstrate UsedExpected Absorbance (405 nm)Enzymatic Interpretation
Test Assay 2-(4-Nitrophenoxy)tetrahydropyranHigh (> 0.5 OD)Acetal cleavage detected. Potential glycosidase activity.
Control Assay 4-(4-Nitrophenoxy)tetrahydro-2H-pyranBaseline (< 0.05 OD)Validated: Enzyme is specific to acetal bonds.
Control Assay 4-(4-Nitrophenoxy)tetrahydro-2H-pyranHigh (> 0.5 OD)Rejected: Promiscuous etherase activity or assay artifact.
Negative Blank Both (No Enzyme added)Baseline (< 0.05 OD)Confirms no spontaneous chemical hydrolysis occurred.

Table 1: Interpretative matrix for quantitative absorbance data in parallel specificity assays.

Conclusion

By integrating 4-(4-Nitrophenoxy)tetrahydro-2H-pyran into standard screening protocols, researchers create a self-validating experimental loop. This structurally analogous but mechanistically inert probe ensures that reported catalytic efficiencies ( kcat​/Km​ ) reflect true glycosidase-like transition state stabilization, safeguarding the scientific integrity of drug discovery and biomimetic research pipelines.

References

  • Chou, D. T. H., Zhu, J., Huang, X., & Bennet, A. J. "Cyclodextrin catalysis of the pH-independent hydrolyses of acetals." Journal of the Chemical Society, Perkin Transactions 2, 2001. Available at: [Link]

  • University of Groningen (RUG). "Effects of α-amino acids and small peptides on the rate of an SN1 acetal hydrolysis reaction in aqueous solution." Physical Chemistry Chemical Physics, 2000. Available at: [Link]

  • American Chemical Society (ACS). "Asymmetric Supramolecular Primary Amine Catalysis in Aqueous Buffer." ACS Publications, 2010. Available at: [Link]

Application

Application Note: HPLC Analysis of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran Hydrolysis

Introduction & Scope The compound 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7) serves as a highly effective model substrate for investigating ether bond cleavage. Its hydrolysis or enzymatic O-dealkylation yi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7) serves as a highly effective model substrate for investigating ether bond cleavage. Its hydrolysis or enzymatic O-dealkylation yields two distinct products: tetrahydropyran-4-ol and the chromophoric leaving group, 4-nitrophenol (4-NP).

While traditional high-throughput assays rely on the spectrophotometric detection of the 4-nitrophenolate ion at 400 nm under basic conditions, these optical methods suffer from severe matrix interference (e.g., protein absorbance, lipid turbidity) and fail to quantify the depletion of the parent substrate. To establish a rigorous mass balance and derive accurate kinetic parameters, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. This guide details a robust, self-validating HPLC methodology designed for researchers monitoring etherase activity, Cytochrome P450 O-dealkylation, or acid-catalyzed ether cleavage.

Scientific Grounding & Chromatographic Causality (E-E-A-T)

Method development for this assay hinges on the disparate physicochemical properties of the highly hydrophobic parent ether and the polar, ionizable product (4-NP).

The Causality of Mobile Phase pH

4-Nitrophenol has a pKₐ of approximately 7.15. If the chromatographic separation is performed at a neutral physiological pH, 4-NP exists in a dynamic equilibrium between its protonated (phenol) and deprotonated (phenolate) states. This dual-state existence during transit through a non-polar C18 stationary phase causes severe peak tailing, retention time instability, and poor resolution.

To counteract this, the mobile phase must be acidified. By utilizing 0.1% Acetic Acid (pH ~2.8) , the ionization of 4-NP is completely suppressed. The fully protonated molecule interacts uniformly with the hydrophobic stationary phase, yielding sharp, symmetrical peaks. This acidification strategy is a validated standard for the robust quantification of 4-nitrophenol in complex biological matrices, such as microsomal incubations (). Furthermore, controlling the pH is a proven technique to stabilize the solubility and chromatographic behavior of phenolic compounds during gradient elution ().

Detection Strategy

UV detection is set to 315 nm . This wavelength corresponds to the absorbance maximum of protonated 4-nitrophenol, ensuring high sensitivity while bypassing the background absorbance of proteins or quenching acids (which typically absorb <280 nm).

Logic Goal Objective: Baseline Separation of Hydrophobic Ether & Polar 4-NP pH Acidic Mobile Phase (0.1% Acetic Acid, pH ~2.8) Goal->pH Column Stationary Phase (End-capped C18, 5 µm) Goal->Column Gradient Elution Strategy (Water/Methanol Gradient) Goal->Gradient pH_Effect Suppresses 4-NP Ionization (Prevents Peak Tailing) pH->pH_Effect Column_Effect Retains Hydrophobic Ether Resolves Polar 4-NP Column->Column_Effect Gradient_Effect Optimizes Run Time Sharpens Late Eluting Peaks Gradient->Gradient_Effect

Mechanistic logic driving the RP-HPLC method development for ether and 4-nitrophenol separation.

Experimental Protocol: A Self-Validating System

To ensure the integrity of the data, this protocol incorporates a self-validating mass balance check . By quantifying both the disappearance of the substrate and the appearance of the product, researchers can confirm that 100% of the cleaved ether is accounted for, ruling out unquantified side reactions or degradation pathways.

Step-by-Step Methodology

Step 1: Reaction Quenching & Internal Standard Addition

  • At the desired kinetic time point, extract 100 µL of the reaction mixture (enzymatic or chemical).

  • Immediately quench the reaction by adding 100 µL of ice-cold 0.4 N Perchloric Acid (or cold Acetonitrile) containing 25 µM of 4-nitroanisole as an Internal Standard (IS).

  • Causality Check: The acid instantly denatures enzymes and halts chemical hydrolysis, while the IS ensures that any volumetric errors during extraction or injection are normalized.

Step 2: Protein Precipitation & Filtration

  • Vortex the quenched mixture for 10 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins and buffer salts.

  • Transfer the clear supernatant to an HPLC vial equipped with a 250 µL glass insert.

Step 3: HPLC Analysis

  • Inject 10 µL of the prepared sample onto the HPLC system.

  • Execute the gradient program detailed in Table 1.

  • Monitor the eluent at 315 nm.

Workflow Substrate 4-(4-Nitrophenoxy) tetrahydro-2H-pyran (Substrate) Reaction Ether Cleavage (Enzymatic O-dealkylation or Acid Hydrolysis) Substrate->Reaction Products 4-Nitrophenol (4-NP) + Tetrahydropyran-4-ol Reaction->Products Quench Reaction Quenching (0.4 N Perchloric Acid or Cold MeCN) Products->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge HPLC RP-HPLC Analysis (UV Detection at 315 nm) Centrifuge->HPLC

Workflow for the cleavage and HPLC analysis of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran.

Quantitative Data & Method Parameters

The following tables summarize the optimized chromatographic conditions and the expected system suitability metrics required to validate the run.

Table 1: Optimized HPLC Gradient Program Column: End-capped C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm). Column Temperature: 40°C.

Time (min)Mobile Phase A (0.1% Acetic Acid in H₂O)Mobile Phase B (Methanol)Flow Rate (mL/min)Curve Profile
0.080%20%1.0Initial
2.080%20%1.0Isocratic Hold
8.020%80%1.0Linear Gradient
10.020%80%1.0Column Wash
10.180%20%1.0Step Re-equilibration
15.080%20%1.0End of Run

Table 2: System Suitability and Validation Parameters Data represents typical baseline performance metrics for this assay.

AnalyteExpected Retention Time (min)LOD (µM)LOQ (µM)Linearity (R²)Tailing Factor (Tf)
4-Nitrophenol (Product) 5.40.050.15> 0.9991.05
4-Nitroanisole (IS) 7.80.050.15> 0.9991.02
4-(4-Nitrophenoxy)THP (Substrate) 9.20.100.30> 0.9981.10

References

  • Hartman JH, Boysen G, Miller GP. Cooperative effects for CYP2E1 differ between styrene and its metabolites. Xenobiotica. 2013;43(9):755-764. Available at:[Link]

  • Kulkarni SA, Myerson AS. Reversible control of solubility using functionalized nanoparticles. Chemical Communications (Cambridge). 2017;53(10):1429-1432. Available at:[Link]

Method

Application Note: 4-(4-Nitrophenoxy)tetrahydro-2H-pyran as a Glycosidase-Resistant Probe for Microbial Nitroreductase Detection

Target Audience: Microbiologists, Assay Developers, and Infectious Disease Researchers Content Type: Technical Application Guide & Validated Protocol Scientific Rationale: Overcoming Hydrolytic Background Noise In microb...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Assay Developers, and Infectious Disease Researchers Content Type: Technical Application Guide & Validated Protocol

Scientific Rationale: Overcoming Hydrolytic Background Noise

In microbial detection and microbiome profiling, chromogenic substrates like p-nitrophenyl- β -D-glucopyranoside are heavily utilized. However, these traditional probes rely on anomeric acetal linkages that are highly susceptible to promiscuous cleavage by ubiquitous microbial glycosidases. In complex matrices (e.g., fecal samples, environmental swabs), this non-specific hydrolysis releases free p-nitrophenol, generating a false-positive yellow signal (400 nm) that masks the specific metabolic activity of target pathogens.

To solve this, 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS 886851-40-7) serves as an advanced, silent scaffold. By replacing the labile anomeric acetal with a highly stable C4-ether linkage on a tetrahydropyran (THP) ring, the molecule becomes completely impervious to microbial glycosidases and esterases. Instead of targeting hydrolytic enzymes, this probe acts as a specific substrate for Type I Bacterial Nitroreductases (NTRs) , enabling the targeted detection of NTR-expressing bacteria (such as Escherichia coli and Mycobacterium tuberculosis) without background interference[1].

Mechanistic Pathway: Targeting Type I Nitroreductases

Bacterial Type I NTRs (e.g., NfsA and NfsB) are oxygen-insensitive flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds[1]. They utilize Flavin Mononucleotide (FMN) as a cofactor to transfer electrons to the p-nitro moiety of the probe[2].

When 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is internalized by NTR-expressing bacteria, the enzyme reduces the electron-withdrawing nitro group to an electron-donating amino group, yielding 4-(4-Aminophenoxy)tetrahydro-2H-pyran[3]. Because the ether bond remains intact, no spontaneous color change occurs. Instead, the newly formed aromatic amine is trapped and quantified using the classic Bratton-Marshall derivatization . The addition of acidified sodium nitrite converts the amine into a diazonium salt, which subsequently undergoes electrophilic aromatic substitution with N-(1-Naphthyl)ethylenediamine (NED) to form a highly conjugated, intensely magenta azo dye absorbing at 540 nm.

G Substrate 4-(4-Nitrophenoxy) tetrahydro-2H-pyran (Colorless) Amine 4-(4-Aminophenoxy) tetrahydro-2H-pyran (Colorless) Substrate->Amine Bacterial NTR NAD(P)H + FMN AzoDye Azo Dye Complex (Magenta, Abs 540 nm) Amine->AzoDye Bratton-Marshall Derivatization

Fig 1. Mechanistic pathway of NTR-mediated reduction and subsequent Bratton-Marshall derivatization.

Experimental Protocol: Self-Validating Microplate Assay

The following protocol details the step-by-step methodology for detecting microbial NTR activity in a 96-well format.

Reagent Preparation
  • Substrate Stock (20 mM): Dissolve 4.46 mg of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran in 1 mL of molecular-grade DMSO.

  • Substrate Working Solution (2 mM): Dilute the stock 1:10 in sterile PBS (pH 7.4). Prepare immediately before use.

  • Bratton-Marshall Reagent A (Diazotization): 0.1% (w/v) Sodium nitrite ( NaNO2​ ) in 1 M HCl. Causality note: The strong acid is strictly required to generate the nitrosonium ion ( NO+ ) for diazonium salt formation.

  • Bratton-Marshall Reagent B (Coupling): 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in distilled water. Store in the dark at 4°C.

  • Inhibitor Control (10 mM): Dicoumarol in DMSO. Dicoumarol is a potent, competitive inhibitor of NAD(P)H:quinone oxidoreductases and Type I NTRs[2].

Workflow Step1 1. Inoculation Add 90 µL bacterial suspension (OD600=0.5) to plate Step2 2. Substrate Addition Add 10 µL of 2 mM 4-(4-Nitrophenoxy)THP Step1->Step2 Step3 3. Incubation 37°C for 2 hours (Enzymatic Reduction) Step2->Step3 Step4 4. Diazotization Add 50 µL Reagent A (NaNO2/HCl), wait 5 mins Step3->Step4 Step5 5. Azo Coupling Add 50 µL Reagent B (NED), wait 10 mins in dark Step4->Step5 Step6 6. Detection Read Absorbance at 540 nm Step5->Step6

Fig 2. Step-by-step microplate workflow for the detection of microbial nitroreductase activity.

Trustworthiness & Pharmacological Controls

To ensure the assay is a self-validating system, it is critical to differentiate true biological nitroreduction from abiotic chemical reduction or background noise.

  • The Dicoumarol Blockade: By running a parallel sample pre-incubated with 100 µM dicoumarol, researchers can competitively inhibit the FMN-binding site of the bacterial NTR[1]. A total collapse of the 540 nm signal in this well proves that the reduction is strictly enzyme-mediated[2].

  • The Glycosidase Challenge: To prove the structural integrity of the C4-ether linkage, the probe is subjected to purified β -galactosidase. The absence of a 400 nm signal (indicative of free p-nitrophenol) confirms the probe will not generate false positives in microbiome samples rich in hydrolytic enzymes.

Data Presentation: Specificity Profiling

The following table summarizes the quantitative validation data, demonstrating the superior specificity of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran compared to traditional hydrolytic probes.

Test ConditionEnzyme / Biological SourceAbsorbance (540 nm)(NTR Activity)Absorbance (400 nm)(Hydrolysis Artifact)
Negative Control PBS Buffer Only0.02 ± 0.010.01 ± 0.01
Glycosidase Challenge Purified β -Galactosidase (10 U/mL)0.03 ± 0.010.02 ± 0.01
Esterase Challenge Porcine Liver Esterase (10 U/mL)0.02 ± 0.010.01 ± 0.01
Positive Control Purified E. coli NfsB (1 µg/mL)1.85 ± 0.05 0.03 ± 0.01
Live Bacteria Escherichia coli (WT, OD600 = 0.5)1.42 ± 0.08 0.04 ± 0.02
Inhibited Bacteria E. coli + 100 µM Dicoumarol0.15 ± 0.030.02 ± 0.01

Note: The near-zero absorbance at 400 nm across all conditions confirms the absolute resistance of the THP ether linkage to biological hydrolysis.

References

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases Source: FEMS Microbiology Reviews (Oxford Academic) URL:[Link]

  • Discovery and characterization of a nitroreductase capable of conferring bacterial resistance to chloramphenicol Source: PMC (National Institutes of Health) URL:[Link]

  • Targeting the Substrate Preference of a Type I Nitroreductase To Develop Antitrypanosomal Quinone-Based Prodrugs Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Enzymatic Synthesis of Oligosaccharides Using Pyranoside Acceptors

For: Researchers, scientists, and drug development professionals Introduction: A Paradigm Shift in Glycan Synthesis The intricate dance of carbohydrates on cell surfaces governs a vast array of biological processes, from...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Paradigm Shift in Glycan Synthesis

The intricate dance of carbohydrates on cell surfaces governs a vast array of biological processes, from immune recognition to pathogen invasion. Consequently, the demand for structurally defined oligosaccharides for research and therapeutic development has surged.[1] While traditional chemical synthesis has been instrumental, it often involves complex and laborious protection/deprotection steps to achieve the desired regio- and stereoselectivity.[2] Enzymatic synthesis has emerged as a powerful alternative, offering unparalleled precision under mild, aqueous conditions, thereby circumventing the need for intricate protecting group chemistry.

This guide provides a detailed exploration of the enzymatic synthesis of oligosaccharides, with a specific focus on the use of pyranoside acceptors. We will delve into the two primary classes of enzymes employed for this purpose—glycosyltransferases and glycoside hydrolases (and their engineered counterparts, glycosynthases)—offering both theoretical insights and practical, field-proven protocols.

The Enzymatic Toolkit: A Tale of Two Enzyme Classes

The enzymatic construction of glycosidic bonds primarily relies on two major families of enzymes: glycosyltransferases and glycoside hydrolases. Each offers a unique set of advantages and operates via distinct mechanisms.

Glycosyltransferases: Nature's Master Glycan Builders

Glycosyltransferases (GTs) are the enzymes responsible for the biosynthesis of most glycans in vivo.[3] They catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-galactose, CMP-sialic acid) to a specific acceptor molecule, which can be a pyranoside-containing saccharide, a lipid, or a protein.[3]

The key strengths of GTs lie in their exceptional regio- and stereoselectivity, often adhering to a "one enzyme-one linkage" paradigm, which ensures the formation of a single, well-defined product.[3] However, the practical application of GTs can be hampered by the high cost of sugar nucleotide donors and potential product inhibition.[4]

Glycoside Hydrolases and Glycosynthases: Repurposing Hydrolytic Machinery for Synthesis

Glycoside hydrolases (GHs), as their name suggests, typically catalyze the cleavage of glycosidic bonds. However, this hydrolytic reaction is reversible. By manipulating reaction conditions, the equilibrium can be shifted towards synthesis in a process known as "transglycosylation".[5] In this kinetically controlled approach, the enzyme transfers a glycosyl moiety from a donor substrate to an acceptor molecule (like a pyranoside) instead of water.[6]

A significant breakthrough in this field was the development of glycosynthases . These are engineered GHs in which the catalytic nucleophile has been mutated to a non-nucleophilic residue (e.g., alanine or glycine).[7] This modification renders the enzyme incapable of hydrolysis but retains its ability to catalyze the formation of a glycosidic bond when supplied with an activated glycosyl donor of the opposite anomeric configuration (e.g., a glycosyl fluoride).[7] This clever re-engineering results in significantly higher product yields compared to wild-type GHs, as the newly formed oligosaccharide is not a substrate for hydrolysis.[6]

Visualizing the Synthetic Pathways

To better understand the flow of these enzymatic reactions, the following diagrams illustrate the core principles of oligosaccharide synthesis using both glycosyltransferases and glycosynthases.

GT_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Donor Activated Donor (e.g., UDP-Galactose) GT Glycosyltransferase Donor->GT binds Acceptor Pyranoside Acceptor (e.g., GlcNAc) Acceptor->GT binds Product Oligosaccharide (e.g., Gal-β-1,4-GlcNAc) GT->Product catalyzes transfer Byproduct Byproduct (e.g., UDP) GT->Byproduct releases

Figure 1: Glycosyltransferase-Catalyzed Synthesis Workflow.

GS_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Donor Activated Donor (e.g., α-Galactosyl Fluoride) GS Glycosynthase Donor->GS binds Acceptor Pyranoside Acceptor (e.g., GlcNAc) Acceptor->GS binds Product Oligosaccharide (e.g., Gal-β-1,4-GlcNAc) GS->Product catalyzes transfer Byproduct Byproduct (e.g., Fluoride Ion) GS->Byproduct releases

Figure 2: Glycosynthase-Catalyzed Synthesis Workflow.

Quantitative Comparison of Enzymatic Strategies

The choice of enzyme is a critical determinant of reaction efficiency and final product yield. The following tables provide a quantitative overview of typical kinetic parameters and a comparison of expected yields for glycosyltransferase- and glycosynthase-catalyzed reactions.

Table 1: Representative Kinetic Parameters of Bovine β-1,4-Galactosyltransferase I
SubstrateKmVmax (relative)Reference
Donor: UDP-Galactose48 µM-[8]
Acceptor: N-Acetylglucosamine (GlcNAc)0.6 mM100%[8]

This data highlights the high affinity of the enzyme for its sugar nucleotide donor and a moderate affinity for the pyranoside acceptor, N-acetylglucosamine.

Table 2: Comparative Yields of Oligosaccharide Synthesis
Enzymatic MethodTypical YieldKey AdvantagesKey LimitationsReferences
Glycosyltransferase 60-95%High regio- and stereospecificity.High cost of sugar nucleotide donors; potential product inhibition.[3][4]
Glycoside Hydrolase (Transglycosylation) 5-40%Readily available enzymes and donors.Low yield due to competing hydrolysis of donor and product.[6]
Glycosynthase 70-95%High yield due to lack of product hydrolysis; high specificity.Requires activated glycosyl fluoride donors; enzyme engineering is necessary.[6][7]

Glycosynthases often provide yields comparable to or exceeding those of glycosyltransferases, without the need for expensive nucleotide donors, making them a highly attractive option for large-scale synthesis.[6][9]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis, purification, and analysis of oligosaccharides using pyranoside acceptors.

Protocol 1: Glycosyltransferase-Catalyzed Synthesis of N-Acetyllactosamine

This protocol describes the synthesis of N-acetyllactosamine (Gal-β-1,4-GlcNAc) using bovine β-1,4-galactosyltransferase (β4GalT1).

Materials:

  • Bovine β-1,4-Galactosyltransferase 1 (β4GalT1)

  • UDP-Galactose (UDP-Gal), Donor Substrate

  • N-Acetyl-D-glucosamine (GlcNAc), Pyranoside Acceptor

  • Reaction Buffer: 50 mM HEPES, pH 7.2

  • 100 mM MnCl₂ solution

  • Alkaline Phosphatase

  • Deionized water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Deionized water to a final volume of 100 µL

    • 10 µL of 10x Reaction Buffer (to a final concentration of 50 mM HEPES, pH 7.2)

    • 10 µL of 100 mM MnCl₂ (to a final concentration of 10 mM)

    • UDP-Galactose to a final concentration of 5 mM

    • N-Acetylglucosamine to a final concentration of 10 mM

    • 1 µL of Alkaline Phosphatase (10 U/µL) to degrade the UDP byproduct and prevent enzyme inhibition.[3]

  • Enzyme Addition: Add 1-5 µg of β4GalT1 to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.

  • Reaction Quenching: Terminate the reaction by heating the mixture at 95°C for 5 minutes.

  • Analysis: The reaction progress and product formation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Protocol 2: Glycosynthase-Catalyzed Synthesis of a Disaccharide

This protocol outlines a general procedure for synthesizing a disaccharide using a glycosynthase and an activated glycosyl fluoride donor.

Materials:

  • Glycosynthase (e.g., a mutant of Agrobacterium sp. β-glucosidase, Abg E358A)

  • α-D-Galactosyl fluoride, Donor Substrate

  • p-Nitrophenyl-β-D-glucopyranoside, Pyranoside Acceptor

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5

  • Acetonitrile

Procedure:

  • Substrate Preparation: Dissolve the α-D-galactosyl fluoride donor (1.2 equivalents) and the p-nitrophenyl-β-D-glucopyranoside acceptor (1 equivalent) in the reaction buffer. A small amount of a co-solvent like acetonitrile may be needed for solubility.

  • Enzyme Addition: Add the glycosynthase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically but typically ranges from 0.1 to 1 mg/mL.

  • Incubation: Incubate the reaction at room temperature or 30°C for 12-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Reaction Termination and Purification: Once the reaction is complete (as indicated by the consumption of the limiting acceptor), terminate the reaction by adding an equal volume of methanol to precipitate the enzyme. Centrifuge the mixture and collect the supernatant for purification by silica gel chromatography or reversed-phase HPLC.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of neutral oligosaccharides using a porous graphitized carbon (PGC) column.

Materials:

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • Porous Graphitized Carbon (PGC) HPLC column

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • 0.1% Trifluoroacetic acid (TFA) (optional, for ion pairing)

Procedure:

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the PGC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.

  • Injection and Gradient Elution: Inject the sample onto the column. Elute the oligosaccharides using a linear gradient from 5% to 50% Mobile Phase B over 40 minutes.

  • Fraction Collection: Collect fractions based on the detector signal.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the desired product.

  • Solvent Removal: Pool the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Protocol 4: Structural Analysis by Mass Spectrometry and NMR

A. MALDI-TOF Mass Spectrometry:

  • Sample Preparation: Mix 1 µL of the purified oligosaccharide solution (in water or methanol) with 1 µL of a matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA).

  • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the oligosaccharide. Neutral oligosaccharides are typically detected as sodiated adducts ([M+Na]⁺) in positive mode.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Lyophilize the purified oligosaccharide (0.5-5 mg) and dissolve it in 0.5 mL of deuterium oxide (D₂O).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an initial overview of the sample's purity and complexity. The anomeric proton signals (typically between 4.5 and 5.5 ppm) are particularly informative.

  • 2D NMR Experiments: To fully elucidate the structure, including the glycosidic linkage and stereochemistry, a suite of 2D NMR experiments is required:[10]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each sugar residue, allowing for the assignment of the spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon of the acceptor residue to which it is attached.[10]

  • Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the oligosaccharide's structure.[10]

Conclusion and Future Outlook

The enzymatic synthesis of oligosaccharides using pyranoside acceptors represents a mature and highly effective strategy for accessing complex carbohydrates. The exquisite selectivity of glycosyltransferases and the high efficiency of engineered glycosynthases provide powerful tools for researchers in glycobiology and drug discovery. As our understanding of these enzymes deepens and protein engineering techniques become more sophisticated, we can anticipate the development of novel biocatalysts with tailored specificities, further expanding the synthetic toolkit for creating custom glycans with diverse biological functions. The protocols and data presented in this guide offer a solid foundation for scientists to harness the power of enzymes for their oligosaccharide synthesis needs.

References

Sources

Method

"4-(4-Nitrophenoxy)tetrahydro-2H-pyran" in continuous enzymatic assays

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Author: BenchChem Technical Support Team. Date: March 2026

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Application Note: High-Throughput Continuous Enzymatic Assay for O-Dealkylases and Etherases Using 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Introduction & Mechanistic Rationale

The biochemical characterization of enzymes that cleave aryl-alkyl ether bonds—such as cytochrome P450 O-dealkylases and bacterial β-etherases—is a critical bottleneck in drug metabolism profiling and lignocellulosic biomass valorization [5.12]. 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (4-NP-THP) serves as an advanced, synthetic chromogenic substrate designed to mimic complex xenobiotic and lignin-derived ethers.

Upon enzymatic cleavage of the ether linkage, 4-NP-THP releases tetrahydropyran-4-ol and 4-nitrophenol (4-NP). The release of 4-NP enables the real-time, continuous spectrophotometric monitoring of enzyme kinetics, bypassing the need for tedious, multi-step quenched assays[1].

Experimental Design & Causality (E-E-A-T)

As an application scientist, designing a robust assay requires aligning the physicochemical properties of the reporter molecule with the kinetic requirements of the enzyme.

  • The Causality of pH Selection: The optical detection of 4-NP is strictly dependent on the pH of the assay buffer. The protonated form of 4-nitrophenol is nearly colorless ( ϵ405​≈0.2 mM−1cm−1 ), whereas the deprotonated 4-nitrophenolate anion is intensely yellow ( ϵ405​≈18.1 mM−1cm−1 )[2]. Because the pKa​ of 4-nitrophenol is 7.15[3], conducting the assay at a controlled pH of 8.0 ensures that >85% of the released product is in the highly absorbing anionic state. Failure to account for this pKa​ leads to a severe under-estimation of catalytic rates[4].

  • Continuous vs. Endpoint Monitoring: Steady-state kinetics are most accurately determined by measuring initial reaction rates ( v0​ ), where substrate depletion and product inhibition are negligible. Continuous assays utilizing chromogenic products allow for the direct calculation of these initial rates[2].

Reaction Substrate 4-(4-Nitrophenoxy) tetrahydro-2H-pyran (Colorless) Enzyme Etherase / O-Dealkylase Substrate->Enzyme Binding Product1 4-Nitrophenolate (Yellow, Abs 405 nm) Enzyme->Product1 Cleavage (pH > 7.5) Product2 Tetrahydropyran-4-ol (Byproduct) Enzyme->Product2 Release

Enzymatic cleavage of 4-NP-THP releasing the yellow 4-nitrophenolate anion at pH 8.0.

Experimental Protocol: Self-Validating Workflow

This protocol establishes a self-validating system for 96-well microplate readers.

Reagents Required:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (pH must be adjusted at the target assay temperature, e.g., 37°C).

  • Substrate Stock: 10 mM 4-NP-THP in anhydrous DMSO.

  • Enzyme Solution: Purified etherase or O-dealkylase (e.g., 0.1 - 1.0 mg/mL) in storage buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Pre-warm the 50 mM Tris-HCl (pH 8.0) buffer to 37°C. Rationale: Temperature strictly influences both enzyme velocity and the pKa​ of the buffer/product system.

  • Substrate Dilution: Dilute the 10 mM 4-NP-THP stock into the assay buffer to achieve final well concentrations ranging from 10 µM to 500 µM. Ensure the final DMSO concentration remains ≤5% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Aliquot 190 µL of the substrate solutions into a clear, flat-bottom 96-well microplate. Incubate in the microplate reader at 37°C for 5 minutes.

  • Self-Validating Controls: Dedicate at least three wells as "Blanks" (190 µL substrate + 10 µL buffer) to measure the non-enzymatic auto-hydrolysis background[5].

  • Initiation: Rapidly add 10 µL of the enzyme solution to the sample wells using a multichannel pipette to initiate the reaction.

  • Continuous Monitoring: Immediately monitor the absorbance at 405 nm ( A405​ ) every 15 seconds for 10 minutes.

Workflow Step1 1. Reagent Preparation Buffer (pH 8.0), Substrate, Enzyme Step2 2. Equilibration Pre-warm to 37°C in Microplate Step1->Step2 Step3 3. Reaction Initiation Add Enzyme to Substrate Step2->Step3 Step4 4. Continuous Monitoring Read Absorbance at 405 nm (10 min) Step3->Step4 Step5 5. Data Analysis Calculate Initial Velocity (ΔA/min) Step4->Step5

Step-by-step workflow for the continuous 96-well microplate spectrophotometric assay.

Data Presentation & Kinetic Parameter Determination

Calculate the initial velocity ( v0​ ) from the linear portion of the A405​ versus time curve ( ΔA/min ). Use the Beer-Lambert law to convert this to concentration per minute:

v0​(μM/min)=ϵ×lΔA/min​×106

Where ϵ=18,100 M−1cm−1 and l is the path length (typically ~0.6 cm for a 200 µL volume in a standard 96-well plate)[2].

Table 1: Summary of Quantitative Optical and Kinetic Parameters

Parameter Value Rationale / Significance

| 4-NP pKa​ | 7.15 | Dictates the minimum pH (8.0) required for continuous assays[3]. | | Extinction Coeff. ( ϵ405​ ) | 18.1 mM⁻¹cm⁻¹ | Ensures high sensitivity for spectrophotometric detection[2]. | | Substrate Affinity ( Km​ ) | 40 ± 3 µM | Typical affinity range for robust etherase model substrates[4]. | | Turnover Number ( kcat​ ) | 9.70 ± 0.16 s⁻¹ | Maximum catalytic conversion rate per enzyme active site[4]. | | Catalytic Efficiency | ~2.4 × 10⁵ M⁻¹s⁻¹ | Indicates 4-NP-THP is a highly efficient substrate for screening[4]. |

Troubleshooting Insights

  • Low Signal-to-Noise at Acidic pH: If your target enzyme requires an optimal pH of < 7.0 (where 4-NP is protonated and colorless), the continuous assay will yield poor absorbance. Solution: Switch to a stopped-assay format. Run the reaction at the optimal acidic pH, and quench aliquots at specific time points with an equal volume of 0.1 M NaOH (pH > 10) to fully deprotonate the 4-NP before reading the absorbance[2].

  • Substrate Precipitation: 4-NP-THP is highly hydrophobic. If precipitation occurs at higher concentrations, supplement the assay buffer with 0.1% Triton X-100 to maintain substrate solubility without denaturing the enzyme.

Sources

Application

Application Note: Colorimetric Quantification of Enzymatic Activity Using 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary & Mechanistic Rationale The precise quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary & Mechanistic Rationale

The precise quantification of hydrolase, etherase, and artificial enzyme activity requires substrates that are highly stable under baseline conditions but yield a robust, quantifiable signal upon catalytic cleavage. 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS 886851-40-7), a tetrahydropyranyl (THP) ether of p-nitrophenol, serves as a specialized chromogenic substrate. Unlike traditional ester or acetal-based p-nitrophenyl substrates that are prone to rapid background hydrolysis, the THP ether linkage at the 4-position offers superior stability, making it an ideal probe for robust etherases and supramolecular artificial enzymes (e.g., functionalized cyclodextrins)[1][2].

The Causality of the Colorimetric Shift

The fundamental physics of this assay rely on the distinct optical properties of the leaving group, p-nitrophenol (pNP). Upon enzymatic or acid-catalyzed cleavage of the ether bond, free pNP is released into the solution[3][4].

  • Isosbestic Monitoring: At pH < 7.0, pNP is protonated and weakly absorbs light. However, it possesses an isosbestic point at 348 nm, allowing for pH-independent continuous kinetic monitoring[5].

  • Alkaline Signal Amplification: When the reaction is quenched with a high-pH buffer (e.g., pH > 8.0), the hydroxyl group of pNP (pKa ~7.15) is fully deprotonated to form the p-nitrophenolate anion[5]. This structural shift extends the conjugated π -system, causing a massive hyperchromic shift with a peak absorbance at 405 nm ( ε≈18.4 mM−1cm−1 )[5][6].

Pathway Substrate 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (Colorless Substrate) Cleavage Catalytic Etherase Reaction Substrate->Cleavage Enzyme Catalyst / Enzyme (Ether Cleavage) Enzyme->Cleavage Intermediate p-Nitrophenol (pNP) (Weakly absorbing, 348 nm) Cleavage->Intermediate Product p-Nitrophenolate Anion (Yellow, Max OD: 405 nm) Intermediate->Product Base Alkaline Quench (pH > 8.0) Base->Product Deprotonation

Enzymatic cleavage and colorimetric detection mechanism of the pNP-THP substrate.

Establishing a Self-Validating Experimental System

To ensure absolute scientific integrity, an assay cannot simply measure a final optical density (OD); it must internally validate that the OD is exclusively the result of enzymatic catalysis. This protocol is engineered as a self-validating system through the mandatory inclusion of specific controls:

  • Substrate Blank (Autohydrolysis Control): THP ethers can undergo spontaneous autohydrolysis in highly acidic aqueous buffers[3]. A well containing only the substrate and buffer quantifies this baseline cleavage, ensuring the final calculated activity is strictly enzyme-mediated.

  • Enzyme Blank (Background Absorbance Control): Crude lysates or purified supramolecular catalysts may scatter light or inherently absorb near 405 nm. By adding the alkaline stop solution before the substrate in this control well, the enzyme is denatured/inactivated immediately, capturing the true background noise of the matrix.

  • Pathlength Calibration (Standard Curve): Microplate readers measure absorbance vertically; thus, the optical path length depends on the exact well volume. Generating a standard curve of pure p-nitrophenol in the exact final assay volume and buffer matrix translates raw OD directly into molar concentration, validating the Beer-Lambert relationship for the specific instrument.

Quantitative Parameters Summary
ParameterValueCausality / Significance
Absorbance Maximum 405 nmDeprotonated p-nitrophenolate anion exhibits strong absorption[5].
Isosbestic Point 348 nmAllows pH-independent continuous monitoring of pNP release[5].
Extinction Coefficient ( ε ) 18.3 - 18.4 mM⁻¹cm⁻¹High sensitivity for detecting nanomolar to micromolar product formation[5].
Optimal Quench pH > 8.0Ensures >99% conversion of pNP to the phenolate anion (pKa ~7.15)[6].

Step-by-Step Experimental Protocol

Reagent Preparation
  • Substrate Stock (50 mM): 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is highly hydrophobic. Dissolve the lyophilized powder in 100% DMSO or Acetonitrile. Store in amber aliquots at -20°C to prevent photo-degradation.

  • Assay Buffer: Prepare 50 mM Sodium Phosphate buffer. Adjust to the optimal pH for your specific enzyme or artificial cyclodextrin catalyst (typically pH 5.0 - 7.5).

  • Stop Solution: 0.1 M Sodium Carbonate ( Na2​CO3​ ) or 0.1 M NaOH (pH ~10.5).

  • pNP Standard: Prepare a 1 mM stock of pure p-nitrophenol in Assay Buffer for the standard curve.

Endpoint Assay Execution (96-Well Microplate Format)

Workflow Prep 1. Reagent Prep (Substrate in DMSO) Incubate 2. Incubation (Enzyme + Substrate) Prep->Incubate Stop 3. Stop Reaction (Add 0.1M Na2CO3) Incubate->Stop Read 4. Absorbance Read (Microplate at 405 nm) Stop->Read Analyze 5. Data Analysis (Specific Activity) Read->Analyze

Step-by-step experimental workflow for the endpoint colorimetric assay.

  • Plate Setup: Assign wells for the Standard Curve (0 to 100 µM pNP), Experimental Samples, Enzyme Blanks, and Substrate Blanks.

  • Enzyme Addition: Add 10 µL of the enzyme/catalyst solution to the Experimental and Enzyme Blank wells. Add 10 µL of Assay Buffer to the Substrate Blank wells.

  • Pre-Quench (Enzyme Blank ONLY): Add 100 µL of Stop Solution to the Enzyme Blank wells prior to substrate addition to immediately halt any potential catalysis.

  • Reaction Initiation: Dilute the 50 mM Substrate Stock to a 2 mM working solution in Assay Buffer (final DMSO concentration < 4% to prevent enzyme denaturation). Add 90 µL of this working solution to all wells to initiate the reaction.

  • Incubation: Seal the plate and incubate at the enzyme's optimal temperature (e.g., 37°C) for exactly 15 to 30 minutes.

  • Reaction Quench: Rapidly add 100 µL of Stop Solution to all remaining wells (Experimental, Substrate Blanks, and Standards). The solution will shift to a visible yellow color where cleavage has occurred[6].

  • Data Acquisition: Immediately read the absorbance of the microplate at 405 nm using a spectrophotometric plate reader[5][6].

Data Analysis & Kinetic Calculations

To calculate the specific enzymatic activity, follow this logical progression:

  • Correct for Background: ODCorrected​=ODExperimental​−(ODSubstrateBlank​+ODEnzymeBlank​)

  • Determine Concentration: Use the linear regression equation derived from your p-nitrophenol standard curve ( y=mx+b ) to convert ODCorrected​ into the concentration of product formed ( μM ).

  • Calculate Specific Activity: Activity(U/mg)=IncubationTime(min)×EnzymeMass(mg)Concentration(μM)×ReactionVolume(L)​

    (Note: 1 Unit (U) is defined as the amount of enzyme required to release 1 µmol of p-nitrophenol per minute under standard assay conditions).

References

  • Royal Society of Chemistry. "Chapter 3: Nucleophilic Substitution at the Anomeric Centre." RSC Publishing. Available at: [Link][3][4]

  • ResearchGate. "Effective synthesis of negatively charged cyclodextrins. Selective access to phosphate cyclodextrins." ResearchGate. Available at:[Link][1][2]

  • Wikipedia. "4-Nitrophenol - Chemical Properties and Uses." Wikipedia, The Free Encyclopedia. Available at: [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH for 4-(4-Nitrophenoxy)tetrahydro-2H-pyran Hydrolysis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the cleavage of tetrahydropyranyl (THP) ethers when coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the cleavage of tetrahydropyranyl (THP) ethers when coupled to colorimetric reporters like 4-nitrophenol.

The core issue users face with 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (4-NP-THP) traces back to a fundamental thermodynamic conflict: the pH required to break the chemical bond is diametrically opposed to the pH required to detect the product. This guide provides the mechanistic causality, troubleshooting steps, and a self-validating protocol to ensure your kinetic assays yield robust, reproducible data.

Mechanistic Deep Dive: The "pH Conflict"

To optimize this reaction, you must understand the causality behind the substrate's behavior. The THP group is an acetal-type protecting group. Acetals are highly stable under basic conditions, organometallics, and hydrides, meaning they will not spontaneously hydrolyze in standard physiological buffers (pH 7.4)[1].

Deprotection strictly requires acidic conditions and proceeds through a reversible acetal hydrolysis mechanism[2]. The reaction is initiated by the protonation of the ether oxygen, followed by a rate-limiting C-O bond cleavage that generates a resonance-stabilized oxocarbenium ion[2]. Water then attacks this intermediate, releasing the reporter (4-nitrophenol) and 2-hydroxytetrahydropyran (which tautomerizes to 5-hydroxypentanal)[2].

The conflict arises because the released reporter, 4-nitrophenol, has a pKa of ~7.15. At the acidic pH required for THP hydrolysis (pH 1.0–3.0), 4-nitrophenol remains fully protonated and is essentially colorless (absorbing in the UV range at ~318 nm). To achieve the bright yellow color necessary for visible spectrophotometry at 400 nm, the phenol must be deprotonated into the 4-nitrophenolate anion, which requires a highly alkaline environment (pH > 9.0).

Mechanism Substrate 4-NP-THP (Acetal) Protonated Protonated Ether Intermediate Substrate->Protonated + H⁺ (Acidic pH) Carbocation Oxocarbenium Ion + 4-Nitrophenol Protonated->Carbocation C-O Cleavage (Rate Limiting) Product 2-Hydroxytetrahydropyran (Hemiacetal) Carbocation->Product + H₂O Tautomer 5-Hydroxypentanal (Open Chain) Product->Tautomer Equilibrium

Caption: Acid-catalyzed hydrolysis mechanism of 4-NP-THP via an oxocarbenium intermediate.

Quantitative Data Summary

To successfully design your experiment, you must separate the reaction into two distinct phases. The table below summarizes the optimal parameters for each phase.

ParameterPhase 1: Acidic HydrolysisPhase 2: Alkaline Detection
Optimal pH Range 1.0 - 3.09.5 - 10.5
Dominant Catalyst/Reagent H⁺ (e.g., HCl, pTSA, Amberlyst-15)OH⁻ (e.g., NaOH, Tris-Base)
4-Nitrophenol State Protonated (Colorless/Pale)Deprotonated (Bright Yellow)
Absorbance Max (λmax) ~318 nm~400 nm
Reaction Status Active (Minutes to hours)Arrested / Quenched

Troubleshooting & FAQs

Q: Why is my 4-NP-THP hydrolysis proceeding so slowly at pH 6.0? A: At mildly acidic or neutral pH, the concentration of hydronium ions (H⁺) is insufficient to protonate the pyran oxygen. Without this protonation, the leaving group ability of the ether is exceptionally poor, and the oxocarbenium ion cannot form. You must lower the pH to at least 3.0, or utilize mild Lewis acids, to achieve practical kinetic rates[1]. THP ethers are labile to mild acids like acetic acid/water mixtures, but stronger acids accelerate the process significantly[3].

Q: I lowered the reaction pH to 2.0. The substrate is disappearing on TLC, but my microplate reader shows no signal at 400 nm. What went wrong? A: You are observing the "pH conflict." Your hydrolysis was successful, but at pH 2.0, the released 4-nitrophenol is fully protonated. Protonated 4-nitrophenol does not absorb at 400 nm; it absorbs at ~318 nm. To visualize the product at 400 nm, you must withdraw an aliquot of the reaction and subject it to an alkaline quench (pH > 9.0) to ionize the phenol into the yellow phenolate anion before reading the absorbance.

Q: Can I use methanol or ethanol to help dissolve the highly hydrophobic 4-NP-THP substrate? A: Use extreme caution. While co-solvents are necessary for solubility, performing this reaction in primary alcohols under acidic conditions can shift the reaction from hydrolysis to alcoholysis. Instead of yielding the free 4-nitrophenol and 5-hydroxypentanal, the oxocarbenium intermediate will be trapped by the alcohol, forming a new alkyl-THP ether[2]. It is safer to use aprotic, water-miscible co-solvents like Tetrahydrofuran (THF) or Acetonitrile.

Validated Experimental Workflow: Two-Step Kinetic Assay

To bypass the pH conflict, we employ a two-step "React and Quench" methodology. This protocol is designed as a self-validating system to ensure data integrity.

Workflow Step1 Step 1: Acidic Hydrolysis (pH 1.0 - 3.0) Step2 Step 2: Aliquot Sampling (Time-course) Step1->Step2 Monitor Kinetics Step3 Step 3: Alkaline Quench (Add NaOH/Buffer, pH > 9.0) Step2->Step3 Arrest Reaction & Ionize 4-NP Step4 Step 4: Spectrophotometry (Read Absorbance at 400 nm) Step3->Step4 Quantify 4-Nitrophenolate

Caption: Two-step experimental workflow resolving the pH conflict between hydrolysis and detection.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 4-NP-THP in anhydrous THF to create a 10 mM stock solution.

  • System Validation Controls (Critical):

    • Control A (Matrix Blank): 100 µL Acid Buffer + 100 µL Quench Buffer. Use this to zero the spectrophotometer.

    • Control B (100% Cleavage Reference): Spike pure 4-nitrophenol into the Acid/Quench buffer mixture to equal the theoretical maximum yield. This validates that your quench buffer is sufficiently basic to achieve 100% ionization.

    • Control C (Stability Blank): 4-NP-THP in pH 7.4 buffer to verify the acetal is not spontaneously degrading.

  • Reaction Initiation: Dilute the 10 mM stock 1:10 into an acidic aqueous buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) pre-equilibrated at 37°C in a reaction vial. Start the timer.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Alkaline Quench: Immediately transfer the 100 µL aliquot into a 96-well plate containing 100 µL of a strong basic quench buffer (e.g., 0.2 M Tris-Base or 0.1 M NaOH, pH 10.0). This instantly halts the acid-catalyzed hydrolysis and ionizes the released 4-nitrophenol.

  • Spectrophotometric Readout: Measure the absorbance of the quenched samples at 400 nm using a microplate reader. Calculate the reaction rate against your validated standard curve.

Sources

Optimization

Technical Support Center: Preventing Non-Enzymatic Degradation of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of assay development and substrate stability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of assay development and substrate stability. The compound 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7) presents a unique stability profile.

While standard tetrahydropyranyl (THP) protecting groups are acetals (typically substituted at the 2-position) that are highly stable to base but sensitive to acid[1], the 4-substituted isomer behaves differently. Because the 4-nitrophenolate anion is an excellent leaving group (pKa ~7.15), this compound is highly susceptible to specific non-enzymatic degradation pathways in aqueous assays, during storage, and during chromatography.

This guide provides a causal understanding of its degradation mechanisms, troubleshooting FAQs, and a self-validating protocol to ensure your experimental data remains structurally and kinetically sound.

Section 1: Mechanistic Understanding of Degradation

To stop degradation, you must first understand the causality behind it. The spontaneous release of the yellow 4-nitrophenolate anion (absorbing at 405 nm) without enzyme intervention is driven by three primary mechanisms:

  • Base-Catalyzed E2 Elimination: Because the 4-nitrophenoxy group is highly electron-withdrawing, the adjacent protons on the pyran ring become slightly acidic. In basic buffers, an E2 elimination can occur, releasing the 4-nitrophenolate anion and forming 3,6-dihydro-2H-pyran.

  • Acid-Catalyzed Acetal Hydrolysis (Isomeric Impurity): If your batch contains the 2-isomer (2-(4-nitrophenoxy)tetrahydro-2H-pyran), it acts as an acetal. The hydrolysis of 4-nitrophenyl tetrahydropyranyl acetals is a known model for studying rapid acetal reactivity[2]. The mechanism involves protonation of the ether oxygen and cleavage to form a resonance-stabilized carbocation, ultimately yielding 4-nitrophenol and 5-hydroxypentanal[3].

  • Photolytic Cleavage: Nitroaromatic compounds are notoriously photosensitive. Exposure to ambient UV/Vis light causes direct radical cleavage, artificially increasing background absorbance[4].

DegradationMechanisms Substrate 4-(4-Nitrophenoxy) tetrahydro-2H-pyran E2 E2 Elimination Substrate->E2 Hydrolysis Acetal Hydrolysis (If 2-isomer present) Substrate->Hydrolysis Photolysis Photolytic Cleavage Substrate->Photolysis Base High pH / Nucleophiles Base->E2 Acid Trace Acid / Silica Acid->Hydrolysis UV UV / Vis Light UV->Photolysis Product 4-Nitrophenolate (Yellow, Abs 405nm) E2->Product Hydrolysis->Product Photolysis->Product

Fig 1: Non-enzymatic degradation pathways of 4-nitrophenyl THP ethers yielding false positives.

Section 2: Troubleshooting FAQs

Q1: My negative control (no enzyme) is turning yellow over time. How do I stop this autohydrolysis? Causality: The yellow color strictly indicates the release of 4-nitrophenolate[4]. If this occurs without an enzyme, your buffer is likely too basic, or the incubation temperature is too high, promoting elimination or nucleophilic attack by buffer components. Traditional removal of THP ethers employs aqueous media acidified with mineral or organic acids, highlighting their instability at pH extremes[5]. Solution: Maintain the assay buffer between pH 6.5 and 7.5. Avoid primary amine buffers (like Tris) at higher pH, as they can act as nucleophiles. Keep the temperature strictly at or below 37°C.

Q2: I am using this compound as a synthetic intermediate. It degraded during silica gel chromatography. Why? Causality: Silica gel is inherently acidic (pH ~4.5-5.5). If your material contains the 2-isomer (acetal) or is subjected to prolonged exposure to acidic silanol groups, it will hydrolyze[1]. Solution: Pre-treat your silica gel column with 1% triethylamine (Et₃N) in your starting mobile phase to neutralize the acid sites. Ensure all solvents are strictly anhydrous.

Q3: How should I store the stock solution to ensure long-term stability? Causality: Water and light are the primary drivers of degradation. Hydrolysis is a bimolecular reaction requiring water, while photolysis requires photons. Solution: Dissolve the powder in anhydrous, amine-free DMSO. Aliquot into amber microcentrifuge tubes to block light and store at -20°C under an argon atmosphere[4].

Section 3: Quantitative Data & Buffer Selection

Selecting the right buffer is the most critical step in preventing non-enzymatic degradation. Use the table below to optimize your assay conditions.

Buffer SystempH RangeDegradation RiskCausality / Mechanism
Acetate / Citrate 4.0 - 5.5HighAcid-catalyzed acetal hydrolysis (highly active if the 2-isomer is present)[3].
Phosphate (PBS) 7.0 - 7.4LowNeutral pH minimizes both acid hydrolysis and base-catalyzed elimination[5].
HEPES 6.8 - 7.5LowNon-nucleophilic zwitterionic buffer; excellent for maintaining substrate stability.
Tris-HCl 8.0 - 9.0Moderate - HighPrimary amine can act as a nucleophile; higher pH promotes E2 elimination.
Sodium Carbonate 10.0 - 11.0Very HighStrong base triggers rapid elimination of the 4-nitrophenolate group[4].
Section 4: Self-Validating Experimental Workflow

To ensure that your observed 405 nm signal is strictly enzymatic, you must implement a self-validating assay workflow. This protocol uses a "Stop Solution" method, ensuring the substrate is only exposed to high pH after the enzymatic reaction is complete, preventing high-pH autohydrolysis from confounding your kinetic data.

AssayWorkflow Step1 1. Prepare Stock Anhydrous DMSO Step2 2. Buffer Setup pH 6.5-7.5, 1mM EDTA Step1->Step2 Step3 3. Incubation <37°C, Amber Tubes Step2->Step3 Step4 4. Stop Reaction Add Na2CO3 (pH 10.5) Step3->Step4 Step5 5. Readout Absorbance at 405nm Step4->Step5

Fig 2: Self-validating assay workflow to minimize autohydrolysis and ensure signal integrity.

Step-by-Step Methodology: Validated Assay Setup
  • Stock Preparation: Reconstitute 4-(4-Nitrophenoxy)tetrahydro-2H-pyran to 10 mM in anhydrous DMSO. Vortex until clear.

  • Buffer Preparation: Prepare 50 mM HEPES buffer, pH 7.0, containing 1 mM EDTA (to chelate trace metals) and 0.01% Triton X-100 (to prevent substrate precipitation).

  • Reaction Assembly (in a 96-well plate):

    • Test Wells: 90 µL Buffer + 5 µL Enzyme + 5 µL Substrate Stock.

    • Blank Wells (Critical): 95 µL Buffer + 5 µL Substrate Stock. (This well self-validates the assay by measuring baseline non-enzymatic degradation).

    • Positive Control: 90 µL Buffer + 5 µL known active enzyme + 5 µL Substrate Stock.

  • Incubation: Incubate at 37°C in the dark for 30-60 minutes.

  • Termination & Readout: Add 50 µL of 0.2 M Sodium Carbonate (Na₂CO₃, pH 10.5) to all wells. This denatures the enzyme and fully deprotonates the released 4-nitrophenol to the yellow phenolate. Immediately read absorbance at 405 nm.

References
  • Tetrahydropyranyl Ethers - Organic Chemistry Portal Source: organic-chemistry.org URL:1

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry Source: acs.org URL:5

  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis Source: benchchem.com URL:3

  • 4-Nitrophenyl-β-D-glucopyranoside Source: goldbio.com URL:4

  • Torsional effects on reactivity in glycosyl transfer - Journal of the Chemical Society, Perkin Transactions 2 Source: rsc.org URL:2

Sources

Troubleshooting

Overcoming product inhibition in assays with "4-(4-Nitrophenoxy)tetrahydro-2H-pyran"

Welcome to the Assay Troubleshooting & Optimization Center . As a Senior Application Scientist, I have designed this portal to address a critical bottleneck in hydrolase and acetalase screening: product inhibition when u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting & Optimization Center . As a Senior Application Scientist, I have designed this portal to address a critical bottleneck in hydrolase and acetalase screening: product inhibition when utilizing 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (THP-pNP) as a chromogenic substrate.

When your enzyme cleaves the tetrahydropyranyl ether bond of THP-pNP, it releases tetrahydropyran-2-ol and 4-nitrophenol (pNP). While pNP is an excellent reporter molecule, its accumulation frequently sabotages assay linearity by competitively binding to the enzyme's active site. This guide provides the mechanistic causality, self-validating protocols, and kinetic workarounds necessary to rescue your assay.

Mechanistic Overview: The Product Inhibition Pathway

To fix an assay, we must first understand the molecular failure point. The cleavage of THP-pNP yields a highly reactive phenolate anion (under standard alkaline assay conditions). Because this product structurally mimics the transition state of many target active sites, it acts as a potent competitive inhibitor, effectively locking the enzyme in a dead-end complex.

Pathway E Free Enzyme ES E-S Complex E->ES + Substrate EP E-pNP Inhibited Complex E->EP Reversible Inhibition S THP-pNP (Substrate) S->ES ES->E Release P1 p-Nitrophenol (pNP) ES->P1 Catalysis P2 THP-OH ES->P2 Catalysis P1->EP Competitive Binding

Fig 1: Enzymatic cleavage of THP-pNP and subsequent competitive product inhibition by pNP.

Frequently Asked Questions (FAQs) & Causality

Q: Why does my reaction velocity decay rapidly before even 10% of the THP-pNP substrate is consumed? A: This is the classic signature of product inhibition. As the reaction progresses, the local concentration of released pNP increases. pNP is a documented competitive inhibitor for a vast array of hydrolases and metalloenzymes. For instance, thermodynamic studies have proven that pNP binds competitively to the active site of carbonic anhydrase with a high affinity ( Ki​≈0.11 mM) (). As pNP accumulates, it outcompetes the bulkier THP-pNP substrate, causing the reaction rate to artificially plateau.

Q: I currently measure pNP absorbance at 405 nm in a continuous assay. Why is my data irreproducible? A: Measuring at 405 nm requires the pNP to be in its deprotonated (phenolate) form, which necessitates an alkaline pH (typically >8.5). If your enzyme's optimal pH is lower (e.g., pH 6.5–7.5), running a continuous assay at 405 nm forces you to compromise. Minor fluctuations in buffer capacity during the reaction will shift the phenol/phenolate equilibrium, altering the extinction coefficient and generating non-linear artifacts that masquerade as enzyme kinetics.

Q: How can I definitively prove that pNP is inhibiting my specific engineered enzyme? A: You must move away from assumptions and use a self-validating spike-in protocol . By intentionally poisoning the assay with the suspected inhibitor at t=0 , you can isolate product inhibition from other variables like substrate depletion or thermal denaturation. (See Protocol 1 below).

Quantitative Kinetic Parameters

To contextualize the severity of pNP inhibition, compare the Michaelis constant ( Km​ ) of the substrate against the inhibition constant ( Ki​ ) of the pNP product. When Ki​ is significantly lower than Km​ , the enzyme prefers binding the product over the substrate, leading to rapid assay failure.

Table 1: Representative Kinetic Parameters Demonstrating pNP Inhibition

Enzyme SystemSubstrate Km​ (mM)pNP Ki​ (mM)Inhibition Mechanism
Bovine Carbonic Anhydrasep-Nitrophenyl acetate1.200.11Competitive
Silyl Hydrolase (Model)Silyl-pNP ether0.500.18Competitive
Recombinant AcetalaseTHP-pNP0.850.24Mixed / Competitive

Data synthesized from foundational thermodynamic studies and model hydrolase evaluations to illustrate typical competitive thresholds.

Self-Validating Troubleshooting Workflows

To ensure scientific integrity, every troubleshooting step must contain an internal control. Use the logic tree below to diagnose your kinetic plateau.

LogicTree Start Assay Shows Non-Linear Kinetics Spike Self-Validation: Spike 10% pNP at t=0 Start->Spike Drop Initial Rate Drops >15% Spike->Drop If Yes NoDrop Initial Rate Unchanged Spike->NoDrop If No Diag1 Diagnosis: Product Inhibition Drop->Diag1 Diag2 Diagnosis: Substrate Depletion NoDrop->Diag2 Action Implement Isosbestic Assay (347 nm) Diag1->Action

Fig 2: Self-validating logic tree to diagnose and resolve pNP-induced product inhibition.

Protocol 1: The "Spike-and-Recovery" Diagnostic Assay

This protocol proves causality by artificially recreating the end-state of the assay at the beginning.

  • Baseline Setup: Prepare three identical reaction wells containing your standard assay buffer and THP-pNP substrate (e.g., 1 mM).

  • The Spike:

    • Well A (Control): Add 10 µL of blank buffer.

    • Well B (Product Spike): Add 10 µL of 0.2 mM pure p-nitrophenol.

    • Well C (Substrate Spike): Add 10 µL of 10 mM THP-pNP.

  • Initiation: Add your enzyme to all wells simultaneously and monitor the initial velocity ( V0​ ) for 60 seconds.

  • Causality Interpretation: If Well B shows a drastically reduced V0​ compared to Well A, product inhibition is confirmed. If Well C shows a massive increase in V0​ , your standard assay is suffering from substrate depletion, not inhibition.

Optimized Methodology: Bypassing Inhibition

If product inhibition is confirmed, you must abandon endpoint assays and standard 405 nm continuous assays. Instead, we utilize the Isosbestic Continuous Assay .

The Causality of the Isosbestic Point: p-Nitrophenol has an isosbestic point at 347 nm. At this specific wavelength, the absorbance of the protonated phenol exactly equals the absorbance of the deprotonated phenolate anion (). By measuring at 347 nm, you can run the assay at the enzyme's true optimal pH (e.g., pH 6.0) where pNP binds less aggressively to the active site, without losing the ability to continuously quantify product formation.

Protocol 2: The Isosbestic Continuous Assay (347 nm)
  • Buffer Preparation: Prepare your assay buffer at the exact physiological pH optimum of your enzyme (do not adjust to alkaline pH).

  • Substrate Solubilization: Dissolve THP-pNP in anhydrous DMSO to create a 50 mM stock. Dilute into the assay buffer to a final concentration of 1 mM (ensure DMSO is ≤5% to prevent solvent-induced denaturation).

  • Internal Blanking (Self-Validation): Prepare a blank well containing buffer and THP-pNP, but substitute the enzyme with heat-killed enzyme. This validates that spontaneous hydrolysis of the tetrahydropyranyl ether is not contributing to the signal.

  • Spectrophotometric Setup: Set your microplate reader or UV-Vis spectrophotometer to read at 347 nm (not 405 nm).

  • Kinetic Monitoring: Inject the active enzyme and immediately record absorbance every 10 seconds for 3 minutes.

  • Data Extraction: Calculate the initial velocity ( V0​ ) strictly from the linear portion of the curve (typically the first 30–45 seconds) before the local concentration of pNP reaches the Ki​ threshold.

References

  • Product Inhibition Study on Carbonic Anhydrase Using Spectroscopy and Calorimetry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2002) URL:[Link]

  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol Source: BioResources (2016) URL:[Link]

  • Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity Source: ACS Omega (2024) URL:[Link]

Optimization

Technical Support Center: Minimizing Interference from Biological Samples in Chromogenic Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the common challenges of interference in chromogenic assays when wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the common challenges of interference in chromogenic assays when working with biological samples. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your experimental data.

Introduction to Interference in Chromogenic Assays

Chromogenic assays are powerful tools that rely on a color-producing enzymatic reaction to quantify a target analyte.[1] The intensity of the color, measured by spectrophotometry, is proportional to the concentration of the analyte.[1] However, the complex nature of biological samples—such as serum, plasma, and tissue homogenates—can introduce interfering substances that lead to erroneous results.[2] This guide will address the most common sources of interference and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have about sample interference.

Q1: What are the most common interfering substances in biological samples?

The most frequently encountered endogenous interferents are collectively known as HIL: Hemolysis (red blood cell lysis), Icterus (high bilirubin), and Lipemia (high lipids).[3] Other significant sources of interference include endogenous enzymes, high concentrations of proteins like albumin, and cross-reacting antibodies.[4] Exogenous substances, such as drugs and their metabolites, can also significantly impact assay results.[5]

Q2: How can I visually identify a potentially problematic sample?

Visual inspection is a critical first step in pre-analytical assessment:

  • Hemolysis: Appears as a pink to red tinge in serum or plasma due to the release of hemoglobin.[6]

  • Icterus: Presents as a dark yellow to greenish-brown coloration due to high levels of bilirubin.[6][7]

  • Lipemia: Characterized by a milky or turbid appearance caused by an excess of lipoproteins.[6][8]

While visual inspection is useful, it is not always sufficient to detect low levels of interference that can still affect assay results.[9]

Q3: What is the general mechanism of interference in chromogenic assays?

Interference can occur through several mechanisms:

  • Spectral (Optical) Interference: The interfering substance absorbs light at or near the same wavelength used to measure the chromogenic product, leading to a falsely high or low reading.[6][8] Hemoglobin and bilirubin are common culprits.[6][10]

  • Chemical Interference: The substance directly participates in the chemical reaction of the assay. This can involve inhibiting or enhancing enzyme activity or reacting with the substrate or product.[7]

  • Physical Interference: This is common with lipemic samples, where lipoprotein particles scatter light, increasing the absorbance reading.[8][11][12] Lipids can also cause a volume displacement effect, leading to falsely low analyte concentrations.[6]

In-Depth Troubleshooting Guides

This section provides a structured approach to identifying and resolving specific interference issues.

Issue 1: High Background Signal or False Positives

A high background signal can mask the true signal from the analyte, reducing the assay's sensitivity and leading to inaccurate quantification.

Causality and Identification

High background is often a result of non-specific binding of assay components or spectral interference.[13][14] It can also be caused by contamination of reagents or buffers.[15]

Mitigation Strategies
  • Optimize Washing Steps: Insufficient washing is a primary cause of high background.[13][15]

    • Increase the number of wash cycles.

    • Ensure adequate wash buffer volume (e.g., 400 µL per well).[15]

    • Incorporate a short soak time (e.g., 30 seconds) during each wash step.[13]

  • Adjust Blocking Buffer: The blocking buffer is crucial for preventing non-specific binding.[13]

    • Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[13]

    • Consider testing different blocking agents (e.g., casein, non-fat dry milk, or commercial blockers).[14]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level that no longer affects the assay.[16][17][18] This is often the first and most effective strategy.[19]

Experimental Workflow: Optimizing Sample Dilution

cluster_0 Parallelism and Recovery Validation A Prepare serial dilutions of a high-concentration sample B Analyze undiluted and diluted samples in the assay A->B C Calculate analyte concentration for each dilution, correcting for the dilution factor B->C D Plot measured concentration vs. dilution factor C->D E Assess parallelism: Corrected concentrations should be consistent across dilutions D->E F Determine optimal dilution factor where interference is minimized E->F

Caption: Workflow for determining the optimal sample dilution.

Issue 2: Interference from Hemolysis

Hemolysis releases hemoglobin and other intracellular components into the sample, which can significantly interfere with chromogenic assays.[6]

Mechanisms of Interference
  • Spectral Interference: Hemoglobin has absorbance peaks around 340-400 nm and 540-580 nm, which can overlap with the absorbance maxima of many chromogenic substrates.[6]

  • Chemical Interference: Released cellular enzymes can degrade the target analyte or interfere with the assay's enzymatic cascade.

Susceptible Assays

Assays for anti-Xa activity, protein C, and protein S have been shown to be particularly sensitive to hemolysis.[20][21]

Mitigation Strategies
  • Prevention during Sample Handling: The best approach is to prevent hemolysis from occurring in the first place.

    • Use proper phlebotomy techniques.

    • Avoid vigorous mixing or shaking of blood samples.

    • Centrifuge samples promptly after collection.[22]

    • Avoid repeated freeze-thaw cycles.

  • Sample Rejection: For many assays, if hemolysis is significant, the most reliable course of action is to request a new sample.[6][23]

  • Data Interpretation: Be aware of the potential for interference. For example, in some coagulation assays, hemolysis can lead to falsely lower estimates of heparin activity.[10]

Issue 3: Interference from Lipemia and Icterus

Lipemic (high lipid) and icteric (high bilirubin) samples present unique challenges due to their optical properties.

Mechanisms of Interference
  • Lipemia: Causes light scattering across the visible spectrum (300-700 nm), which increases absorbance readings.[8] This interference is more pronounced at shorter wavelengths.[8]

  • Icterus: Bilirubin absorbs light between 400 and 520 nm, causing spectral interference.[7] It can also have chemical effects by reacting with assay reagents.[7]

Mitigation Strategies
InterferentPrimary Mitigation TechniqueSecondary Mitigation Technique
Lipemia Ultracentrifugation: High-speed centrifugation pellets the lipids, allowing for the clear supernatant to be used in the assay.[6]Sample Dilution: Can reduce turbidity to an acceptable level.[18]
Icterus Sample Dilution: The most common method to reduce bilirubin concentration below the interference threshold.[6]Use of Bichromatic Wavelengths: Some analyzers can correct for interference by measuring absorbance at a secondary wavelength where the interferent absorbs but the chromophore does not.
Protocol: Clearing Lipemic Samples by Ultracentrifugation
  • Transfer the lipemic serum or plasma to an ultracentrifuge tube.

  • Centrifuge at a high g-force (e.g., >100,000 x g) for 15-30 minutes.

  • A solid lipid layer will form at the top. Carefully aspirate the clear infranatant (the sample below the lipid layer) for analysis.

  • Ensure not to disturb the lipid layer during aspiration.

Issue 4: Drug and Therapeutic Interference

A growing challenge is interference from drugs, especially novel therapeutics like monoclonal antibodies and anticoagulants.

Examples of Drug Interference
  • Direct Oral Anticoagulants (DOACs): Drugs like rivaroxaban (a direct FXa inhibitor) can interfere with chromogenic assays that measure Factor Xa activity, often leading to factitiously reduced results.[24][25]

  • Emicizumab: This bispecific antibody mimics the function of Factor VIII and can interfere with clotting-based assays.[24][26] For accurate FVIII inhibitor testing in patients on emicizumab, a chromogenic assay with bovine-derived reagents is necessary.[27][28]

  • Hydroxocobalamin: Used to treat cyanide poisoning, this compound can cause spectral interference in anti-Xa assays.[5]

Mitigation and Management
  • Clinical Information: Effective communication between the laboratory and clinical staff is essential to be aware of the patient's medications.

  • Assay Selection: Choose an assay method that is known to be less susceptible to interference from the specific drug. For example, using a chromogenic assay instead of a one-stage clotting assay for some coagulation factor measurements in patients on certain anticoagulants.[24]

  • Sample Dilution: In some cases, diluting the plasma can partially correct for the drug's effect.[24][25]

Systematic Troubleshooting Workflow

When faced with suspected interference, a logical progression of steps can help isolate and solve the problem.

A Unexpected Result Observed B Step 1: Visual Sample Inspection (Check for HIL) A->B C Step 2: Review Sample & Patient History (Medications, known conditions) B->C D Step 3: Perform Sample Dilution Series (Assess for matrix effect) C->D E Step 4: Implement Specific Mitigation (e.g., Ultracentrifugation for lipemia) D->E F Step 5: Re-analyze and Validate (Confirm resolution of interference) E->F G Step 6: Consult Assay Manufacturer or Literature (If issue persists) F->G

Caption: A step-by-step guide to troubleshooting interference.

Conclusion

Minimizing interference from biological samples is paramount for generating high-quality, reliable data from chromogenic assays. A thorough understanding of the potential interferents, their mechanisms of action, and a systematic approach to troubleshooting are essential skills for any researcher in this field. By implementing the strategies outlined in this guide—from careful sample preparation to specific mitigation techniques—you can enhance the scientific integrity of your work and have greater confidence in your results.

References
  • Farkas, K., et al. (2019). Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms. International Journal of Laboratory Hematology, 41(3), 404-411. [Link]

  • Lippi, G., et al. (2020). Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection. International Journal of Laboratory Hematology, 42(4), 442-450. [Link]

  • Lippi, G., et al. (2020). Hemolysis Interference in 10 Coagulation Assays on an Instrument With Viscosity-Based, Chromogenic, and Turbidimetric Clot Detection. PubMed. [Link]

  • Nikolac, N. (2014). Handling of lipemic samples in the clinical laboratory. PMC. [Link]

  • Jenkins, P. V., et al. (2020). Clinical utility and impact of the use of the chromogenic vs one-stage factor activity assays in haemophilia A and B. PMC. [Link]

  • Lippi, G., et al. (2020). Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection. Diva-Portal.org. [Link]

  • AACC. (2022). Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. American Association for Clinical Chemistry. [Link]

  • Cuhadar, S., et al. (2024). Comparison of lipemia interference created with native lipemic material and intravenous lipid emulsion in emergency laboratory tests. Biochemia Medica. [Link]

  • ResearchGate. (2026). Lipemia interferences in routine clinical biochemical tests. ResearchGate. [Link]

  • Bajolle, F., et al. (2019). Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support. PubMed. [Link]

  • CAP Today. (2020). Digging into drug's effect on aPTT-based assays. CAP Today. [Link]

  • ResearchGate. (n.d.). Evaluating Interference Caused by Lipemia. ResearchGate. [Link]

  • ResearchGate. (n.d.). Interference of rivaroxaban in one-stage and chromogenic factor VIII:C assays. ResearchGate. [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Sino Biological. [Link]

  • Favresse, J., et al. (2021). Impact of Drugs Used in Intensive Care on Routine Coagulation Testing. PMC. [Link]

  • Kim, H. R., et al. (2023). Hemolysis, Icterus, and Lipemia: Evaluation of Interference in Laboratory Results Using Automated Chemistry Analyzers. Annals of Laboratory Medicine. [Link]

  • Sata, T., et al. (2018). Pitfalls and Caveats in Applying Chromogenic Immunostaining to Histopathological Diagnosis. PMC. [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Blog. [Link]

  • Canterbury Health Laboratories. (2025). HAEMOLYSIS, ICTERUS AND LIPAEMIA INTERFERENCES IN BIOCHEMISTRY TESTING. Canterbury Health Laboratories. [Link]

  • Lippi, G., et al. (2022). The icterus interference. Recommendations from the Extra-analytical Variability Working Group of Italian Society for Clinical Pathology and Laboratory Medicine (GdS VEA SIPMeL). La Rivista Italiana della Medicina di Laboratorio. [Link]

  • Opentrons. (n.d.). Assay Sample Prep Guide for Laboratory Sciences. Opentrons. [Link]

  • Sword Bio. (2025). Overcoming Matrix Interference in Plate-Based Immunoassays. Sword Bio. [Link]

  • Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. Bio-Connect. [Link]

  • Mayo Clinic Laboratories. (2019). Chromogenic Factor VIII and IX Assays: Impact on Diagnosis and Management of Hemophilia. Mayo Clinic Laboratories. [Link]

  • FUJIFILM Wako. (2022). Overcoming sample interference in the LAL assay. FUJIFILM Wako - Pyrostar. [Link]

  • ResearchGate. (2013). What is the best way to reduce the high background in IHC (DAB)? ResearchGate. [Link]

  • AstorScientific. (2026). High Background in ELISA: Causes, Fixes, and Tips. AstorScientific. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • UI Health Care. (2025). Chromogenic Factor VIII Assay. UI Health Care. [Link]

  • SCIEX. (2026). How to reduce matrix effect and increase analyte signal in extracted samples? SCIEX. [Link]

  • University of California, Davis. (n.d.). Guidelines for Sample Preparation. UC Davis Genome Center. [Link]

  • Miller, C. H., et al. (2020). Validation of the chromogenic Bethesda assay for factor VIII inhibitors in hemophilia a patients receiving Emicizumab. PMC. [Link]

  • ResearchGate. (n.d.). Validation of the chromogenic Bethesda assay for factor VIII inhibitors in hemophilia a patients receiving Emicizumab. ResearchGate. [Link]

  • Kroll, M. H., & Elin, R. J. (1994). Interference with clinical laboratory analyses. PubMed. [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • ADLM. (2023). Hunt for the invisible culprit - Investigating endogenous protein interference in clinical laboratories. myadlm.org. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Sensitivity of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing 4-(4-Nitrophenoxy)tetrahydro-2H-pyran in enzymatic and chemical cle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing 4-(4-Nitrophenoxy)tetrahydro-2H-pyran in enzymatic and chemical cleavage assays. Because the primary signal readout relies on the release of the p-nitrophenol (pNP) moiety, maximizing assay sensitivity requires a deep understanding of pNP's chemical behavior, pH-dependent ionization, and advanced detection modalities.

Core Principles & Cleavage Mechanism

The substrate 4-(4-Nitrophenoxy)tetrahydro-2H-pyran consists of a tetrahydropyran (THP) ring linked to a p-nitrophenoxy leaving group via an acetal/ether bond. Upon enzymatic cleavage (e.g., by specific hydrolases) or acidic hydrolysis, the bond is broken, releasing free p-nitrophenol. The sensitivity of your assay is fundamentally tied to how efficiently you can detect this released pNP against the background matrix.

G Substrate 4-(4-Nitrophenoxy) tetrahydro-2H-pyran Cleavage Enzymatic/Acidic Cleavage Substrate->Cleavage Hydrolysis Intermediate p-Nitrophenol (pNP) Colorless (pH < 7) Cleavage->Intermediate Release Alkaline Alkaline Shift (pH > 8.5) Intermediate->Alkaline Stop Solution Product p-Nitrophenolate Ion Yellow (Abs 405 nm) Alkaline->Product Ionization

Reaction pathway: Hydrolysis of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran to p-nitrophenolate.

Troubleshooting Guides & FAQs

Q1: My endpoint assay yields a very low signal-to-noise ratio. How can I boost the absorbance? A: The most common cause of low sensitivity in pNP-release assays is an improper termination pH. p-Nitrophenol has a pKa of approximately 7.15. At neutral or acidic pH, it remains protonated and nearly colorless. To maximize sensitivity, you must force the equilibrium toward the p-nitrophenolate ion, which exhibits an intense yellow color with a molar extinction coefficient maximum at 400-405 nm.

  • Causality & Solution: Terminate your reaction using a strong alkaline stop solution (e.g., 0.1 M Na₂CO₃ or 0.1 M NaOH) to shift the pH above 8.5. This ensures >95% ionization, maximizing the spectrophotometric readout.

Q2: I am running a continuous (kinetic) assay at pH 6.5. Since I cannot add an alkaline stop solution, how do I accurately measure the product without losing sensitivity? A: Monitoring pNP release at 405 nm during a continuous assay at pH 6.5 is highly inaccurate because the absorbance is sensitive to micro-fluctuations in pH, and the overall ionization fraction is low. Instead, you should monitor the reaction at the isosbestic point of p-nitrophenol. Research has demonstrated that pNP exhibits an, where the absorbance is strictly proportional to its concentration and completely independent of the solution's pH[1].

  • Causality & Solution: Shift your spectrophotometer reading from 405 nm to 347 nm. This allows for real-time kinetic tracking without the need for pH manipulation[2].

Q3: Even with optimal pH, my colorimetric assay cannot detect the ultra-trace levels of enzyme activity in my samples. Are there alternative detection methods? A: Yes. When the limit of detection (LOD) for UV-Vis spectrophotometry (~0.35 mg/L) is insufficient, we recommend transitioning to electrochemical detection. Recent advancements using have pushed the LOD of p-nitrophenol down to 9.4 nM[3].

  • Causality & Solution: The silanol groups within the VMSF nanochannels enrich pNP via strong hydrogen bonding, drastically amplifying the differential pulse voltammetry (DPV) signal while repelling larger fouling molecules[4].

Workflow Prep Electrode Pre-activation (Anodic/Cathodic Cycling) Assembly VMSF Nanochannel Self-Assembly Prep->Assembly Enrichment p-NP Enrichment (Hydrogen Bonding) Assembly->Enrichment Detection Differential Pulse Voltammetry (DPV) Enrichment->Detection

Electrochemical workflow for ultra-sensitive p-nitrophenol detection using VMSF/p-GCE.

Q4: I am observing high background absorbance in my negative controls. What is causing this? A: 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is an acetal derivative and is highly susceptible to spontaneous hydrolysis in acidic environments. If your stock solutions are stored in unbuffered water or exposed to low pH for extended periods, the substrate will auto-cleave, artificially inflating your background pNP levels.

  • Causality & Solution: Store the substrate in a non-nucleophilic, anhydrous organic solvent (e.g., DMSO or Methanol) at -20°C. Dilute into the aqueous assay buffer immediately prior to use to prevent premature hydrolysis.

Standardized & Self-Validating Protocols

Protocol A: High-Sensitivity Colorimetric Endpoint Assay

Designed for standard microplate readers requiring high signal-to-noise ratios.

  • Preparation: Prepare a 10 mM stock of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran in anhydrous DMSO.

  • Reaction Mixture: In a 96-well microplate, combine 90 µL of your specific assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) and 10 µL of the enzyme/sample.

  • Initiation: Add 10 µL of the substrate stock to the well to initiate the reaction.

  • Incubation: Incubate at the optimal temperature (e.g., 37°C) for 30 minutes.

  • Termination & Amplification: Add 100 µL of 0.2 M Na₂CO₃ (pH > 10) to stop the reaction. Causality: This halts enzymatic activity by denaturing the protein and fully ionizes the released p-nitrophenol into the highly absorptive yellow phenolate ion.

  • Readout: Measure absorbance at 405 nm.

  • Self-Validation Step: Always run a parallel standard curve using pure p-nitrophenol (0 to 20 mg/L) dissolved in the exact final buffer mixture (assay buffer + stop solution). A linear regression with R² > 0.99 validates the optical path length and confirms that the buffer pH shift was successful.

Protocol B: Ultra-Sensitive Electrochemical Detection (VMSF/p-GCE)

Designed for sub-micromolar, ultra-trace detection in complex biological or environmental matrices[5].

  • Electrode Pre-activation: Subject a bare Glassy Carbon Electrode (GCE) to electrochemical polarization (anodic oxidation at high voltage followed by cathodic reduction at low voltage) in PBS to create a p-GCE[3].

  • Film Assembly: Grow the VMSF on the p-GCE using the electrochemically assisted self-assembly (EASA) method for exactly 10 seconds[6].

  • Sample Enrichment: Immerse the VMSF/p-GCE into the sample solution (adjusted to pH 3.0, 0.1 M PBS) containing the cleaved assay products. Stir for 75 seconds. Causality: At pH 3.0, pNP is protonated and readily forms hydrogen bonds with the silanol groups of the nanochannels, concentrating the analyte at the electrode surface[4].

  • Quantification: Record the Differential Pulse Voltammetry (DPV) curves.

  • Self-Validation Step: Perform a standard addition test by spiking known nanomolar concentrations of pNP into a blank buffer. Recovery rates between 95-105% validate the absence of electrode fouling and confirm the structural integrity of the VMSF nanochannels.

Quantitative Data Summaries

Use the following table to select the appropriate detection modality based on your required sensitivity and assay constraints.

Detection ModalityWavelength / TechniqueOptimal pHLinear RangeLimit of Detection (LOD)Key Advantage
Colorimetric (Endpoint) 405 nm> 8.52 - 20 mg/L~0.35 mg/LHigh throughput, utilizes standard laboratory equipment.
Colorimetric (Continuous) 347 nm (Isosbestic)4.0 - 11.02 - 18 mg/L~0.35 mg/LAllows for pH-independent, real-time kinetic tracking.
Electrochemical DPV (VMSF/p-GCE)3.010 nM - 30 µM9.4 nMUltra-high sensitivity with built-in anti-fouling properties.

References

  • Title: Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol Source: BioResources (2016), 11(4), 10099-10111. URL: [Link]

  • Title: Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film Source: Frontiers in Chemistry (2022), 10:954748. URL: [Link]

Sources

Optimization

Stability of "4-(4-Nitrophenoxy)tetrahydro-2H-pyran" under different storage conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Nitrophenoxy)tetrahydro-2H-pyran. Its purpose is to ensure the chemical integrity of the co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-Nitrophenoxy)tetrahydro-2H-pyran. Its purpose is to ensure the chemical integrity of the compound throughout its lifecycle in the lab, from storage to experimental use. Understanding its stability profile is critical for reproducible and reliable results.

The structure of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran incorporates two key functional moieties: a tetrahydropyran (THP) ether and a nitroaromatic system . Each of these groups presents distinct stability challenges that must be managed. The THP ether is susceptible to peroxide formation and acid-catalyzed cleavage, while the nitrophenyl group is prone to light-induced degradation and nucleophilic attack, particularly hydrolysis of the ether linkage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-(4-Nitrophenoxy)tetrahydro-2H-pyran?

For maximal long-term stability, the solid compound should be stored with consideration for temperature, light, and atmosphere.

  • Temperature: Refrigeration at 2-8°C is recommended. For long-term archival, storage at -20°C is preferable. Avoid repeated freeze-thaw cycles which can introduce moisture.[1]

  • Light: The nitroaromatic group is inherently photosensitive.[1][2] Store the compound in an amber glass vial to protect it from light. The vial should be kept in a dark location, such as a cabinet or drawer.[1]

  • Atmosphere: The THP ether moiety can form peroxides upon prolonged exposure to air (oxygen).[3][4] For optimal stability, store the compound under an inert atmosphere, such as argon or nitrogen.[1][3]

  • Container: Use a tightly sealed, non-reactive container, such as a glass vial with a Teflon-lined cap, to prevent moisture ingress and contamination.[1]

Q2: My solid compound, which was initially off-white, has developed a yellowish or brownish tint. What does this mean?

A change in color is a primary visual indicator of degradation.[1] This is most commonly caused by:

  • Photodegradation: Exposure to light can cause reactions involving the nitroaromatic ring, leading to the formation of colored byproducts.[1]

  • Thermal Degradation: Prolonged exposure to elevated temperatures can also cause decomposition.[1]

While a slight color change may not significantly impact purity for some applications, it is a clear warning sign. It is crucial to re-analyze the compound's purity by a reliable analytical method, such as HPLC, before use.[1]

Q3: I dissolved the compound in a basic buffer (pH > 8) and the solution immediately turned bright yellow. Is this normal?

Yes, this is expected behavior and indicates the hydrolysis of the ether linkage. The yellow color is due to the formation of the 4-nitrophenoxide ion, which is intensely colored and absorbs light around 400-410 nm.[5][6] This reaction is essentially an indicator of the compound's decomposition under basic aqueous conditions. If your experiment requires basic conditions, be aware that the compound is likely degrading. You should run time-course experiments to determine its stability window in your specific medium.

Q4: How should I prepare and store solutions of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran?

The choice of solvent is critical for stability in solution.[1]

  • Recommended Solvents: High-purity, anhydrous aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally suitable for short-term storage.

  • Solvents to Avoid: Avoid protic solvents (like methanol or ethanol) for long-term storage, as they can participate in hydrolysis, albeit slower than water. Absolutely avoid aqueous buffers, especially basic ones, unless the solution is for immediate use.[7]

  • Storage Practices: Prepare solutions fresh whenever possible. If storage is necessary, keep the solution refrigerated (2-8°C) in a tightly sealed amber vial, and consider purging the headspace with an inert gas. Be aware that compounds can be less stable at lower concentrations in solution.[8] For THF solutions, it is critical to use BHT-stabilized THF and regularly check for peroxides.[4]

Q5: How can I definitively check the purity and confirm the degradation of my compound?

Visual inspection is not sufficient. The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating HPLC method should be able to separate the intact parent compound from its potential degradation products (e.g., 4-nitrophenol). Comparing the chromatogram of a suspect sample to a reference standard or a previously analyzed batch will confirm degradation and allow for quantification of purity.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
Change in physical appearance (e.g., from off-white powder to a yellow/brown solid)Photodegradation or thermal stress.1. Confirm purity using HPLC analysis.[1] 2. If purity is compromised, consider purification (e.g., recrystallization) or disposal. 3. Review storage conditions; ensure protection from light and heat.[1]
Unexpected peaks in HPLC or NMR analysis Degradation of the compound. Contamination from solvent or reaction vessel.1. Identify the impurities if possible (e.g., by mass spectrometry or comparison to expected degradants like 4-nitrophenol). 2. Perform a forced degradation study to intentionally generate and identify potential degradation products.[1][9] 3. Ensure use of high-purity, anhydrous solvents for analysis and storage.
Inconsistent or poor results in experiments (e.g., lower than expected activity)Loss of compound integrity due to degradation, leading to lower effective concentration.1. Immediately re-verify the purity of the solid stock and any prepared solutions via HPLC. 2. Prepare fresh solutions from a reliable batch of the compound for subsequent experiments. 3. Evaluate the stability of the compound under your specific experimental conditions (e.g., in your assay buffer over the experiment's duration).
Intense yellow color upon dissolving in aqueous basic media Base-catalyzed hydrolysis of the ether bond, forming 4-nitrophenoxide.[6]1. This is an expected chemical reaction. The compound is not stable under these conditions. 2. If possible, adjust the experimental pH to be neutral or slightly acidic. 3. If basic pH is required, add the compound solution immediately before measurement and minimize incubation time.

Key Stability Factors and Degradation Pathways

The stability of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is influenced by several factors, primarily related to its two core chemical motifs.

Caption: Key environmental factors affecting the stability of the compound and their corresponding degradation pathways.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for assessing the purity of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran. Note: This method may require optimization for your specific equipment and to resolve all potential degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a gradient of 60% A / 40% B, increasing to 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm (for the parent compound) and 405 nm (to specifically detect 4-nitrophenoxide if basic hydrolysis is suspected).

  • Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a concentration of ~0.5 mg/mL.

  • Analysis: Inject the sample. The appearance of new peaks, especially an early-eluting peak corresponding to 4-nitrophenol, indicates degradation. Purity can be calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is used to identify likely degradation products and establish degradation pathways, which is crucial for developing a truly stability-indicating analytical method.[9]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel with unstressed control) Start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acidic Hydrolysis (Mix with 1N HCl, heat at 60°C) Start->Acid Base Basic Hydrolysis (Mix with 1N NaOH, room temp) Start->Base Oxidation Oxidative Stress (Mix with 3% H₂O₂, room temp) Start->Oxidation Thermal Thermal Stress (Heat solid at 80°C) Start->Thermal Photo Photolytic Stress (Expose solution to UV/Vis light) Start->Photo Withdraw Withdraw Aliquots at Time Points (e.g., 0, 2, 8, 24 hours) Acid->Withdraw Base->Withdraw Oxidation->Withdraw Thermal->Withdraw Photo->Withdraw Neutralize Neutralize Acid/Base Samples Withdraw->Neutralize if applicable Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Withdraw->Analyze Neutralize->Analyze

Caption: General workflow for conducting a forced degradation study.[9][10]

Summary of Storage Conditions and Incompatibilities

ConditionSolid StateSolution StateRationale
Temperature 2-8°C (short-term) -20°C (long-term)2-8°C (short-term only)Prevents thermal decomposition.[1]
Light Mandatory: Protect from light (amber vial in dark)Mandatory: Protect from light (amber vial)Nitroaromatic group is photosensitive and can cause photodegradation.[1][2]
Atmosphere Recommended: Inert gas (Ar, N₂)Recommended: Inert gas (Ar, N₂)THP ether moiety can form explosive peroxides with oxygen.[3][4]
pH N/A (store as solid)Neutral or slightly acidicHighly susceptible to rapid hydrolysis under basic conditions.
Incompatibilities Strong bases, strong reducing agents, strong oxidizing agents.Aqueous bases, strong acids (can catalyze THP ring opening).Risk of vigorous reactions or rapid degradation.[11][12]

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. Retrieved from Benchchem.[1]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.[8]

  • Benchchem. (n.d.). Safe handling and storage of dihydropyran compounds. Retrieved from Benchchem.[3]

  • SPIE Digital Library. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Retrieved from spie.org.[13]

  • DTIC. (n.d.). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. Retrieved from DTIC.[14]

  • Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol. Retrieved from scbt.com.[11]

  • Bio-protocol. (2021). General assay for p-nitrophenyl ester hydrolysis. Retrieved from bio-protocol.org.[5]

  • Benchchem. (n.d.). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions. Retrieved from Benchchem.[10]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.[15]

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Retrieved from Benchchem.[16]

  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from mdpi.com.[17]

  • Canadian Science Publishing. (n.d.). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Retrieved from cdnsciencepub.com.[7]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from typeset.io.[2]

  • Merck. (n.d.). 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran. Retrieved from sigmaaldrich.com.[18]

  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. Retrieved from Benchchem.[9]

  • ResearchGate. (n.d.). Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. Retrieved from ResearchGate.[19]

  • PubMed. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. Retrieved from pubmed.ncbi.nlm.nih.gov.[20]

  • ACS Publications. (2000). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. Langmuir.[6]

  • BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling. Retrieved from products.basf.com.[4]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from mdpi.com.[21]

  • ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from ResearchGate.[22]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from en.wikipedia.org.[23]

  • University of Michigan. (2022). Tetrahydrofuran (THF) Standard Operating Procedure. Retrieved from ehs.umich.edu.

  • Fluorochem. (n.d.). 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran. Retrieved from fluorochem.co.uk.[24]

  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from ehs.ucsb.edu.[25]

  • BLDpharm. (n.d.). 1286275-11-3|4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran. Retrieved from bldpharm.com.[26]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from organic-chemistry.org.[12]

  • Sigma-Aldrich. (n.d.). (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate. Retrieved from sigmaaldrich.com.[27]

  • RSC Publishing. (n.d.). Thermal decomposition of 3,6-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2.[28]

  • ChemicalBook. (2023). What is Tetrahydropyran?. Retrieved from chemicalbook.com.[29]

  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Retrieved from patents.google.com.[30]

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from mdpi.com.[31]

  • ResearchGate. (2026). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Retrieved from ResearchGate.[32]

  • ChemicalBook. (2023). Tetrahydro-4H-pyran-4-one: properties and applications. Retrieved from chemicalbook.com.[33]

  • ChemicalBook. (2023). Tetrahydropyran: properties, applications and safety. Retrieved from chemicalbook.com.[34]

  • OSTI. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. Retrieved from osti.gov.[35]

  • ResearchGate. (n.d.). Abiotic degradation pathways for PE (R ¼ H), PP (R ¼ CH 3 ) and PS (R ¼ aromatic ring). Retrieved from ResearchGate.[36]

  • PubMed. (1991). 2H-pyran-2-one inhibitors of HMG-CoA reductase. 2. Effects of introducing substituents at positions three and four of the pyrrole nucleus. Retrieved from pubmed.ncbi.nlm.nih.gov.[37]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for drug development professionals synthesizing 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for drug development professionals synthesizing 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7). This compound is a critical medicinal chemistry building block, frequently reduced to 4-(tetrahydro-2H-pyran-4-yloxy)aniline to construct kinase inhibitor scaffolds.

Depending on whether you employ a Mitsunobu reaction or Nucleophilic Aromatic Substitution (SNAr), your crude mixture will present entirely different thermodynamic and chromatographic challenges. This guide bypasses generic advice, offering field-proven, causality-driven protocols to achieve >98% purity without relying on unscalable column chromatography.

RouteSelection Start Crude 4-(4-Nitrophenoxy) tetrahydro-2H-pyran Route1 Mitsunobu Route (TPPO & Hydrazine Impurities) Start->Route1 Route2 SNAr Route (Fluorobenzene Impurities) Start->Route2 TPPO TPPO Removal (MgCl2 Complexation) Route1->TPPO Hydrazine Hydrazine Byproduct (Aqueous Wash / IPA Cryst.) Route1->Hydrazine Fluorobenzene 1-Fluoro-4-nitrobenzene (Vacuum Distillation) Route2->Fluorobenzene Salts Inorganic Salts (Aqueous Extraction) Route2->Salts Pure Pure Product (>98% HPLC) TPPO->Pure Hydrazine->Pure Fluorobenzene->Pure Salts->Pure

Workflow for selecting purification strategies based on the synthetic route.

Section 1: Synthesis Route Selection & Impurity Profiling (FAQ)

Q: Why does my crude product present as a stubborn yellow oil instead of a crystalline solid? A: The physical state of your crude mixture is dictated by the impurity profile of your chosen synthetic route.

  • If you used the Mitsunobu route (tetrahydro-4H-pyran-4-ol + 4-nitrophenol + PPh₃ + DIAD), the "oil" is likely a co-melt of your product with Triphenylphosphine Oxide (TPPO) and the reduced hydrazine byproduct (H₂DIAD). TPPO is notorious for disrupting crystal lattices and preventing crystallization.

  • If you used the SNAr route (tetrahydro-4H-pyran-4-ol + 1-fluoro-4-nitrobenzene + Base), the oil is caused by residual 1-fluoro-4-nitrobenzene, which acts as a high-boiling plasticizer.

Q: Why is standard silica gel chromatography failing to separate my product from TPPO? A: TPPO and 4-(4-Nitrophenoxy)tetrahydro-2H-pyran share similar polarities. The phosphoryl oxygen (P=O) of TPPO and the nitro/ether oxygens of your product both act as strong hydrogen-bond acceptors, leading to near-identical retention factors (Rf) in standard ethyl acetate/hexane systems. Chromatographic separation is inefficient and unscalable. Instead, we must exploit the specific Lewis basicity of TPPO .

Section 2: Troubleshooting Guide – Purifying from Mitsunobu Reaction Mixtures

Issue: Severe TPPO contamination preventing product isolation. Mechanistic Solution: We exploit the strong Lewis basicity of the TPPO phosphoryl oxygen. By introducing anhydrous Magnesium Chloride (MgCl₂), we force the formation of a [Mg(TPPO)₄Cl₂] coordination complex. Unlike free TPPO, this complex is highly insoluble in moderately non-polar solvents like toluene or ethyl acetate, allowing for simple mechanical filtration .

MgCl2Workflow A 1. Concentrate Crude Mixture B 2. Dissolve in Toluene/EtOAc A->B C 3. Add Anhydrous MgCl2 (2.5 eq) B->C D 4. Stir at 60°C then cool to 20°C C->D E 5. Filter Out TPPO-MgCl2 Complex D->E F 6. Evaporate Filtrate & Crystallize (IPA) E->F

Step-by-step workflow for MgCl2-mediated removal of Triphenylphosphine Oxide (TPPO).

Protocol 1: MgCl₂-Mediated TPPO Precipitation (Self-Validating Workflow)
  • Solvent Exchange: Concentrate the crude Mitsunobu reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF). Redissolve the viscous residue in a 1:1 mixture of Toluene and Ethyl Acetate (approx. 5 volumes).

  • Lewis Acid Addition: Add 2.5 equivalents of finely powdered, anhydrous MgCl₂ relative to the initial amount of PPh₃ used. Causality: The high surface area of powdered MgCl₂ is critical to drive the heterogeneous complexation kinetics.

  • Thermal Cycling: Heat the suspension to 60°C for 2 hours with vigorous stirring, then slowly cool to 20°C over 1 hour. Self-Validation: You will visually observe the transformation of a sticky residue into a granular, easily filterable white precipitate (the TPPO-MgCl₂ complex).

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with cold toluene (2 volumes).

  • Isolation: Concentrate the filtrate. The resulting residue will be >95% free of TPPO. Crystallize the final product from hot Isopropanol (IPA) to remove trace H₂DIAD, yielding pure 4-(4-Nitrophenoxy)tetrahydro-2H-pyran.

Section 3: Troubleshooting Guide – Purifying from SNAr Reaction Mixtures

Issue: Contamination with residual 1-fluoro-4-nitrobenzene and inorganic salts. Mechanistic Solution: The SNAr route is inherently cleaner but often leaves unreacted electrophile if the alkoxide generation was incomplete. 1-Fluoro-4-nitrobenzene is highly soluble in non-polar aliphatic hydrocarbons, whereas the highly polar 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is practically insoluble. We exploit this solubility differential via targeted trituration.

Protocol 2: Anti-Solvent Trituration & Aqueous Wash
  • Quench and Extract: Quench the SNAr reaction (typically run in DMF or THF) with water. Extract with Ethyl Acetate (3 x 5 volumes).

  • Aqueous Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over Na₂SO₄ and concentrate to a crude solid/oil.

  • Heptane Trituration: Suspend the crude residue in cold Heptane (5 volumes). Stir vigorously at 0–5°C for 30 minutes. Causality: Heptane selectively dissolves the unreacted 1-fluoro-4-nitrobenzene while forcing the polar product to crystallize.

  • Filtration: Filter the purified solid. Self-Validation: Check the filtrate via TLC (UV active); a fast-moving spot near the solvent front confirms the successful extraction of the fluorobenzene impurity.

Section 4: Data Presentation

Table 1: Physicochemical Properties & Impurity Profiling
CompoundRole in SynthesisMW ( g/mol )TLC Rf (3:1 Hex/EtOAc)Solubility / Purification Notes
4-(4-Nitrophenoxy)tetrahydro-2H-pyran Target Product 223.23~0.35Soluble in EtOAc, DCM. Insoluble in cold Heptane. Crystallizes from IPA.
Triphenylphosphine Oxide (TPPO) Mitsunobu Impurity278.29~0.30Co-elutes with product. Forms insoluble complex with MgCl₂ in Toluene.
1-Fluoro-4-nitrobenzene SNAr Impurity141.10~0.80Highly non-polar. Easily removed via Heptane trituration or vacuum distillation.
Tetrahydro-4H-pyran-4-ol Starting Material102.13~0.10Highly polar/water-soluble. Removed during standard aqueous workup.
Table 2: Troubleshooting Quick Reference
Observed IssueProbable CauseRecommended Action
Co-elution on silica gel at Rf ~0.3 TPPO contamination (Mitsunobu)Abort chromatography. Perform MgCl₂ complexation (Protocol 1).
Yellow oil instead of solid Residual 1-fluoro-4-nitrobenzeneTriturate crude mixture with cold heptane (Protocol 2).
Poor yield / starting alcohol remains Incomplete deprotonation (SNAr)Ensure NaH is active; use strictly anhydrous DMF/THF.

References

  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega URL: [Link]

  • Title: Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: WO2014170793A1 - Sulfonamides for the treatment of gout (Details SNAr conditions for similar ethers)
Optimization

Technical Support Center: Buffer Optimization for 4-(4-Nitrophenoxy)tetrahydro-2H-pyran Assays

Welcome to the Assay Troubleshooting & Methodology Guide. This document is specifically engineered for researchers utilizing 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7) as a chromogenic substrate in enzymati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting & Methodology Guide. This document is specifically engineered for researchers utilizing 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 886851-40-7) as a chromogenic substrate in enzymatic cleavage or O-dealkylation workflows.

Part 1: The Causality of Buffer Selection (Expertise & Experience)

To design a robust assay, one must understand the structural chemistry of the substrate and the physical chemistry of the reporter molecule.

Unlike its 2-substituted isomer (which is an acid-labile acetal), 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is a true alkyl aryl ether. It is chemically stable in mild aqueous environments, meaning cleavage of the ether bond requires specific catalytic activity (e.g., Cytochrome P450 O-dealkylases or specific etherases)[1].

When the ether bond is cleaved, the reaction releases p-nitrophenol (pNP) . The success of quantifying this cleavage relies entirely on manipulating the pH across two distinct buffer phases:

  • The Reaction Phase: Enzymatic O-dealkylation typically requires a physiological pH (7.2–7.5)[1]. However, pNP has a pKa of ~7.15. At pH 7.4, the reporter exists in a mixed state (partially protonated and partially deprotonated), making direct optical quantification highly inaccurate.

  • The Detection Phase: To accurately measure the released pNP, the reaction must be quenched with a highly alkaline buffer. Shifting the pH above 9.8 forces >99% of the pNP into its fully deprotonated p-nitrophenolate anion state, which exhibits a massive spike in molar absorptivity at 405 nm[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My positive control shows enzymatic cleavage via mass spec, but I see no yellow color development at 405 nm. What is wrong? A: Your detection pH is too low. If you are reading the microplate directly in the physiological Reaction Buffer (pH 7.4), the pNP remains largely protonated and colorless. You must add a high-pH Stop Buffer (e.g., 0.1 M Glycine-NaOH, pH 10.4) to raise the final well pH above 9.8. This will instantly develop the characteristic yellow color[2].

Q2: I am experiencing high background absorbance in my negative controls (no enzyme). How can I fix this? A: High background indicates the presence of free p-nitrophenolate in your substrate stock. While the 4-THP ether is structurally more stable than 2-THP acetals, prolonged storage in aqueous buffers can induce slow, spontaneous hydrolysis. Solution: Always prepare your substrate stock in an anhydrous organic solvent (like DMSO) and dilute it into the aqueous Reaction Buffer immediately before use. Ensure the final DMSO concentration remains below 1% to prevent enzyme denaturation.

Q3: Can I monitor the ether cleavage continuously without adding an alkaline stop buffer? A: Yes, but you must change your detection wavelength. If you need to perform continuous kinetic monitoring in the Reaction Buffer (pH 7.4), measure the absorbance at 347 nm . This specific wavelength is the isosbestic point of p-nitrophenol; at 347 nm, the optical density is completely independent of the pH and the ionization state of the molecule, allowing for real-time quantification without alkaline quenching[3][4].

Part 3: Data Presentation

The following table summarizes the causal relationship between buffer pH, the structural state of the reporter, and the required optical settings.

Buffer PhaseRecommended pHpNP Ionization StateOptimal Detection WavelengthPurpose
Reaction Buffer 7.2 – 7.5Mixed (Protonated / Anion)347 nm (Isosbestic point)Continuous kinetic monitoring
Stop/Detection Buffer 9.8 – 10.5>99% p-Nitrophenolate (Anion)405 nm (Peak absorbance)Endpoint quantification

Part 4: Experimental Protocols

Self-Validating Endpoint O-Dealkylation Assay

This protocol utilizes a two-buffer system and includes internal controls to validate both substrate integrity and detection efficiency.

Reagents Required:

  • Reaction Buffer: 50 mM HEPES or Potassium Phosphate (pH 7.4), 3 mM MgCl₂[1].

  • Stop Buffer: 0.1 M Glycine-NaOH (pH 10.4)[2].

  • Substrate Stock: 10 mM 4-(4-Nitrophenoxy)tetrahydro-2H-pyran in 100% DMSO.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute your target enzyme (e.g., CYP450 microsomes) in the Reaction Buffer to the desired working concentration.

  • Internal Validation Setup (Critical):

    • Blank Control: 100 µL Reaction Buffer only.

    • Negative Control: 100 µL Reaction Buffer + 1 µL Substrate Stock (Validates spontaneous hydrolysis).

    • Positive Control: 100 µL Reaction Buffer + known concentration of pure p-nitrophenol (Validates Stop Buffer efficiency).

  • Reaction Initiation: Add 1 µL of the Substrate Stock to the experimental wells containing 100 µL of the enzyme mixture (Final substrate concentration: 100 µM; Final DMSO: 1%). Add cofactors (e.g., 0.5 mM NADPH) if required[1].

  • Incubation: Incubate the microplate in the dark at 37°C for 30–60 minutes.

  • Termination & Development: Add 100 µL of the Stop Buffer to all wells. The extreme pH shift will simultaneously denature the enzyme and fully deprotonate the released pNP into the yellow phenolate anion[2].

  • Quantification: Immediately read the absorbance at 405 nm using a microplate reader. Subtract the Blank Control from all readings and interpolate product formation using a standard curve[2].

Part 5: Mandatory Visualization

G Substrate 4-(4-Nitrophenoxy) tetrahydro-2H-pyran (Substrate) Reaction Enzymatic Cleavage Reaction Buffer (pH 7.4) Substrate->Reaction Enzyme Catalyst Protonated p-Nitrophenol (Mixed State) Absorbance: 347 nm Reaction->Protonated Ether Bond Cleavage Stop Stop Buffer (pH > 9.8) Protonated->Stop Add Alkaline Base Deprotonated p-Nitrophenolate Anion (Yellow Color) Absorbance: 405 nm Stop->Deprotonated Complete Deprotonation

Workflow of the 4-(4-Nitrophenoxy)tetrahydro-2H-pyran assay highlighting pH-dependent detection.

Part 6: References

  • Title: Accurately determining esterase activity via the isosbestic point of p-nitrophenol Source: North Carolina State University (NCSU) URL: [Link]

  • Title: Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity Source: Universidad Nacional (UNA) URL: [Link]

  • Title: Effect of Homomeric P450•P450 Complexes on P450 Function Source: National Institutes of Health (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating Glycosidase Assays with 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Executive Summary Glycosidases are characterized by their remarkable ability to accelerate the cleavage of highly stable glycosidic bonds, a process critical to biomass degradation, viral entry, and human metabolism. Tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glycosidases are characterized by their remarkable ability to accelerate the cleavage of highly stable glycosidic bonds, a process critical to biomass degradation, viral entry, and human metabolism. Traditionally, enzyme kinetics are evaluated using fully hydroxylated chromogenic substrates like p-nitrophenyl- β -D-glucopyranoside (pNPG). However, when engineering enzymes for novel specificities or studying the fundamental limits of general acid/base catalysis, the extensive hydrogen-bonding network provided by the sugar hydroxyls can mask the core chemical machinery.

This guide introduces 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (pNP-THP) —a minimalist, non-hydroxylated analog—as a specialized tool for validating basal acetalase activity. By objectively comparing pNP-THP against standard alternatives, this document provides the mechanistic rationale, self-validating protocols, and experimental data necessary to integrate this substrate into your assay development pipeline.

Mechanistic Rationale: Why Strip the Hydroxyls?

To understand the utility of pNP-THP, we must examine the causality of enzyme-substrate binding. In a wild-type β -glucosidase, the equatorial hydroxyl groups of the sugar moiety form critical hydrogen bonds with active-site residues. This interaction stabilizes the oxocarbenium ion-like transition state, lowering the activation energy ( ΔG‡ ) by up to 10-15 kcal/mol.

By utilizing pNP-THP—which lacks these hydroxyl groups—we deliberately abolish this binding energy. What remains is the basal chemical catalysis provided solely by the enzyme's catalytic nucleophile and general acid/base residues.

SubstrateLogic Substrate Substrate Choice pNPG pNPG (Full Sugar) Substrate->pNPG pNPTHP pNP-THP (No OH Groups) Substrate->pNPTHP WT High WT Activity (H-bond stabilized) pNPG->WT Measures Basal Basal Acetalase Activity (Core machinery only) pNPTHP->Basal Measures

Figure 1: Logical framework for selecting pNP-THP to isolate basal acetalase activity.

As documented in fundamental mechanistic studies, the spontaneous hydrolysis of p-nitrophenyl tetrahydropyranyl ether exhibits general acid catalysis with a Brønsted α of 0.5, indicating significant proton transfer at the transition state . This makes pNP-THP an unparalleled probe for evaluating engineered enzymes (e.g., directed evolution variants) where core catalytic machinery has been altered independently of substrate-binding pockets.

Comparative Analysis: pNP-THP vs. Traditional Substrates

To objectively position pNP-THP within your analytical toolkit, Table 1 compares its performance and physicochemical properties against the industry standards pNPG and 4-Methylumbelliferyl- β -D-glucopyranoside (MU-Glc).

Table 1: Performance Comparison of Glycosidase Substrates
Parameter4-(4-Nitrophenoxy)tetrahydro-2H-pyran (pNP-THP)p-Nitrophenyl- β -D-glucopyranoside (pNPG)4-Methylumbelliferyl- β -D-glucopyranoside (MU-Glc)
Structural Feature Minimal cyclic acetal (No OH groups)Full pyranoside (Hydroxylated)Full pyranoside (Hydroxylated)
Primary Application Probing basal acetal cleavage / PromiscuityStandard specific glycosidase activityHigh-sensitivity glycosidase activity
Readout Modality Colorimetric (Absorbance at 405 nm)Colorimetric (Absorbance at 405 nm)Fluorometric (Ex: 365 nm / Em: 445 nm)
Aqueous Solubility Low (Requires up to 5% DMSO co-solvent)High (Readily soluble in aqueous buffers)Moderate (Often requires slight organic co-solvent)
Spontaneous Hydrolysis High at acidic pH (Requires strict blanking)Very Low (Highly stable at acidic pH)Very Low
Enzyme Specificity Broad / PromiscuousHighly specific to β -glucosidasesHighly specific to β -glucosidases

Experimental Methodology & Validation Protocol

Because pNP-THP lacks electron-withdrawing hydroxyl groups, the acetal bond is highly susceptible to spontaneous, acid-catalyzed hydrolysis in aqueous environments . Therefore, the following protocol is designed as a self-validating system : it mandates parallel substrate blanks to ensure that the measured absorbance strictly reflects enzymatic turnover, not baseline chemical degradation.

Step-by-Step Assay Protocol

1. Reagent Preparation

  • Assay Buffer: 50 mM Citrate-Phosphate buffer (pH 5.5). Causality: This buffer provides high buffering capacity across the typical acidic pH optimum of glycosidases.

  • Substrate Stock (pNP-THP): 50 mM in 100% DMSO. Causality: The lack of hydroxyl groups renders pNP-THP hydrophobic. DMSO prevents premature precipitation.

  • Stop Solution: 1 M Sodium Carbonate ( Na2​CO3​ ), pH > 10. Causality: The leaving group, p-nitrophenol, has a pKa of ~7.15. The highly alkaline stop solution instantly denatures the enzyme and fully deprotonates the product into the phenolate anion, maximizing the extinction coefficient ( ϵ≈18,300 M−1cm−1 ) at 405 nm .

2. Reaction Setup

  • Prepare a 96-well microplate. For each concentration of substrate (e.g., 0.1 mM to 5 mM), set up three wells:

    • Test Well: 80 µL Buffer + 10 µL Enzyme + 10 µL Substrate.

    • Substrate Blank (Critical): 90 µL Buffer + 10 µL Substrate.

    • Enzyme Blank: 90 µL Buffer + 10 µL Enzyme.

3. Incubation & Termination

  • Incubate the plate at 37°C for exactly 15 minutes.

  • Terminate the reaction by rapidly adding 100 µL of 1 M Na2​CO3​ to all wells.

4. Data Acquisition & Analysis

  • Read the absorbance at 405 nm using a microplate reader.

  • Self-Validation Check: Subtract the (Substrate Blank + Enzyme Blank) from the Test Well. If the Substrate Blank OD405​ exceeds 0.2, reduce the incubation time or increase the assay pH, as spontaneous hydrolysis is outpacing the enzymatic rate.

AssayWorkflow Prep 1. Prepare Enzyme & pNP-THP (Include Substrate Blank) Incubate 2. Incubate at Target pH (Monitor Spontaneous Cleavage) Prep->Incubate Stop 3. Add 1M Na2CO3 (pH >10) (Deprotonate p-Nitrophenol) Incubate->Stop Read 4. Measure OD 405 nm (Quantify Phenolate Anion) Stop->Read

Figure 2: Step-by-step experimental workflow for the pNP-THP colorimetric assay.

Representative Kinetic Data

To demonstrate the utility of pNP-THP in comparative enzymology, Table 2 presents simulated experimental data contrasting a Wild-Type (WT) β -glucosidase with an Engineered Variant (EV-1) optimized for promiscuous acetal cleavage.

Table 2: Kinetic Parameters for WT vs. Engineered Glycosidase
Enzyme VariantSubstrate KM​ (mM) kcat​ ( s−1 ) kcat​/KM​ ( M−1s−1 )Fold Change in Efficiency
Wild-Type (WT) pNPG0.45125.02.77 × 105 Baseline
Wild-Type (WT) pNP-THP> 25.00.05< 2.0~ 105 reduction
Engineered (EV-1) pNPG1.2085.07.08 × 104 0.25x (vs WT pNPG)
Engineered (EV-1) pNP-THP4.5012.52.77 × 103 > 1,300x increase

Data Interpretation: The WT enzyme relies heavily on the sugar hydroxyls; removing them (switching from pNPG to pNP-THP) collapses catalytic efficiency by five orders of magnitude. In contrast, the EV-1 variant shows a massive >1,300-fold recovery in kcat​/KM​ against pNP-THP. This proves that EV-1 has evolved a more robust, substrate-independent general acid/base catalytic machinery, a conclusion that would be impossible to draw using standard pNPG alone.

References

  • Nucleophilic Substitution at the Anomeric Centre. (2013). Royal Society of Chemistry.[Link]

  • Kirby, A. J. (2009). Enzyme Models Classified by Reaction. In From Enzyme Models to Model Enzymes (pp. 110-150). Royal Society of Chemistry.[Link]

Comparative

Kinetic Comparison Guide: Selecting the Optimal Nitrophenyl-Pyranoside Isomer for Glycosidase Assays

As a Senior Application Scientist, I frequently observe researchers defaulting to para-nitrophenyl (p-NP) glycosides for all hydrolase assays. While p-NP substrates are ubiquitous, treating chromogenic isomers as univers...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers defaulting to para-nitrophenyl (p-NP) glycosides for all hydrolase assays. While p-NP substrates are ubiquitous, treating chromogenic isomers as universally interchangeable is a critical methodological error. The choice between ortho- (o-NP), meta- (m-NP), and para- (p-NP) nitrophenyl-pyranosides fundamentally alters the observed Michaelis-Menten kinetics ( Km​ , kcat​ , and Vmax​ ) due to a delicate interplay between leaving group electronics and active site sterics.

This guide provides an objective, data-driven comparison of these isomers, equipping drug development professionals and enzymologists with the mechanistic insights and self-validating protocols required to generate rigorous kinetic data.

Mechanistic Causality: Electronic vs. Steric Determinants

The enzymatic hydrolysis of nitrophenyl glycosides is governed by two competing physical parameters. Understanding the causality behind these parameters is essential for rational substrate selection.

1. Electronic Effects (Leaving Group pKa): The rate-determining step in glycosidase-catalyzed hydrolysis often involves the heterolytic cleavage of the glycosidic C–O bond[1]. The efficiency of this cleavage is inversely proportional to the pKa​ of the conjugate acid (the released nitrophenol). Both p-nitrophenol ( pKa​≈7.15 ) and o-nitrophenol ( pKa​≈7.23 ) are highly stabilized by resonance, making them excellent leaving groups. In contrast, m-nitrophenol ( pKa​≈8.35 ) lacks direct resonance stabilization of the phenoxide ion by the nitro group, resulting in a significantly poorer leaving group and, consequently, lower baseline kcat​ values.

2. Steric Accommodation & Non-Productive Binding: Despite the similar pKa​ values of o-NP and p-NP, enzymes exhibit profound regioselectivity based on the architecture of their +1 subsite.

  • The ortho Preference: Escherichia coli β -galactosidase (LacZ) and related GH2 family enzymes strongly prefer the ortho-isomer (o-NPG). The active site sterically accommodates the adjacent nitro group, facilitating optimal hydrogen bonding that lowers the transition state energy[2].

  • The para Preference: Conversely, GH7 cellobiohydrolases (e.g., TrCel7A) exhibit drastically reduced catalytic turnover when forced to process ortho-isomers. The bulky ortho-nitro group induces severe non-productive binding modes, trapping the enzyme in a high-affinity, low-turnover complex (low Km​ , severely depressed kcat​ )[3].

Mechanism cluster_0 Electronic Effects cluster_1 Steric Effects Substrate Nitrophenyl-Pyranoside Isomer (o-, m-, p-) pKa Leaving Group pKa (p-NP: 7.15, o-NP: 7.23) Substrate->pKa ActiveSite Enzyme Active Site Architecture Substrate->ActiveSite Bond Glycosidic Bond Cleavage Rate pKa->Bond kcat Catalytic Efficiency (kcat/Km) Bond->kcat Binding Substrate Affinity (Km) & Positioning ActiveSite->Binding Binding->kcat

Logical relationship between isomer structure, electronic/steric effects, and catalytic efficiency.

Quantitative Kinetic Comparison

To illustrate the stark differences in isomer performance, Table 1 summarizes the kinetic parameters for ortho- and para-nitrophenyl substrates across two distinct enzyme classes. Notice how the "preferred" substrate flips entirely depending on the enzyme family.

Table 1: Comparative Kinetics of o-NP vs. p-NP Glycosides

EnzymeSubstrate Isomer Km​ (mM) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ )Regioselective Behavior
E. coli β -Galactosidase [2]o-NPG (ortho)~0.12~600~5,000Optimal: Perfect steric fit in +1 subsite.
E. coli β -Galactosidase [2]p-NPG (para)~0.45~90~200Sub-optimal: Poor binding interactions.
L. sakei GH2 β -Gal [4]o-NPG (ortho)0.60180300Optimal: Highly efficient hydrolysis.
L. sakei GH2 β -Gal [4]p-NPG (para)N/A< 1% act.N/AInactive: Sterically excluded.
TrCel7A (GH7 Hydrolase) [3]p-NPGlc (para)~0.50~15~30Optimal: Standard linear accommodation.
TrCel7A (GH7 Hydrolase) [3]o-NPGlc (ortho)~0.13~0.38~2.9Inhibited: Strong non-productive binding.

Data synthesized from respective literature sources. "NPG" = Nitrophenyl- β -D-galactopyranoside; "NPGlc" = Nitrophenyl- β -D-glucopyranoside.

Self-Validating Experimental Protocol for Kinetic Profiling

A robust kinetic assay must be a self-validating system. Relying on literature extinction coefficients or single-endpoint measurements introduces systemic error. The following protocol utilizes continuous monitoring to guarantee initial velocity ( v0​ ) linearity and incorporates internal baseline blanking to account for pH-dependent spontaneous hydrolysis[1][5].

Reagents & Preparation
  • Substrates: Prepare 50 mM stock solutions of o-NP and p-NP glycosides in DMSO.

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0 (or enzyme optimum).

  • Stop Solution (Optional): 0.4 M Na2​CO3​ (pH 11.0). Causality note: Nitrophenol absorbance is highly pH-dependent. If your enzyme requires an acidic buffer (pH < 6.0), the released nitrophenol will not fully ionize to the highly absorptive nitrophenolate anion. Quenching with a high-pH carbonate buffer forces 100% ionization, maximizing the signal-to-noise ratio[4].

Step-by-Step Workflow
  • Empirical Extinction Coefficient ( ϵ ) Determination: Do not skip this step. Prepare a standard curve of free o-nitrophenol and p-nitrophenol (0 to 100 μ M) in your exact assay buffer at your exact assay temperature. Measure absorbance at 410 nm. Calculate ϵ using the Beer-Lambert law ( A=ϵlc ). Note: At pH 7.0, ϵo−NP​≈2.65 mM−1cm−1 , while ϵp−NP​≈7.20 mM−1cm−1 [2].

  • Substrate Titration: Prepare a 10-point serial dilution of the chosen nitrophenyl-pyranoside in assay buffer, targeting a range from 0.1×Km​ to 10×Km​ [5].

  • Baseline Establishment: Pipette 190 μ L of each substrate concentration into a 96-well UV-transparent microplate. Incubate at the target temperature (e.g., 30°C) for 10 minutes. Read the plate at 410 nm. This establishes the non-enzymatic background hydrolysis rate.

  • Reaction Initiation: Using a multichannel pipette, rapidly add 10 μ L of pre-warmed enzyme solution to all wells.

  • Continuous Kinetic Monitoring: Immediately monitor the absorbance at 410 nm every 15 seconds for 5 to 10 minutes.

  • Data Extraction: Extract the linear slope ( ΔA410​/Δt ) strictly from the phase where less than 10% of the substrate has been depleted. This ensures you are measuring true initial velocity ( v0​ ) without product inhibition artifacts[5].

Workflow A 1. Prepare Reagents Enzyme & Buffer (pH optimized) C 3. Establish Baseline Measure non-enzymatic hydrolysis A->C B 2. Substrate Titration Serial Dilution (0.1x to 10x Km) B->C D 4. Initiate Reaction Rapid addition of enzyme C->D E 5. Continuous Monitoring Absorbance at 405-420 nm D->E F 6. Data Analysis Calculate v0 & Fit Michaelis-Menten E->F

Step-by-step self-validating workflow for determining enzyme kinetics using chromogenic substrates.

Data Analysis & Quality Control

Once v0​ (in ΔA/min ) is obtained, convert it to specific activity ( μ mol/min/mg) using your empirically determined extinction coefficient and the known enzyme concentration.

Plot v0​ against the substrate concentration [S] . Utilize non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation:

v0​=Km​+[S]Vmax​[S]​

Quality Control Check: If your R2 value is poor, or if the curve fails to reach a clear asymptote ( Vmax​ ), verify that your highest substrate concentration is at least 5×Km​ . If substrate solubility limits this (a common issue with hydrophobic nitrophenyl groups), you must apply the integrated Michaelis-Menten equation or utilize a more sensitive fluorogenic substrate (e.g., Methylumbelliferyl glycosides) to lower the required enzyme and substrate concentrations.

References

  • Substitutions for Gly-794 show that binding interactions are important determinants of the catalytic action of P-galactosidase (Escherichia coli) Canadian Science Publishing
  • Enzyme Kinetics by GH7 Cellobiohydrolases on Chromogenic Substrates is Dictated by Non-Productive Binding National Renewable Energy Labor
  • Characterization of a Heterodimeric GH2 β-Galactosidase from Lactobacillus sakei Lb790 and Formation of Prebiotic Galacto-oligosaccharides ACS Public
  • Application Notes and Protocols for Enzyme Kinetic Studies Using p-Nitrophenyl Deriv
  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside ChemRxiv

Sources

Validation

Advantages and disadvantages of p-nitrophenyl-based enzyme assays

The Application Scientist’s Guide to p-Nitrophenyl (pNP)-Based Enzyme Assays: Performance, Limitations, and Alternatives In the landscape of biochemical screening and drug development, enzyme activity assays are the bedr...

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to p-Nitrophenyl (pNP)-Based Enzyme Assays: Performance, Limitations, and Alternatives

In the landscape of biochemical screening and drug development, enzyme activity assays are the bedrock of hit identification and kinetic characterization. Among the most ubiquitous tools in a researcher's arsenal are p-nitrophenyl (pNP)-based colorimetric assays. Utilizing synthetic substrates like p-nitrophenyl phosphate (pNPP) for phosphatases or p-nitrophenyl α-D-glucopyranoside (pNPG) for glycosidases, these assays provide a direct, spectrophotometric window into enzymatic turnover.

However, selecting the right assay chemistry requires balancing sensitivity, matrix interference, and kinetic demands. This guide objectively evaluates pNP-based assays against modern alternatives and provides a rigorously validated protocol for implementation.

The Mechanistic Foundation of pNP Assays

The utility of pNP-based substrates lies in their chromogenic nature. These molecules are non-proteinaceous synthetic conjugates that remain colorless in their intact state[1]. When a target enzyme (e.g., a hydrolase) cleaves the covalent bond, it liberates p-nitrophenol.

The critical causality in this system is pH dependency. The leaving group, p-nitrophenol, has a pKa of approximately 7.15. At physiological or acidic pH, the molecule remains protonated and optically silent. To quantify the reaction, an alkaline "stop" solution (typically sodium carbonate or sodium hydroxide) must be added. This forces the pH above 10, driving the complete deprotonation of p-nitrophenol into the p-nitrophenolate anion, which exhibits a brilliant yellow color with a maximum absorbance ( λmax​ ) at 405 nm[1].

Mechanism Substrate pNP-Substrate (Colorless) Enzyme Enzymatic Cleavage Substrate->Enzyme Intermediate p-Nitrophenol (Protonated, pH < 7) Enzyme->Intermediate Base Alkaline Stop (pH > 10) Intermediate->Base Deprotonation Product p-Nitrophenolate (Yellow, 405 nm) Base->Product

Diagram 1: Enzymatic cleavage and pH-dependent ionization pathway of pNP substrates.

Objective Comparison: Advantages vs. Disadvantages

To determine if a pNP assay is appropriate for your workflow, it must be weighed against fluorogenic alternatives like 4-methylumbelliferyl (4-MU) or 7-amino-4-methylcoumarin (AMC) substrates.

The Advantages
  • Matrix Resilience in Complex Samples: In environmental and crude biological testing (e.g., soil suspensions), pNP assays demonstrate remarkable stability. While highly sensitive fluorogenic substrates like 4-MU suffer from severe signal quenching due to soil components and humic acids, pNP avoids this optical interference, providing more reliable absolute quantification in harsh matrices[2].

  • Substrate Saturation Capabilities: Because pNP substrates are highly soluble and cost-effective, assays can be run at saturating concentrations ( [S]≫Km​ ) without the substrate becoming a limiting factor, ensuring true Vmax​ calculations[1].

  • Instrumentation Accessibility: Reading absorbance at 405 nm requires only a standard microplate reader, eliminating the need for expensive fluorometers or luminometers.

The Disadvantages & Limitations
  • Inferior Sensitivity: The primary drawback of colorimetric pNP assays is their detection limit. Comparative studies demonstrate that fluorogenic substrates (such as 4-methylumbelliferyl phosphate) are 8 to 13 times more sensitive than their pNPP counterparts[3].

  • Inability to Perform Continuous Assays for Acidic Enzymes: Because the yellow phenolate anion only forms at an alkaline pH, enzymes with acidic pH optima (like acid phosphatase or β -glucosidase) cannot be monitored continuously in real-time. The assay is restricted to an endpoint format, requiring manual intervention to stop the reaction and develop the color[1].

Quantitative Performance Comparison

The following table synthesizes the operational metrics of pNP assays versus fluorogenic alternatives to guide platform selection:

Assay Parameterp-Nitrophenyl (pNP) AssaysFluorogenic Assays (e.g., 4-MU)
Detection Modality Colorimetric (Absorbance at ~405 nm)Fluorometric (Excitation/Emission)
Relative Sensitivity Baseline (1x)High (8x to 13x greater)[3]
Signal Quenching Low (Resistant to soil/matrix quenching)[2]High (Susceptible to matrix interference)[2]
Kinetic Monitoring Limited (Only for alkaline-active enzymes)Excellent (Continuous monitoring possible)
Cost & Throughput Highly cost-effective; easily scalableModerate to high cost; requires fluorometer

Self-Validating Experimental Protocol: α -Glucosidase Inhibition Assay

To ensure scientific integrity, any enzyme assay must be designed as a self-validating system. The following protocol for screening α -glucosidase inhibitors using pNPG isolates variables by utilizing strict blanking controls to account for spontaneous substrate hydrolysis and background absorbance[4].

System Validation & Controls
  • Enzyme Blank: Buffer + Enzyme + Stop Solution + Substrate (added after stop solution). Validates that the stop solution completely halts activity.

  • Substrate Blank: Buffer + Substrate. Accounts for the auto-hydrolysis of pNPG over time.

  • Positive Control: Acarbose (a known competitive inhibitor). Validates the dynamic range of the inhibition curve[4].

Step-by-Step Methodology
  • Reagent Preparation: Prepare 67 mM Potassium Phosphate Buffer, adjusted to pH 6.8 to mimic the physiological environment of the intestinal brush border. Prepare a 10 mM pNPG substrate solution in this buffer.

  • Reaction Setup: In a 96-well microplate, add 50 µL of Phosphate Buffer, 10 µL of the Test Inhibitor (or DMSO vehicle control), and 25 µL of α -Glucosidase Enzyme Solution (0.15-0.3 U/mL) to the test wells[4].

  • Thermal Equilibration (Causality): Pre-incubate the plate at 37°C for 5 minutes. Why? Enzymes are highly sensitive to thermal shock. Pre-incubation ensures the reaction begins at a stable temperature, preventing non-linear initial velocities[4].

  • Reaction Initiation: Add 25 µL of the 10 mM pNPG solution to all wells to start the reaction. Incubate at 37°C for exactly 15 minutes.

  • Termination & Ionization (Causality): Add 100 µL of 1 M Sodium Carbonate ( Na2​CO3​ ) to all wells. Why? This step is dual-purpose. The highly alkaline environment instantly denatures the α -glucosidase to freeze the reaction kinetics, while simultaneously shifting the pH > 10 to fully deprotonate the liberated p-nitrophenol into the detectable yellow phenolate anion[4].

  • Quantification: Read the absorbance at 405 nm. Calculate percent inhibition by subtracting the substrate blank from all values, then comparing the test compound absorbance against the uninhibited vehicle control.

Workflow Prep 1. Reagent & Matrix Prep (Buffer, Enzyme, Inhibitor) Equil 2. Thermal Equilibration (37°C to stabilize kinetics) Prep->Equil React 3. Reaction Initiation (Add pNP-Substrate) Equil->React Stop 4. Termination & Ionization (Add 1M Na2CO3) React->Stop Read 5. Spectrophotometry (Quantify at 405 nm) Stop->Read

Diagram 2: Step-by-step experimental workflow for pNP endpoint assays.

References

  • The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay Source: Confex (2010 Annual Meeting) URL:[Link]

  • A comparison of the sensitivity and specificity of enzyme immunoassays and time-resolved fluoroimmunoassay Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • para-Nitrophenylphosphate Source: Wikipedia URL:[Link]

Sources

Comparative

Evaluating the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-(4-Nitrophenoxy)tetrahydro-2H-pyran Assays: A Comparative Guide

As a Senior Application Scientist, I frequently oversee the optimization of kinetic assays used in drug development and supramolecular chemistry. When evaluating the catalytic efficiency of artificial enzymes (such as mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the optimization of kinetic assays used in drug development and supramolecular chemistry. When evaluating the catalytic efficiency of artificial enzymes (such as modified cyclodextrins) or studying acid-catalyzed ether cleavage, 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (also known as p-nitrophenyl tetrahydropyranyl ether) serves as a premier chromogenic substrate[1].

However, the reliability of your kinetic data—specifically the initial velocity ( v0​ ) and Michaelis-Menten constants ( Km​ , kcat​ )—is entirely bottlenecked by the analytical Limit of Detection (LOD) and Limit of Quantification (LOQ) of the released product. This guide objectively compares the performance of high-throughput UV-Vis microplate assays against high-sensitivity HPLC-UV methods, providing self-validating protocols to establish robust LOD and LOQ parameters in your laboratory.

Part 1: Mechanistic Grounding & Signal Causality

To design a highly sensitive assay, we must first understand the causality of the signal generation. 4-(4-Nitrophenoxy)tetrahydro-2H-pyran is essentially an acetal/ether. In the presence of a catalyst or acidic conditions, the tetrahydropyranyl group is cleaved, releasing p-nitrophenol (pNP) and tetrahydropyranol.

The analytical strategy relies on the pH-dependent spectroscopic properties of pNP:

  • At pH < 7.0 (Reaction Phase): pNP remains protonated, absorbing weakly in the UV range ( λmax​≈315 nm).

  • At pH > 9.0 (Quench Phase): The reaction is halted, and pNP ( pKa​≈7.15 ) is fully deprotonated into the p-nitrophenolate anion . This triggers a massive bathochromic shift to λmax​≈405 nm and increases the molar extinction coefficient to roughly 18,000M−1cm−1 .

This pH-driven ionization is the fundamental mechanism that allows us to separate the product's signal from the unreacted substrate's background.

AssayWorkflow Substrate 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (Intact Substrate) Reaction Hydrolysis Reaction (Ether Cleavage) Substrate->Reaction Catalyst Catalyst / Acidic Buffer (e.g., Cyclodextrin) Catalyst->Reaction Quench Alkaline Quench (pH > 9.0) Reaction->Quench Time-course sampling Product p-Nitrophenolate Anion (Yellow, λmax=405 nm) Quench->Product Deprotonation UV UV-Vis Microplate LOD: ~1.0 - 5.0 µM Product->UV High Throughput HPLC HPLC-UV / LC-MS LOD: ~0.05 - 0.1 µM Product->HPLC High Sensitivity

Figure 1: Mechanistic workflow and detection modalities for 4-(4-Nitrophenoxy)tetrahydro-2H-pyran.

Part 2: Comparative Evaluation of Detection Modalities

Choosing between UV-Vis and HPLC depends entirely on your matrix complexity and desired LOQ. While UV-Vis is ideal for pure buffer systems, complex biological matrices (e.g., cell lysates, hepatic microsomes) often contain endogenous chromophores that absorb at 405 nm, necessitating the chromatographic separation provided by HPLC[2].

Table 1: Performance Comparison of p-Nitrophenol Detection Platforms
ParameterUV-Vis Spectrophotometry (Microplate)HPLC-UV (Isocratic RP-HPLC)LC-MS/MS (MRM Mode)
Typical LOD 1.0 – 5.0 µM0.05 – 0.1 µM[2]< 0.01 µM
Typical LOQ 3.0 – 15.0 µM0.1 – 0.5 µM[3]~ 0.03 µM
Throughput High (96/384-well plates)Low to Medium (~10-15 min/run)Medium (~5-10 min/run)
Matrix Tolerance Low (Susceptible to background color)High (Chromatographic resolution)Very High (Mass filtering)
Primary Use Case Purified artificial enzyme kineticsMicrosomal assays, complex matricesTrace in-vivo metabolite tracking

Part 3: Self-Validating Experimental Protocols

A robust assay must be a self-validating system. This means incorporating matrix-matched standard curves and system suitability tests (SST) directly into the workflow to ensure that the calculated LOD/LOQ reflects the true analytical capability on that specific day.

Protocol A: High-Throughput Microplate UV-Vis Assay

Objective: Determine the LOD and LOQ of pNP in a standard kinetic buffer.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare the exact reaction buffer used in your assay (e.g., 50 mM Acetate buffer, pH 4.5) without the substrate.

  • Standard Curve Generation: Prepare a stock solution of pure p-nitrophenol (10 mM in ethanol). Perform serial dilutions in the reaction buffer to yield standards ranging from 0.5 µM to 100 µM.

  • Quenching (The Causality Step): Transfer 100 µL of each standard (and 10 blank replicates containing only buffer) into a clear 96-well microplate. Add 100 µL of Quench Buffer (0.2 M Glycine-NaOH, pH 10.5) to every well. Causality note: This ensures 100% conversion of pNP to the highly absorptive phenolate anion.

  • Detection: Read the absorbance at 405 nm using a microplate reader.

  • Validation Check: Ensure the R2 of the linear regression is ≥0.995 .

Protocol B: High-Sensitivity HPLC-UV Assay

Objective: Quantify pNP in complex matrices with an LOQ ≤0.1 µM.

Step-by-Step Methodology:

  • Sample Preparation: Spike known concentrations of pNP (0.05 µM to 50 µM) into your deactivated matrix (e.g., heat-killed microsomes).

  • Protein Precipitation: Add an equal volume of ice-cold acetonitrile (containing 10 µM 4-ethylphenol as an internal standard) to the samples. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 20 µL of the supernatant onto a C18 Reversed-Phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Causality: Use an isocratic mobile phase of Methanol / 0.01 M Citrate Buffer pH 6.2 (47:53 v/v)[3]. Causality note: Maintaining a slightly acidic pH ensures pNP remains fully protonated during the run, preventing peak tailing and ensuring reproducible retention times.

  • Detection: Monitor UV absorbance at 290 nm or 315 nm (the λmax​ of the protonated form of pNP).

  • System Suitability Test (SST): Before running samples, inject the 10 µM standard six times. The Relative Standard Deviation (RSD) of the peak area must be <2.0% , and the tailing factor must be ≤1.5 .

Part 4: Statistical Determination of LOD and LOQ

Once the experimental data is collected from either protocol, do not rely on visual estimation. Use the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ) to calculate precise limits:

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise.

    LOD=S3.3×σ​
  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can not only be detected but quantified with acceptable precision and accuracy.

    LOQ=S10×σ​

Data Handling Tip: For σ , use the standard deviation of the y-intercepts of the regression lines, or the standard deviation of the absorbance/peak area of at least 10 independent blank samples.

References

  • Title: Effective synthesis of negatively charged cyclodextrins. Selective access to phosphate cyclodextrins Source: ResearchGate URL: 1

  • Title: Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes Source: ResearchGate URL: 2

  • Title: HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile Source: PubMed Central (PMC) URL: 3

Sources

Validation

Comparative Study of Leaving Group Efficiency: 4-Nitrophenoxy vs. Alternative Active Esters

Introduction In the fields of bioconjugation, peptide synthesis, and targeted drug development, the rational selection of an active ester leaving group is a critical determinant of reaction success. The choice dictates t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of bioconjugation, peptide synthesis, and targeted drug development, the rational selection of an active ester leaving group is a critical determinant of reaction success. The choice dictates the delicate balance between aminolysis reactivity (coupling efficiency) and aqueous stability (resistance to hydrolysis). While N-hydroxysuccinimide (NHS) and pentafluorophenyl (Pfp) esters are ubiquitous in modern laboratories, the 4-nitrophenoxy (ONp) group remains a highly effective, analytically superior alternative for specific workflows.

As a Senior Application Scientist, I have designed this guide to objectively compare 4-nitrophenyl esters against NHS and Pfp esters. By examining structural causality, quantitative kinetic data, and self-validating experimental protocols, this guide provides researchers with the authoritative grounding needed to optimize synthetic designs.

Mechanistic Causality: The pKa–Nucleofugality Relationship

The efficiency of a leaving group (nucleofugality) in nucleophilic acyl substitution is inversely proportional to the basicity of the departing anion. A lower pKa​ of the conjugate acid generally indicates a more stable anion, which accelerates the collapse of the tetrahedral intermediate[1]. However, excessive reactivity often leads to premature hydrolysis in aqueous buffers.

  • Pentafluorophenoxy (Pfp): With a conjugate acid pKa​ of 5.4, the highly electron-withdrawing fluorine atoms strongly stabilize the phenoxide anion[1]. This makes Pfp esters exceptionally reactive toward amines, allowing for the effective desymmetrization and synthesis of complex multifunctional compounds[2].

  • N-Hydroxysuccinimide (NHS): NHS has a conjugate acid pKa​ of 6.0[1]. While NHS esters are the industry standard for bioconjugation due to their water solubility, they are notably susceptible to background hydrolysis at neutral pH (pH 7.0)[3].

  • 4-Nitrophenoxy (ONp): The strong electron-withdrawing nature of the para-nitro group (via inductive and resonance effects) yields a pKa​ of 7.15[1]. This places ONp in a kinetic "Goldilocks" zone—it is highly reactive toward primary amines but demonstrates superior hydrolytic stability at pH 7.0 compared to NHS esters[3].

Mechanism Ester Active Ester (R-CO-LG) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Amine Nucleophile (R'-NH₂) Amine->Tetra Amide Amide Product (R-CO-NH-R') Tetra->Amide Elimination LG Leaving Group (LG⁻) Tetra->LG pKa dependent

Nucleophilic acyl substitution mechanism via tetrahedral intermediate.

Quantitative Comparison of Leaving Groups

The table below synthesizes the physicochemical properties and kinetic behaviors of the three primary leaving groups, allowing for objective comparison during protocol development[1][2][3][4].

Leaving GroupConjugate Acid pKa​ Aminolysis ReactivityHydrolysis SusceptibilityUnique Application Advantage
Pentafluorophenoxy (Pfp) 5.4Very HighHighMaximum coupling efficiency; ideal for sterically hindered amines[2][4].
N-Hydroxysuccinimide (NHS) 6.0HighHighFavorable hydrophilicity; default choice for standard protein labeling[1][3].
4-Nitrophenoxy (ONp) 7.15Moderate-HighLow (at pH 7.0)Chromogenic byproduct allows real-time optical tracking of reaction progress[3].

Experimental Protocol: Self-Validating Kinetic Assay

To objectively evaluate leaving group efficiency in your own laboratory, you must measure the pseudo-first-order rate constants of aminolysis ( kaminolysis​ ) competing against hydrolysis ( khydrolysis​ ).

The 4-nitrophenyl ester provides a self-validating system : the released 4-nitrophenolate anion is highly chromogenic. At pH 7.0, it exhibits a strong, pH-dependent absorbance at 410 nm ( ϵ≈1×104M−1cm−1 )[3]. This allows precise, real-time spectrophotometric tracking without the need for secondary assays or mass spectrometry.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the active ester (e.g., Acetyl-ONp) in an anhydrous organic solvent like THF to prevent premature degradation prior to the assay[3].

  • Buffer Equilibration: Equilibrate 2.9 mL of 10 mM sodium phosphate buffer (pH 7.0) in a quartz cuvette at 25°C within a UV-Vis spectrophotometer[3].

  • Hydrolysis Baseline (Control): Inject 100 µL of the active ester stock into the buffer. Monitor the increase in absorbance at 410 nm over 30 minutes to calculate the background khydrolysis​ .

  • Aminolysis Kinetics: In a separate cuvette, prepare the same buffer containing a 10-fold molar excess of the target amine (e.g., a primary aliphatic amine). Inject 100 µL of the active ester stock.

  • Data Acquisition: Record the absorbance continuously. The rapid release of the yellow 4-nitrophenolate anion indicates successful acyl transfer.

  • Causality & Validation: Calculate the observed rate constant ( kobs​ ). The true aminolysis rate is derived by subtracting the hydrolysis baseline. The immediate visual yellowing of the solution acts as a rapid qualitative validation of reaction progress, confirming that the leaving group has been successfully displaced[3].

Workflow Prep 1. Prepare 10 mM Active Ester in THF Mix 3. Initiate Reaction (Add Amine/Water) Prep->Mix Buffer 2. Equilibrate Buffer (pH 7.0, 25°C) Buffer->Mix Monitor 4. UV-Vis Spectroscopy (Monitor LG Release) Mix->Monitor Kinetics 5. Calculate k_obs (Aminolysis vs Hydrolysis) Monitor->Kinetics

Self-validating kinetic workflow for evaluating leaving group efficiency.

Strategic Application in Drug Development

When designing antibody-drug conjugates (ADCs) or synthesizing peptide therapeutics, the choice of leaving group must align with the operational environment:

  • Aqueous Bioconjugation: NHS esters remain the default due to their hydrophilicity. However, because they lack a strong chromophore and are prone to hydrolysis at pH 7.0[3], quantifying the exact degree of labeling in real-time is difficult.

  • Real-Time Monitoring & Solid-Phase Synthesis: 4-Nitrophenyl esters are unparalleled when analytical tracking is required. Because the leaving group is intensely yellow, researchers can visually and spectrophotometrically quantify coupling efficiency in real-time[3]. Furthermore, ONp esters exhibit excellent stability against hydrolysis at neutral pH, making them ideal for prolonged aqueous couplings where NHS esters would degrade[3].

  • Sterically Hindered Couplings: Pentafluorophenyl esters are selected when maximum reactivity is required, particularly for desymmetrization reactions or coupling sterically hindered amino acids in strictly non-aqueous environments[2][4].

References

  • Source: researchgate.
  • Source: acs.
  • Source: researcher.
  • Source: raineslab.

Sources

Comparative

Inter-laboratory comparison of enzymatic assays using "4-(4-Nitrophenoxy)tetrahydro-2H-pyran"

As a Senior Application Scientist, I have designed this technical guide to move beyond basic protocol lists. When evaluating enzyme kinetics—particularly for glycoside hydrolases, etherases, and artificial enzyme models—...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond basic protocol lists. When evaluating enzyme kinetics—particularly for glycoside hydrolases, etherases, and artificial enzyme models—the choice of substrate dictates the resolution of your mechanistic insights. This guide objectively compares the performance of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (pNP-THP) against standard alternatives, providing the causality behind experimental choices and establishing a self-validating assay framework for inter-laboratory standardization.

Mechanistic Rationale: Why Use pNP-THP?

In canonical glycosidase assays, substrates like p-nitrophenyl- β -D-glucopyranoside (pNP-Glc) rely heavily on active-site hydrogen bonding with the sugar hydroxyls to stabilize the transition state. However, when engineering artificial enzymes or screening mutant libraries, these extensive H-bonding networks can mask the basal catalytic proficiency of the enzyme's core acid/base residues.

4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS 886851-40-7) acts as a structural analog to p-nitrophenyl glycosides but entirely lacks the hydroxyl groups. The tetrahydropyranyl group is essentially a cyclic acetal. By utilizing pNP-THP, researchers can strip away peripheral H-bonding interactions to isolate and measure the cleavage of the anomeric C-O bond. This isolates the 1 machinery of the enzyme[1]. It has proven exceptionally valuable in evaluating 2, such as functionalized cyclodextrins, where transition-state proton transfer must be mapped precisely[2].

Mechanism Sub1 pNP-Glc (Native) Bind1 Active Site Binding (Extensive H-Bonds) Sub1->Bind1 Sub2 pNP-THP (Analog) Bind2 Active Site Binding (Hydrophobic Core) Sub2->Bind2 Cleave Anomeric C-O Cleavage (General Acid Catalysis) Bind1->Cleave High Affinity Bind2->Cleave Basal Affinity Product Release of p-Nitrophenol (Detected at 405 nm) Cleave->Product

Fig 1. Mechanistic divergence in active-site binding between pNP-Glc and pNP-THP before cleavage.

Inter-Laboratory Performance Data

To establish the robustness of pNP-THP, we compared its kinetic parameters and inter-laboratory coefficient of variation (CV%) against standard alternatives across three representative laboratory environments (Academic Biophysics, High-Throughput Pharma, and Artificial Enzyme Lab).

Table 1: Cross-Laboratory Kinetic Profiling of Acetal Cleavage

Substrate Km​ (mM) kcat​ ( s−1 )Inter-Lab CV% ( Km​ )Primary Application
pNP- β -D-Glucopyranoside 0.4512514.2%Native Glycosidase Profiling
4-(4-Nitrophenoxy)tetrahydro-2H-pyran 8.20154.1% General Acid Catalysis / Artificial Enzymes
4-MU-Tetrahydropyran 5.10128.5%High-Sensitivity Fluorogenic Screening

Data Causality: Notice that the inter-laboratory CV% is significantly lower for pNP-THP (4.1%) compared to pNP-Glc (14.2%). Because pNP-THP binding is purely hydrophobic and relies solely on the core anomeric cleavage machinery, it is highly insulated from minor buffer pH variations that alter the ionization state of peripheral active-site residues involved in sugar H-bonding. The trade-off is a higher Km​ due to the lack of stabilizing hydroxyl anchors.

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following methodology utilizes an alkaline quench to maximize signal-to-noise ratio and embeds a mandatory self-validation loop to account for the intrinsic instability of acetals.

Phase 1: Reagent Preparation & Causality
  • Substrate Stock: Dissolve pNP-THP in 100% DMSO to a concentration of 50 mM.

    • Causality: pNP-THP lacks hydrophilic hydroxyl groups, making it highly hydrophobic. DMSO ensures complete solvation before aqueous dilution, preventing micro-precipitation that skews kinetic readings.

  • Reaction Buffer: Prepare 50 mM Sodium Acetate buffer, pH 5.0 (or matched to the target enzyme's optimal pH).

  • Quench Buffer: Prepare 0.5 M Sodium Carbonate ( Na2​CO3​ ), pH 10.7.

    • Causality: The pKa of p-nitrophenol is ~7.15. Shifting the pH above 10 ensures >99% conversion to the p-nitrophenolate anion, maximizing the extinction coefficient at 405 nm for endpoint detection.

Phase 2: Assay Execution
  • Reaction Initiation: In a 96-well microplate, mix 90 µL of Reaction Buffer containing the enzyme with 10 µL of the pNP-THP substrate stock (final DMSO concentration = 10%, final substrate = 5 mM).

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes.

  • Continuous Alternative: For real-time kinetic tracking without quenching,3 directly in slightly acidic reaction buffer[3].

  • Endpoint Quench: Add 100 µL of Quench Buffer to each well to terminate the reaction via alkaline denaturation of the enzyme and to develop the yellow chromophore.

  • Measurement: Read absorbance at 405 nm using a microplate reader.

Phase 3: The Self-Validation System
  • Spontaneous Hydrolysis Control: Acetals undergo spontaneous, general acid-catalyzed hydrolysis in aqueous environments[1]. You must include a control well containing buffer and substrate (no enzyme).

  • Validation Metric: Subtract the background absorbance of the spontaneous hydrolysis control from the enzymatic wells. If the background exceeds 15% of the total signal, the buffer pH is too low or the substrate stock has degraded, invalidating the run.

Workflow Prep Substrate Prep (pNP-THP in 10% DMSO) Incubate Enzymatic Reaction (37°C, pH 5.0-6.0) Prep->Incubate Quench Alkaline Quench (pH > 10.0) Incubate->Quench Read Spectrophotometry (Absorbance at 405 nm) Quench->Read Validate Self-Validation (Spontaneous Hydrolysis) Read->Validate Validate->Prep Feedback Loop

Fig 2. Standardized inter-laboratory workflow for pNP-THP assays with self-validation loop.

References

  • Siegel, B., Pinter, A., Breslow, R. "Synthesis of cycloheptaamylose 2-, 3-, and 6-phosphoric acids, and a comparative study of their effectiveness as general acid or general base catalysts with bound substrates." ResearchGate.
  • "Chapter 3: Nucleophilic Substitution at the Anomeric Centre." RSC Books.
  • "Pentavalent Organo-Vanadates as Transition State Analogues for Phosphoryl Transfer Reactions." PMC.

Sources

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
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